h-NTPDase-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21N3O2S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[7-(4-phenylmethoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C23H21N3O2S/c1-2-4-17(5-3-1)14-28-19-8-6-18(7-9-19)20-15-29-22-21(20)24-16-25-23(22)26-10-12-27-13-11-26/h1-9,15-16H,10-14H2 |
InChI Key |
MROHNNNFVHSHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2SC=C3C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of h-NTPDase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
h-NTPDase-IN-5 has emerged as a significant pan-inhibitor of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), enzymes pivotal in regulating purinergic signaling. This technical guide delineates the mechanism of action of this compound, presenting a comprehensive overview of its inhibitory profile, the experimental methodologies used for its characterization, and its role within the broader context of purinergic signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and molecular biology.
Introduction to h-NTPDases and Purinergic Signaling
Extracellular nucleotides such as ATP and ADP are crucial signaling molecules that modulate a wide array of physiological and pathological processes, including neurotransmission, inflammation, thrombosis, and cancer.[1][2] The concentration of these nucleotides is tightly regulated by a family of cell-surface enzymes known as ectonucleotidases. Among these, the Nucleoside Triphosphate Diphosphohydrolase (NTPDase) family, particularly isoforms 1, 2, 3, and 8, plays a central role in the sequential hydrolysis of ATP and ADP to AMP.[3] This activity terminates P2 receptor signaling and initiates the generation of adenosine, which in turn activates P1 receptors, leading to immunosuppressive and other signaling cascades.[4] Given their critical role, NTPDases have become attractive therapeutic targets for various diseases, including cancer and inflammatory disorders.[1][5]
This compound: A Pan-NTPDase Inhibitor
This compound, also identified as compound 3b in the primary literature, is a thieno[3,2-d]pyrimidine derivative that has demonstrated potent inhibitory activity across multiple human NTPDase isoforms.[6] Its ability to broadly inhibit these enzymes makes it a valuable tool for studying the physiological roles of NTPDases and a potential starting point for the development of novel therapeutics.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against four key h-NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Isoform | IC50 (µM) |
| h-NTPDase1 | 1.10[6] |
| h-NTPDase2 | 44.73[6] |
| h-NTPDase3 | 26.14[6] |
| h-NTPDase8 | 0.32[6] |
Table 1: Inhibitory activity of this compound against human NTPDase isoforms.
Mechanism of Action
While the full text of the primary research article by Zaman et al. is not publicly available, preventing a definitive statement on the kinetic mechanism (e.g., competitive, non-competitive), the abstracts suggest that molecular docking studies were performed. Such studies are instrumental in elucidating the binding mode of an inhibitor to its target enzyme. It is plausible that this compound interacts with key amino acid residues within the active site of the h-NTPDase enzymes, thereby preventing the binding and subsequent hydrolysis of ATP and ADP.
The general mechanism of NTPDase inhibition by compounds like this compound disrupts the purinergic signaling cascade. By blocking the enzymatic activity of NTPDases, this compound prevents the breakdown of pro-inflammatory and pro-thrombotic ATP and ADP, while simultaneously reducing the production of immunosuppressive adenosine.
Experimental Protocols
Due to the unavailability of the full primary research publication, a specific, detailed experimental protocol for the characterization of this compound cannot be provided. However, based on the information available, a generalized protocol for an NTPDase inhibition assay using the malachite green method is described below. This method is commonly used to quantify the inorganic phosphate released during ATP/ADP hydrolysis.
Generalized Malachite Green Assay for NTPDase Inhibition
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of a specific h-NTPDase isoform.
Materials:
-
Recombinant human NTPDase enzyme (e.g., h-NTPDase1, 2, 3, or 8)
-
This compound or other test compounds
-
ATP or ADP (substrate)
-
Assay Buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to obtain a range of concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the recombinant h-NTPDase enzyme to a predetermined optimal concentration in the assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add the test compound dilutions to the respective wells.
-
Include control wells:
-
Negative control (no enzyme): Assay buffer and substrate only.
-
Positive control (no inhibitor): Assay buffer, enzyme, and substrate.
-
-
-
Enzyme Reaction:
-
Add the diluted enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate (ATP or ADP) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during the hydrolysis of ATP/ADP.
-
Allow for color development for a specified time at room temperature.
-
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable chemical probe for investigating the roles of h-NTPDases in health and disease. Its pan-inhibitory profile, with notable potency against h-NTPDase8 and h-NTPDase1, provides a powerful tool for modulating purinergic signaling. While the precise kinetic mechanism of inhibition requires further investigation through access to the full primary data, the available information strongly supports its function as a direct inhibitor of these key ectonucleotidases. The methodologies outlined in this guide provide a framework for the continued study of this compound and the development of next-generation NTPDase inhibitors for therapeutic applications.
References
- 1. Jean Sévigny | Répertoire du corps professoral | Université Laval [ulaval.ca]
- 2. researchgate.net [researchgate.net]
- 3. wiley.com [wiley.com]
- 4. Scholars@Duke publication: Front Cover: Development of LpxH Inhibitors Chelating the Active Site Dimanganese Metal Cluster of LpxH (ChemMedChem 11/2023) [scholars.duke.edu]
- 5. synthesis-of-thieno-3-2-d-pyrimidine-derivatives-through-sequential-snar-and-suzuki-reactions-as-selective-h-ntpdases-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 6. Synthesis of new non-natural l-glycosidic flavonoid derivatives and their evaluation as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) - PMC [pmc.ncbi.nlm.nih.gov]
h-NTPDase-IN-5: A Pan-Inhibitor of Nucleoside Triphosphate Diphosphohydrolases
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of h-NTPDase-IN-5, a potent pan-inhibitor of the human nucleoside triphosphate diphosphohydrolase (NTPDase) family of enzymes. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of purinergic signaling for therapeutic applications.
Introduction
Extracellular nucleotides such as ATP and ADP play a crucial role in cell-to-cell communication through a process known as purinergic signaling. The concentration and duration of these signaling molecules are tightly regulated by a family of cell-surface enzymes called ectonucleotidases. Among these, the Nucleoside Triphosphate Diphosphohydrolases (NTPDases) are key players, hydrolyzing ATP and ADP to AMP, thereby terminating P2 receptor signaling.[1][2] There are eight known human NTPDases, with NTPDase1, 2, 3, and 8 being the primary isoforms located on the cell surface with extracellular-facing active sites.[1] Dysregulation of NTPDase activity has been implicated in a variety of pathological conditions including thrombosis, inflammation, and cancer, making them attractive targets for therapeutic intervention.[1]
This compound has emerged as a valuable research tool due to its broad-spectrum inhibitory activity against several key human NTPDase isoforms. This guide summarizes the quantitative data on its inhibitory potency, provides detailed experimental protocols for its characterization, and visualizes its impact on purinergic signaling pathways.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against four human NTPDase isoforms was determined using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| NTPDase Isoform | IC50 (µM) |
| h-NTPDase1 | 1.10[3] |
| h-NTPDase2 | 44.73[3] |
| h-NTPDase3 | 26.14[3] |
| h-NTPDase8 | 0.32[3] |
These data demonstrate that this compound is a pan-inhibitor of the tested NTPDases, exhibiting the highest potency against h-NTPDase8 and h-NTPDase1.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vitro NTPDase Inhibition Assay
The inhibitory activity of this compound is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the respective recombinant human NTPDase isoform. A widely used method for this is the malachite green assay.
Materials:
-
Recombinant human NTPDase1, NTPDase2, NTPDase3, and NTPDase8
-
This compound
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Tris-HCl buffer
-
Calcium chloride (CaCl2)
-
Malachite Green reagent
-
Ammonium molybdate
-
Triton X-100
-
96-well microplates
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing a suitable concentration of CaCl2 (e.g., 5 mM).
-
Enzyme Solutions: Reconstitute or dilute the recombinant h-NTPDase isoforms in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Substrate Solution: Prepare a stock solution of ATP in the assay buffer. The final concentration of ATP in the assay will vary depending on the NTPDase isoform being tested to be near the Km value (e.g., 10-100 µM).
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Malachite Green Reagent: Prepare a solution of Malachite Green hydrochloride in sulfuric acid. A common formulation is 0.045% (w/v) Malachite Green in 4.2% (v/v) sulfuric acid with 1.6% (w/v) ammonium molybdate and 0.05% (v/v) Triton X-100.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the ATP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Allow the color to develop for approximately 15-20 minutes at room temperature.
-
Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of control))
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to NTPDase function and the experimental workflow for inhibitor testing.
Caption: Purinergic signaling pathway modulated by NTPDases.
Caption: Experimental workflow for NTPDase inhibition assay.
Caption: Logical relationship of this compound action.
References
Synthesis of Thieno[3,2-d]pyrimidine Derivatives as Potent NTPDase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into thieno[3,2-d]pyrimidine derivatives as inhibitors of Nucleoside Triphosphate Diphosphohydrolases (NTPDases). This class of compounds has emerged as a promising scaffold for the development of novel therapeutics targeting purinergic signaling pathways implicated in a range of pathologies, including cancer, inflammation, and thrombosis.
Introduction to NTPDases and Purinergic Signaling
NTPDases are a family of ecto-enzymes that play a crucial role in regulating the concentration of extracellular nucleotides, such as ATP and ADP. By hydrolyzing these signaling molecules, NTPDases modulate the activation of P2 purinergic receptors on various cell types, thereby influencing a wide array of physiological and pathophysiological processes. The key members of this family, particularly NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8, have been identified as attractive targets for therapeutic intervention. Inhibition of NTPDases can potentiate pro-inflammatory and anti-tumor immune responses by increasing the local concentration of ATP, or conversely, dampen excessive signaling in thrombotic diseases.
Synthetic Strategies for Thieno[3,2-d]pyrimidine Derivatives
The core synthetic approach to novel thieno[3,2-d]pyrimidine-based NTPDase inhibitors typically involves a sequential, two-step process starting from a readily available dichlorinated thienopyrimidine scaffold. This strategy allows for the introduction of diverse substituents at the 2- and 4-positions of the heterocyclic core, enabling extensive structure-activity relationship (SAR) studies.
The key reactions are:
-
Nucleophilic Aromatic Substitution (SNAr): The more reactive chlorine atom at the 4-position of the 2,4-dichlorothieno[3,2-d]pyrimidine is selectively displaced by a variety of secondary amines. This reaction is typically carried out under basic conditions and affords a library of 4-amino-2-chloro-thieno[3,2-d]pyrimidine intermediates.
-
Suzuki-Miyaura Cross-Coupling: The remaining chlorine atom at the 2-position is then substituted with a range of aryl or heteroaryl groups using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with corresponding boronic acids. This step is crucial for introducing molecular diversity and fine-tuning the inhibitory potency and selectivity of the final compounds.
Experimental Protocols
The following are generalized experimental protocols representative of the synthesis of thieno[3,2-d]pyrimidine derivatives. Researchers should note that specific reaction conditions such as solvent, base, temperature, and reaction time may require optimization for different substrates.
General Procedure for SNAr Amination of 2,4-Dichlorothieno[3,2-d]pyrimidine:
To a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added the desired secondary amine (1.1 eq) and a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for a specified time, typically ranging from 2 to 12 hours, while being monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired 4-amino-2-chloro-thieno[3,2-d]pyrimidine intermediate.
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the 4-amino-2-chloro-thieno[3,2-d]pyrimidine intermediate (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq), is placed in a reaction vessel. A solvent system, commonly a mixture of 1,4-dioxane and water, is added. The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to a temperature ranging from 80 to 100 °C for a period of 4 to 24 hours, with progress monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the final thieno[3,2-d]pyrimidine derivative.
Biological Activity and Data Presentation
The synthesized thieno[3,2-d]pyrimidine derivatives have been evaluated for their inhibitory activity against various human NTPDase isoforms (h-NTPDase1, 2, 3, and 8). The half-maximal inhibitory concentrations (IC₅₀) are summarized in the tables below for easy comparison.
| Compound | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) | Reference |
| 3b | - | - | - | 0.32 ± 0.10 | [1][2] |
| 3j | 0.62 ± 0.02 | - | - | - | [1][2] |
| 4c | - | - | 0.13 ± 0.06 | - | [1][2] |
| 4d | - | 0.33 ± 0.09 | - | - | [1][2] |
Note: A hyphen (-) indicates that the data was not reported or the activity was not significant in the cited literature.
Signaling Pathways and Experimental Workflows
To visualize the complex biological and chemical processes involved, the following diagrams have been generated using Graphviz.
Purinergic Signaling Pathway and NTPDase Inhibition
Caption: NTPDase-mediated purinergic signaling pathway and its inhibition.
General Synthetic Workflow for Thieno[3,2-d]pyrimidine Derivatives
Caption: Synthetic workflow for thieno[3,2-d]pyrimidine NTPDase inhibitors.
References
- 1. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthesis-of-thieno-3-2-d-pyrimidine-derivatives-through-sequential-snar-and-suzuki-reactions-as-selective-h-ntpdases-inhibitors - Ask this paper | Bohrium [bohrium.com]
Understanding the In Vitro Function of h-NTPDase-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro function of h-NTPDase-IN-5, a known pan-inhibitor of the ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) family. This document details its inhibitory activity against various human NTPDase isoforms, outlines a representative experimental protocol for in vitro characterization, and illustrates the broader context of its mechanism of action within the purinergic signaling pathway.
Core Concept: NTPDases and Purinergic Signaling
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by controlling the extracellular concentrations of nucleotide agonists.[1] These enzymes sequentially hydrolyze adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP).[2] This enzymatic cascade terminates P2 receptor signaling (activated by ATP/ADP) and initiates P1 receptor signaling (activated by adenosine, following AMP hydrolysis by ecto-5'-nucleotidase).[1][3] The modulation of these pathways is crucial in a variety of physiological and pathological processes, including inflammation, immune responses, thrombosis, and cancer.[2][4][5] Inhibitors of NTPDases are therefore valuable research tools and potential therapeutic agents.
Data Presentation: In Vitro Inhibitory Activity of this compound
This compound has been characterized as a pan-inhibitor, demonstrating activity against multiple human NTPDase isoforms. Its potency, as measured by the half-maximal inhibitory concentration (IC50), varies across the different enzyme subtypes. The table below summarizes the available quantitative data for this compound and provides a comparison with other known NTPDase inhibitors.
| Inhibitor | h-NTPDase1 (CD39) IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |
| This compound | 1.10 | 44.73 | 26.14 | 0.32 | [2] |
| NTPDase-IN-1 | 0.05 | 0.23 | >100 | 0.54 | MedchemExpress |
| NTPDase-IN-2 | >100 | 0.04 | >100 | 2.27 | MedchemExpress |
| h-NTPDase-IN-4 | 3.58 | 10.21 | 0.13 | 13.57 | MedchemExpress |
| h-NTPDase8-IN-1 | - | - | - | 0.28 | MedchemExpress |
Data sourced from MedchemExpress product pages, which cite the primary literature.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its function by blocking the catalytic activity of NTPDase enzymes. This inhibition leads to an accumulation of extracellular ATP and ADP, thereby prolonging the activation of P2X and P2Y receptors and reducing the subsequent production of adenosine for P1 receptor activation. The following diagram illustrates the canonical purinergic signaling cascade and the point of intervention for this compound.
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Experimental Protocols: In Vitro NTPDase Activity Assay
The following section details a representative protocol for determining the inhibitory activity of compounds like this compound against NTPDase enzymes in vitro. This method is based on the malachite green assay, which colorimetrically detects the inorganic phosphate (Pi) released during ATP or ADP hydrolysis.
Note: This is a generalized protocol. Specific parameters such as enzyme concentration, substrate concentration, and incubation times should be optimized for each NTPDase isoform and experimental setup. The primary literature for this compound is Zaman G, et al. ChemMedChem, 2023: e202300165.
4.1. Materials and Reagents
-
Recombinant human NTPDase enzymes (e.g., h-NTPDase1, 2, 3, 8)
-
This compound and other control inhibitors
-
ATP (disodium salt) and ADP (potassium salt)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂
-
Malachite Green Reagent: A freshly prepared solution of malachite green hydrochloride and ammonium molybdate in acid. Commercial kits are widely available and recommended for consistency.
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve generation
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at ~620 nm
4.2. Experimental Workflow Diagram
Caption: General experimental workflow for determining the IC50 of an NTPDase inhibitor.
4.3. Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in Assay Buffer. Typically, an 8 to 12-point, 3-fold serial dilution is performed to cover a wide concentration range.
-
Prepare working solutions of ATP and ADP substrates in Assay Buffer (e.g., 1 mM).
-
Prepare a working solution of the NTPDase enzyme in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a phosphate standard curve (e.g., 0 to 100 µM) using the phosphate standard.
-
-
Enzyme Reaction:
-
To the wells of a 96-well plate, add 25 µL of the inhibitor dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 25 µL of the diluted NTPDase enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the ATP or ADP substrate solution to all wells. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the uninhibited control wells.
-
-
Detection and Measurement:
-
Stop the reaction by adding 25 µL of the Malachite Green Reagent A (or equivalent from a kit).
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 620 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" background control from all other readings.
-
Determine the amount of phosphate released in each well by interpolating from the phosphate standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Origin).
-
Conclusion
This compound is a valuable chemical probe for studying the in vitro roles of human NTPDase enzymes. Its pan-inhibitory profile, with particular potency against h-NTPDase1 and h-NTPDase8, allows for the modulation of extracellular nucleotide metabolism. The methodologies and data presented in this guide provide a foundational framework for researchers to design and interpret experiments aimed at further elucidating the complex functions of the NTPDase family in health and disease.
References
- 1. Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. synthesis-of-thieno-3-2-d-pyrimidine-derivatives-through-sequential-snar-and-suzuki-reactions-as-selective-h-ntpdases-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
In-Depth Technical Guide: Inhibitor Profile of h-NTPDase-IN-5 Against NTPDase Isoforms 1, 2, 3, and 8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory profile of h-NTPDase-IN-5 against four key ectonucleoside triphosphate diphosphohydrolase (NTPDase) isoforms: NTPDase1, NTPDase2, NTPDase3, and NTPDase8. This document details the quantitative inhibitory data, the experimental methodologies for its determination, and the relevant signaling pathways.
Quantitative Inhibitor Profile
This compound, a thieno[3,2-d]pyrimidine derivative, acts as a pan-inhibitor of human NTPDases, with varying potency against the tested isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Isoform | IC50 (µM) |
| h-NTPDase1 | 1.10 |
| h-NTPDase2 | 44.73 |
| h-NTPDase3 | 26.14 |
| h-NTPDase8 | 0.32 |
Data sourced from Zaman G, et al. ChemMedChem, 2023.[1]
Experimental Protocols
The inhibitory activity of this compound against recombinant human NTPDase isoforms was determined using a malachite green-based colorimetric assay. This assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP.
Principle of the Assay
NTPDases hydrolyze ATP to ADP and subsequently to AMP, or directly to AMP, releasing inorganic phosphate (Pi) at each step. The malachite green reagent forms a colored complex with free orthophosphate, and the intensity of this color, measured spectrophotometrically, is directly proportional to the amount of Pi produced and thus to the enzyme's activity. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.
Materials and Reagents
-
Recombinant human NTPDase1, NTPDase2, NTPDase3, and NTPDase8
-
This compound (dissolved in DMSO)
-
Adenosine 5'-triphosphate (ATP) solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂)
-
Malachite Green Reagent
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at ~620-650 nm
Assay Procedure
-
Enzyme and Inhibitor Pre-incubation:
-
To each well of a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. A serial dilution is typically performed. Control wells should contain the vehicle (DMSO) without the inhibitor.
-
Add a constant, predetermined amount of the respective recombinant human NTPDase enzyme to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Initiate the reaction by adding a fixed concentration of the substrate, ATP, to each well.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at the controlled temperature (e.g., 37°C). The incubation time should be within the linear range of the reaction.
-
-
Termination and Color Development:
-
Stop the enzymatic reaction by adding the malachite green reagent. This reagent is acidic and will denature the enzyme, halting the reaction.
-
Allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 620 nm and 650 nm using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control (enzyme activity in the absence of the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
Purinergic Signaling Pathway
NTPDase1, 2, 3, and 8 are key enzymes in the purinergic signaling pathway, which is activated by extracellular nucleotides like ATP and ADP. These enzymes regulate the concentration of these signaling molecules, thereby modulating the activation of P2 purinergic receptors on the cell surface. The differential hydrolysis of ATP and ADP by these isoforms has distinct downstream effects.
Caption: Purinergic signaling cascade and points of inhibition.
Experimental Workflow for NTPDase Inhibition Assay
The following diagram illustrates the typical workflow for determining the IC50 of an NTPDase inhibitor.
References
The Therapeutic Potential of NTPDase Inhibitors in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and therapeutic response. A key metabolic pathway that shapes the TME is the purinergic signaling system, governed by the ectonucleotidases CD39 (NTPDase1) and CD73. These enzymes work in concert to convert pro-inflammatory extracellular ATP into immunosuppressive adenosine, thereby fostering a milieu that promotes tumor growth, angiogenesis, and immune evasion. This technical guide provides an in-depth exploration of the therapeutic potential of targeting these NTPDases, with a focus on the development and application of their inhibitors in oncology.
The ATP-Adenosine Axis: A Central Regulator of the Tumor Microenvironment
Under normal physiological conditions, extracellular ATP levels are low. However, in the TME, stressed or dying cancer cells release significant amounts of ATP, which can act as a "danger signal" to activate anti-tumor immune responses. This pro-inflammatory effect is largely mediated through the activation of P2X and P2Y purinergic receptors on immune cells, such as dendritic cells and cytotoxic T lymphocytes.
However, cancer cells have co-opted the NTPDase pathway to counteract this immune activation. CD39, an ectonucleotidase expressed on various immune and cancer cells, hydrolyzes extracellular ATP and ADP to AMP. Subsequently, CD73, another ecto-5'-nucleotidase, dephosphorylates AMP to adenosine. The resulting accumulation of adenosine in the TME has profound immunosuppressive effects, primarily through the activation of A2A and A2B adenosine receptors on immune cells. This signaling cascade inhibits the proliferation and function of effector T cells, promotes the activity of regulatory T cells (Tregs), and polarizes macrophages towards an M2 pro-tumor phenotype.
NTPDase Inhibitors: Reversing Immunosuppression
Given the critical role of the ATP-adenosine axis in tumor immune evasion, inhibiting NTPDases, particularly CD39, has emerged as a promising therapeutic strategy. By blocking the enzymatic activity of CD39, inhibitors can achieve a dual anti-cancer effect:
-
Preservation of pro-inflammatory ATP: Inhibition of ATP hydrolysis leads to its accumulation in the TME, thereby enhancing anti-tumor immune responses.
-
Reduction of immunosuppressive adenosine: By preventing the initial step in the adenosine-generating cascade, CD39 inhibitors significantly decrease the concentration of this immunosuppressive nucleoside.
This shift in the balance from an adenosine-rich, immunosuppressive TME to an ATP-rich, pro-inflammatory one can restore the efficacy of the host's anti-tumor immunity and synergize with other immunotherapies, such as immune checkpoint inhibitors.
Quantitative Data on NTPDase Inhibitors
The development of NTPDase inhibitors is an active area of research, with several small molecules and monoclonal antibodies undergoing preclinical and clinical evaluation. The following tables summarize key quantitative data for selected NTPDase inhibitors.
Table 1: Preclinical Efficacy of NTPDase Inhibitors
| Inhibitor | Type | Target(s) | Cancer Model | Key Findings | Reference |
| ARL67156 | Small Molecule | NTPDase1, NTPDase3 | Not Specified | Ki = 11 µM (hNTPDase1), Ki = 18 µM (hNTPDase3) | |
| 8-BuS-ATP | Nucleotide Analog | NTPDase1 | Not Specified | Ki = 0.8 µM | |
| PSB-6426 | Small Molecule | NTPDase2 | Not Specified | Ki = 8.2 µM | |
| PSB-16131 | Anthraquinone Derivative | NTPDase2 | Not Specified | IC50 = 539 nM | |
| PSB-2020 | Anthraquinone Derivative | NTPDase2 | Not Specified | IC50 = 551 nM | |
| TTX-030 | Monoclonal Antibody | CD39 | Advanced Tumors | Phase I/II clinical trials ongoing | |
| SRF617 | Monoclonal Antibody | CD39 | Solid Tumors | Phase II clinical trial ongoing | |
| POM-1 | Polyoxometalate | General NTPDase inhibitor | Melanoma | Inhibited metastatic tumor growth |
Table 2: Clinical Trials of NTPDase Inhibitors
| Inhibitor | Phase | Cancer Type(s) | Status | ClinicalTrials.gov Identifier |
| TTX-030 | Phase I/II | Advanced Solid Tumors | Recruiting | NCT03884556 |
| SRF617 | Phase II | Solid Tumors | Active, not recruiting | NCT04336098 |
| IPH5201 | Phase I | Solid Tumors | Recruiting | NCT04251026 |
Experimental Protocols
The evaluation of NTPDase inhibitors requires robust and reliable experimental protocols. Below are detailed methodologies for key assays.
Measurement of NTPDase Activity
4.1.1. Malachite Green Assay
This colorimetric assay is commonly used to quantify the inorganic phosphate (Pi) released during ATP or ADP hydrolysis by NTPDases.
-
Principle: The assay is based on the formation of a colored complex between phosphomolybdate and malachite green, which can be measured spectrophotometrically.
-
Protocol:
-
Prepare a reaction mixture containing the NTPDase enzyme source (e.g., cell membrane preparations or recombinant enzyme), assay buffer (e.g., 80 mM Tris, 5 mM CaCl2, pH 7.4), and the NTPDase inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 3 minutes).
-
Initiate the reaction by adding the substrate (ATP or ADP) at a final concentration typically below the Km value to facilitate the identification of competitive inhibitors.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of approximately 630 nm using a microplate reader.
-
Calculate the amount of Pi released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
-
4.1.2. High-Performance Liquid Chromatography (HPLC)-Based Assay
HPLC allows for the direct measurement of the substrate (ATP, ADP) and the product (ADP, AMP) of the NTPDase reaction.
-
Principle: Reverse-phase HPLC separates nucleotides based on their hydrophobicity, allowing for their quantification.
-
Protocol:
-
Perform the enzymatic reaction as described in the malachite green assay.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of ice-cold 1 M perchloric acid.
-
Centrifuge the samples to pellet precipitated proteins.
-
Neutralize the supernatant with 1 M KOH and centrifuge again to remove the potassium perchlorate precipitate.
-
Inject a defined volume of the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Elute the nucleotides using an appropriate buffer system and detect them using a UV detector.
-
Quantify the peak areas corresponding to ATP, ADP, and AMP to determine the enzyme activity.
-
4.1.3. Fluorescence Polarization Immunoassay
This is a high-throughput and sensitive method for measuring NTPDase activity.
-
Principle: The assay relies on the displacement of a fluorescently labeled nucleotide tracer from a specific antibody by the product of the NTPDase reaction (AMP or ADP). This displacement leads to a change in the fluorescence polarization signal.
The Pivotal Role of Ectonucleotidases in Immunology and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical functions of ectonucleotidases in shaping immune responses and inflammatory processes. Focusing on the core enzymes CD39 and CD73, this document details their biochemical pathways, impact on various immune cell populations, and the methodologies used for their study. Quantitative data on their expression and activity are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development in this burgeoning field.
Core Concepts: The Ectonucleotidase Cascade and Purinergic Signaling
Ectonucleotidases are cell surface-expressed enzymes that play a crucial role in regulating the concentration of extracellular nucleotides, thereby modulating purinergic signaling. This signaling pathway is fundamental to intercellular communication in the immune system. The key players in this cascade are CD39 (ectonucleoside triphosphate diphosphohydrolase-1, ENTPD1) and CD73 (ecto-5'-nucleotidase, NT5E).
-
CD39: This enzyme initiates the catabolism of extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).[1][2][3][4] Extracellular ATP often acts as a "danger signal," promoting pro-inflammatory responses.[5][6][7][8]
-
CD73: This enzyme catalyzes the final and rate-limiting step, the dephosphorylation of AMP into adenosine.[9][10][11][12]
The sequential action of CD39 and CD73 effectively converts a pro-inflammatory, ATP-rich environment into an anti-inflammatory, adenosine-rich one. Adenosine then signals through four G-protein coupled receptors (A1, A2A, A2B, and A3) on immune cells, generally leading to immunosuppressive effects.[13][14] This "adenosinergic halo" is a critical mechanism for immune homeostasis and the resolution of inflammation.
Signaling Pathway Diagram
Caption: The CD39/CD73-adenosine signaling pathway.
Role in Immune Cell Function
Ectonucleotidases are differentially expressed on various immune cells, where they fine-tune cellular responses.
-
T Cells: Regulatory T cells (Tregs) constitutively express high levels of CD39 and CD73, and the generation of adenosine is a key mechanism of their suppressive function.[2][4][12][15] Effector T cells can also upregulate these enzymes upon activation, suggesting a negative feedback loop to control excessive immune responses.[6][16][17]
-
B Cells: A significant population of human B cells co-expresses CD39 and CD73.[11][18][19] This expression can influence B cell activation, differentiation, and their regulatory functions.[20][21][22]
-
Myeloid Cells: Myeloid-derived suppressor cells (MDSCs), macrophages, and dendritic cells express CD39 and CD73, contributing to the immunosuppressive tumor microenvironment.[13][18][19] In macrophages, the expression of these enzymes is linked to their polarization state, with anti-inflammatory M2 macrophages exhibiting higher adenosinergic activity.
-
Natural Killer (NK) Cells: While expressing lower levels of these ectonucleotidases compared to other lymphocytes, adenosine generated in their microenvironment can suppress their cytotoxic activity.[9][18]
Involvement in Inflammatory Diseases
The dysregulation of the ectonucleotidase pathway is implicated in a range of inflammatory and autoimmune conditions.
-
Rheumatoid Arthritis: Altered expression of CD39 and CD73 has been observed on immune cells of patients with rheumatoid arthritis, potentially contributing to the chronic inflammatory state.[9]
-
Inflammatory Bowel Disease: Genetic polymorphisms leading to lower CD39 expression are associated with increased susceptibility to inflammatory bowel disease.[23]
-
Infectious Diseases: Ectonucleotidases can be exploited by pathogens to evade the host immune response.[23]
Quantitative Data on Ectonucleotidase Expression
The following tables summarize the expression of CD39 and CD73 on various human immune cell populations as reported in the literature. It is important to note that expression levels can vary depending on the activation state of the cells and the specific tissue microenvironment.
Table 1: CD39 Expression on Human Immune Cells
| Cell Type | Subpopulation | Expression Level (% positive cells) | MFI (Mean Fluorescence Intensity) | Reference(s) |
| CD4+ T Cells | Naive | Low (~10%) | Low | [17][18] |
| Regulatory (Treg) | High (>90%) | High | [2][9][15] | |
| Effector/Memory | Upregulated upon activation | Increased | [17][24] | |
| CD8+ T Cells | Naive | Low | Low | [9] |
| Effector/Memory | Upregulated upon activation (~50%) | Increased | [9][17] | |
| B Cells | Total CD19+ | High (>90%) | High | [11][18][25] |
| Monocytes | CD14+ | High (>90%) | High | [9][18] |
| NK Cells | CD56+ | Low (2-5%) | Low | [9][18] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Granulocytic and Monocytic | Higher in cancer patients than healthy controls | Increased | [13][18][19] |
Table 2: CD73 Expression on Human Immune Cells
| Cell Type | Subpopulation | Expression Level (% positive cells) | MFI (Mean Fluorescence Intensity) | Reference(s) |
| CD4+ T Cells | Naive | Low (~10%) | Low | [18] |
| Regulatory (Treg) | Variable, often co-expressed with CD39 | Variable | [2][9][15] | |
| Effector/Memory | Upregulated upon activation | Increased | [16] | |
| CD8+ T Cells | Naive/Memory | Moderate (~50%) | Moderate | [9][18] |
| B Cells | Total CD19+ | High (~75%) | High | [11][18][20][25] |
| Monocytes | CD14+ | Low | Low | [9] |
| NK Cells | CD56+ | Low (2-5%) | Low | [9][18] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Granulocytic and Monocytic | Higher in cancer patients than healthy controls | Increased | [13][18][19] |
Table 3: Adenosine Receptor Expression on Human Immune Cells
| Receptor | T Cells | B Cells | Macrophages | Dendritic Cells | Neutrophils | NK Cells | Reference(s) |
| A1 | Expressed | Expressed | Expressed | Expressed | Expressed | - | [26][27][28] |
| A2A | Highly expressed, upregulated on activation | Expressed | Expressed | Expressed | Expressed | Expressed | [26][14][27][29] |
| A2B | Low expression | Low expression | Expressed | Expressed | Expressed | - | [26][28] |
| A3 | Expressed | Expressed | Expressed | Expressed | Expressed | - | [26][27][28] |
Experimental Protocols
Flow Cytometry Analysis of CD39 and CD73 Expression
This protocol outlines the general steps for staining human peripheral blood mononuclear cells (PBMCs) for flow cytometric analysis of CD39 and CD73.
Caption: Workflow for flow cytometric analysis.
Methodology:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Surface Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add a cocktail of fluorescently-conjugated antibodies against surface markers of interest (e.g., anti-human CD3, CD4, CD8, CD19, CD39, CD73) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Intracellular Staining (Optional, for Treg identification):
-
Fix and permeabilize the cells using a commercial kit (e.g., FoxP3 staining buffer set).
-
Add fluorescently-conjugated anti-human FoxP3 antibody.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
-
Final Wash and Acquisition:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for CD39 and CD73 on different immune cell subsets.
Ectonucleotidase Activity Assays
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP (for CD39) or AMP (for CD73).
Caption: Workflow for the Malachite Green assay.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate standard curve using a stock solution of known concentration.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4, with CaCl2 and MgCl2).
-
Prepare substrate solutions (ATP or AMP) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the enzyme source (e.g., purified recombinant CD39 or CD73, or a suspension of cells expressing the enzymes).
-
To initiate the reaction, add the substrate (ATP for CD39 activity, AMP for CD73 activity).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition and Analysis:
This highly sensitive and specific method directly measures the generation of adenosine and other purine metabolites.
Methodology:
-
Reaction Setup:
-
Reaction Termination: Stop the reaction at various time points by heat inactivation (e.g., 95°C for 90 seconds) or by adding a stop solution (e.g., perchloric acid).[35]
-
Sample Preparation: Centrifuge the samples to pellet any debris and collect the supernatant.
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Separate the purine metabolites (ATP, ADP, AMP, adenosine) using a gradient of a suitable mobile phase (e.g., a mixture of a buffer like potassium phosphate and methanol).
-
Detect the eluted compounds using a UV detector (at ~254 nm) or a fluorescence detector if using fluorescent substrates.
-
-
Quantification: Quantify the amount of each metabolite by comparing the peak areas to those of known standards.[1][35][36][37][38]
Concluding Remarks
The ectonucleotidases CD39 and CD73 are central regulators of the immune system, acting as a critical switch between pro-inflammatory and anti-inflammatory states. Their roles in various immune cell functions and their implications in a wide array of diseases, from autoimmunity to cancer, underscore their significance as therapeutic targets. The methodologies detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate biology of these enzymes and to develop novel therapeutic strategies that modulate purinergic signaling for the treatment of human diseases.
References
- 1. Assessment of ATP Metabolism to Adenosine by Ecto-Nucleotidases Carried by Tumor-Derived Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. CD39 and CD73 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ectonucleotidases in Acute and Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. REGULATION OF THE T-CELL RESPONSE BY CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 13. CD39/CD73 upregulation on myeloid-derived suppressor cells via TGF-β-mTOR-HIF-1 signaling in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD73 Is Expressed by Human Regulatory T Helper Cells and Suppresses Proinflammatory Cytokine Production and Helicobacter felis–Induced Gastritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced expression of CD39 and CD73 on T cells in the regulation of anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The ectonucleotidases CD39 and CD73 on T cells: The new pillar of hematological malignancy [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. patholjournal.com [patholjournal.com]
- 22. Anti-CD73 antibody activates human B cells, enhances humoral responses and induces redistribution of B cells in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CD39 expression defines exhausted CD4+ T cells associated with poor survival and immune evasion in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. frontiersin.org [frontiersin.org]
- 28. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The immune checkpoint adenosine 2A receptor is associated with aggressive clinical outcomes and reflects an immunosuppressive tumor microenvironment in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. eubopen.org [eubopen.org]
- 34. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Assessment of ATP metabolism to adenosine by ecto-nucleotidases carried by tumor-derived small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Assessment of ATP Metabolism to Adenosine by Ecto-Nucleotidases Carried by Tumor-Derived Small Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. CD73-mediated adenosine production by CD8 T cell-derived extracellular vesicles constitutes an intrinsic mechanism of immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Extracellular Generation of Adenosine by the Ectonucleotidases CD39 and CD73 Promotes Dermal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of h-NTPDase-IN-5 in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as adenosine triphosphate (ATP), play a pivotal role in cell-to-cell communication through the activation of purinergic receptors. The concentration of these signaling molecules is tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). In pathological conditions such as cancer, the tumor microenvironment often exhibits elevated levels of extracellular ATP, which can paradoxically promote tumor growth, invasion, and immune evasion.[1][2][3] Consequently, the enzymes that modulate ATP levels, including NTPDases, have emerged as promising therapeutic targets.
h-NTPDase-IN-5, also known as compound 3b, is a thieno[3,2-d]pyrimidine derivative that has been identified as a pan-inhibitor of several human NTPDase isoforms.[4] This guide provides a comprehensive overview of the preliminary in vitro investigation of this compound, offering a foundational framework for researchers to explore its potential as a modulator of purinergic signaling in cell culture models, with a particular focus on cancer biology.
Data Presentation
The inhibitory activity of this compound has been characterized against several key human NTPDase isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 (µM) |
| h-NTPDase1 | 1.10 |
| h-NTPDase2 | 44.73 |
| h-NTPDase3 | 26.14 |
| h-NTPDase8 | 0.32 |
| Data sourced from Zaman G, et al. ChemMedChem, 2023.[4] |
Experimental Protocols
A systematic investigation of this compound in a cell culture setting is crucial to elucidate its biological effects. The following protocols provide a detailed methodology for a preliminary assessment.
Cell Line Selection and Culture
Rationale: The choice of cell lines is critical and should be based on the expression profile of the target NTPDase isoforms. Cancer cell lines from various origins, such as breast (e.g., MDA-MB-231), prostate (e.g., PC-3), or colon (e.g., HT-29), are often reported to have dysregulated purinergic signaling.
Protocol:
-
Obtain selected cancer cell lines from a reputable cell bank.
-
Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage the cells upon reaching 80-90% confluency to maintain exponential growth.
-
(Optional) Characterize the expression levels of NTPDase1, 2, 3, and 8 in the selected cell lines using qPCR or Western blotting to correlate with the inhibitor's efficacy.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
Rationale: To determine the effect of this compound on cancer cell proliferation and to establish a working concentration range for subsequent experiments.
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
At the end of the incubation period, add 20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, solubilize the formazan crystals with 100 µL of DMSO.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cellular NTPDase Activity Assay
Rationale: To confirm that this compound inhibits the enzymatic activity of NTPDases on the surface of intact cells.
Protocol:
-
Seed cells in a 24-well plate and grow to confluency.
-
Wash the cells twice with a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM CaCl2).
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Initiate the reaction by adding a known concentration of ATP (e.g., 100 µM) to each well.
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Collect aliquots of the supernatant at different time points.
-
Measure the amount of inorganic phosphate (Pi) released using a Malachite Green Phosphate Assay Kit, or measure the remaining ATP using a commercial ATP bioluminescence assay kit.
-
Determine the rate of ATP hydrolysis and the inhibitory effect of this compound.
Cell Migration Assay (Wound Healing Assay)
Rationale: Extracellular ATP and its breakdown products can influence cell migration. This assay will assess the impact of this compound on this process.
Protocol:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing a non-toxic concentration of this compound (determined from the viability assay).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Rationale: To investigate whether the inhibition of NTPDases by this compound induces programmed cell death.
Protocol:
-
Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Caption: Proposed experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothetical signaling cascade following NTPDase inhibition by this compound.
References
- 1. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 2. Purinergic Signaling in the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Purinergic Signaling: A New Frontier in Cancer Immunotherapy | Proteintech Group [ptglab.com]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Novel NTPDase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and development of novel inhibitors for the Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) family of enzymes. It covers the therapeutic rationale, inhibitor classes, quantitative data, key experimental protocols, and the signaling pathways involved.
Introduction to NTPDases and Purinergic Signaling
Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases) are a family of eight (NTPDase1-8) calcium and magnesium-dependent ectoenzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1][2] These enzymes are integral to terminating nucleotide signaling through the sequential removal of phosphate groups.[2]
Extracellular nucleotides like ATP and ADP are key signaling molecules that act on P2X (ligand-gated ion channels) and P2Y (G-protein coupled) receptors.[3] This signaling influences a vast array of physiological processes, including immune responses, inflammation, platelet aggregation, and neurotransmission.[3] NTPDases modulate the concentration of these nucleotides, thereby controlling P2 receptor activation.
The different NTPDase isoforms have distinct tissue distributions and substrate preferences:
-
Cell Surface-Located: NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8 are located on the plasma membrane, directly influencing extracellular nucleotide concentrations.[4] NTPDase1, for example, is the primary ectonucleotidase in the vasculature and on immune cells.[5][]
-
Intracellular/Secreted: NTPDases 4 and 7 are located intracellularly, while NTPDases 5 and 6 are found within the cell and can be secreted.
The hydrolysis cascade initiated by NTPDases is a key regulatory mechanism. NTPDase1, for instance, converts ATP to ADP and then to AMP. The resulting AMP can be further hydrolyzed by ecto-5'-nucleotidase (CD73) to produce adenosine, a potent signaling molecule that acts on P1 receptors, often mediating immunosuppressive effects.[3]
Therapeutic Rationale for NTPDase Inhibition
The dysregulation of NTPDase activity is implicated in various pathological conditions, making these enzymes attractive therapeutic targets.[2][7] Inhibiting specific NTPDases can prolong the signaling effects of extracellular nucleotides, offering therapeutic potential in several areas:
-
Oncology: NTPDase1 (CD39) is highly expressed on regulatory T cells (Tregs) and cancer cells, contributing to an immunosuppressive tumor microenvironment by converting pro-inflammatory ATP into immunosuppressive adenosine.[] Inhibiting CD39 can enhance anti-tumor immune responses.[]
-
Inflammation and Immunity: NTPDases are crucial in modulating inflammation and immune responses.[4] Their inhibition can be a strategy for treating chronic inflammatory and autoimmune diseases.[3]
-
Cardiovascular and Neurological Diseases: NTPDases in the vasculature and nervous system impact processes like platelet aggregation and neurotransmission. Selective inhibitors hold promise for treating thrombosis, stroke, and ischemia.[8][9]
Signaling Pathways and Development Workflows
Purinergic Signaling Cascade
The following diagram illustrates the central role of NTPDase1 (CD39) and CD73 in the hydrolysis of extracellular ATP to adenosine, which in turn modulates immune cell function via P1 receptors.
Caption: The purinergic signaling pathway regulated by ectonucleotidases.
NTPDase Inhibitor Discovery Workflow
The process of discovering and developing novel NTPDase inhibitors follows a structured pipeline, from initial target validation to preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to h-NTPDase-IN-5 and its Effects on Extracellular ATP Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular adenosine triphosphate (eATP) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its concentration in the extracellular space is tightly regulated by a family of ectonucleotidases, primarily the Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases). Dysregulation of eATP levels is implicated in inflammation, thrombosis, and cancer. Consequently, inhibitors of NTPDases are valuable tools for both basic research and as potential therapeutic agents. This technical guide provides a comprehensive overview of a novel pan-NTPDase inhibitor, h-NTPDase-IN-5. We will delve into its inhibitory profile, the experimental methodologies used for its characterization, and its role in the broader context of extracellular ATP metabolism and associated signaling pathways.
Introduction to Extracellular ATP Metabolism
Extracellular ATP and its breakdown products, adenosine diphosphate (ADP) and adenosine, are key regulators of cellular function. These molecules exert their effects through the activation of purinergic receptors, which are broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP and ADP). The concentration of these nucleotides in the extracellular milieu is controlled by a cascade of cell-surface enzymes.
The primary enzymes responsible for the hydrolysis of eATP and eADP are the NTPDases. There are eight known human NTPDases (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the principal cell surface enzymes that regulate purinergic signaling. These enzymes sequentially hydrolyze ATP to ADP and then to adenosine monophosphate (AMP). AMP is further metabolized to adenosine by ecto-5'-nucleotidase (CD73). The balance of these nucleotides and nucleosides is critical for maintaining cellular homeostasis.
This compound: A Pan-NTPDase Inhibitor
This compound is a recently identified small molecule inhibitor of human NTPDases. It belongs to the thieno[3,2-d]pyrimidine class of compounds. As a pan-inhibitor, it demonstrates activity against multiple NTPDase isoforms.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against four major human NTPDase isoforms has been determined, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| NTPDase Isoform | IC50 (µM) |
| h-NTPDase1 | 1.10 |
| h-NTPDase2 | 44.73 |
| h-NTPDase3 | 26.14 |
| h-NTPDase8 | 0.32 |
Table 1: Inhibitory activity of this compound against human NTPDase isoforms. Data sourced from MedChemExpress, referencing Zaman et al., ChemMedChem, 2023.[1][2]
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and enzymatic assessment of this compound.
Synthesis of this compound
The synthesis of this compound, chemically named N-(4-(benzyloxy)phenyl)-7-(morpholino)thieno[3,2-d]pyrimidin-4-amine, is achieved through a multi-step process. A general representative synthesis is outlined below, based on common organic chemistry techniques for similar scaffolds. For the specific, detailed procedure, it is recommended to consult the primary literature by Zaman et al. (2023).
Experimental Workflow for Synthesis
References
An In-Depth Technical Guide to Ecto-Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP. These enzymes are integral to a wide array of physiological and pathological processes, including inflammation, immune responses, platelet aggregation, and cancer.[1] Consequently, the development of potent and selective NTPDase inhibitors has emerged as a promising therapeutic strategy for various diseases.
This technical guide provides a comprehensive overview of the core properties and characteristics of NTPDase inhibitors, with a focus on human isoforms (h-NTPDase1, 2, 3, and 8). It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field. As information on a specific compound named "h-NTPDase-IN-5" is not available in the public domain, this guide will focus on well-characterized inhibitors of the human NTPDase family.
Core Properties of NTPDase Inhibitors
The development of NTPDase inhibitors has led to the identification of various chemical scaffolds with distinct inhibitory profiles against different isoforms. These inhibitors are broadly categorized as nucleotide-based and non-nucleotide-based compounds.[2]
Quantitative Data on NTPDase Inhibitors
The potency and selectivity of NTPDase inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The following tables summarize the available data for some of the most well-studied inhibitors against the major human ecto-NTPDases.
| Inhibitor | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 | Inhibition Type | Reference(s) |
| 8-BuS-ATP | IC50: 6-35 µM | - | - | - | Competitive | [3] |
| ARL 67156 | Ki: 11 µM | Minor Inhibition | Ki: 18 µM | - | Competitive | [4] |
| PSB-6426 | - | Ki: 8.2 µM | - | - | Competitive | [5][6] |
| Reactive Blue 2 | Potent Inhibition | Potent Inhibition | Potent Inhibition | - | - | [7] |
| Suramin | Potent Inhibition | Potent Inhibition | Potent Inhibition | - | - | [7] |
| NF279 | Potent Inhibition | Potent Inhibition | Potent Inhibition | - | - | [8] |
Table 1: IC50 and Ki values of selected NTPDase inhibitors against human NTPDase isoforms. "-" indicates data not available.
| Inhibitor | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Reference(s) |
| ARL 67156 trisodium salt | C15H21Br2N5Na3O12P3 | 785.06 (anhydrous) | Water: >20 mg/mL, DMSO: insoluble | [9] |
| 8-thiobutyladenosine 5'-triphosphate (8-BuS-ATP) | C14H24N5O12P3S | 587.35 | Data not available | |
| PSB-6426 | C24H33N4O11P | 592.51 | Data not available | [5][6] |
Table 2: Physicochemical properties of selected NTPDase inhibitors.
Experimental Protocols
Accurate characterization of NTPDase inhibitors requires robust and reliable experimental assays. The following sections detail the methodologies for two commonly used assays for measuring NTPDase activity.
Malachite Green Phosphate Assay
This colorimetric assay is a widely used method for determining the amount of inorganic phosphate released from the hydrolysis of ATP or ADP by NTPDases.[10][11][12][13][14]
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions. The intensity of the green color, which can be measured spectrophotometrically at approximately 620-660 nm, is directly proportional to the amount of inorganic phosphate present in the sample.[10]
Detailed Protocol:
-
Reagent Preparation:
-
Malachite Green Solution: Prepare a solution of Malachite Green Carbinol hydrochloride in sulfuric acid.[10]
-
Ammonium Molybdate Solution: Prepare a solution of ammonium molybdate in sulfuric acid.
-
Phosphate Standard: Prepare a series of known concentrations of a phosphate standard (e.g., KH2PO4) to generate a standard curve.
-
Reaction Buffer: Typically, a buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 7.4 or 8.0) containing divalent cations like CaCl2 and MgCl2 is used.[10]
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer to the wells of a microtiter plate.
-
Add the NTPDase enzyme preparation (e.g., cell membrane preparations from cells overexpressing the specific NTPDase isoform) to the wells.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to the wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.[10]
-
Stop the reaction by adding the Malachite Green-Molybdate reagent.
-
Allow 15-30 minutes for color development at room temperature.[13]
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of phosphate released in the enzymatic reactions from the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Capillary Electrophoresis (CE) Assay
Capillary electrophoresis is a high-resolution separation technique that can be used to monitor the enzymatic activity of NTPDases by separating and quantifying the substrate (ATP/ADP) and the product (ADP/AMP).[7][9][15]
Principle: Charged molecules migrate at different velocities in an electric field within a narrow capillary, allowing for their separation based on their charge-to-size ratio. This method allows for the direct measurement of both substrate consumption and product formation.[16]
Detailed Protocol:
-
Instrumentation and Capillary Preparation:
-
Use a capillary electrophoresis instrument equipped with a UV detector.
-
A fused-silica capillary is typically used. Before the first use, and periodically, the capillary should be conditioned by flushing with solutions such as sodium hydroxide, water, and the running buffer.[17]
-
-
Reagent Preparation:
-
Running Buffer: A buffer such as sodium phosphate or sodium borate at a specific pH is used to fill the capillary and the electrode reservoirs.[17]
-
Reaction Buffer: A buffer compatible with the enzyme activity, similar to the one used in the malachite green assay.
-
Samples and Standards: Prepare solutions of ATP, ADP, and AMP of known concentrations to be used as standards for identification and quantification.
-
-
In-Capillary Enzymatic Microreaction and Analysis:
-
A common approach involves performing the enzymatic reaction directly within the capillary.[7]
-
Inject a small plug of the substrate solution (containing the inhibitor if testing for inhibition) into the capillary using pressure.[9]
-
Inject a plug of the enzyme solution.
-
Inject another plug of the substrate/inhibitor solution.
-
Allow a defined incubation time for the enzymatic reaction to occur at the capillary inlet.[7]
-
Apply a voltage to initiate the electrophoretic separation of the substrate and products.
-
Detect the separated nucleotides as they pass the detector window using UV absorbance (typically around 210-260 nm).[7]
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and products based on their migration times compared to the standards.
-
Quantify the amount of substrate consumed and product formed by integrating the peak areas.
-
Calculate the enzyme activity.
-
For inhibition studies, determine the IC50 values by analyzing the reduction in product formation at different inhibitor concentrations.
-
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway
NTPDases are key regulators of the purinergic signaling cascade. Extracellular ATP, released from cells under various physiological and pathological conditions, can activate P2X (ligand-gated ion channels) and P2Y (G protein-coupled) receptors. NTPDases hydrolyze ATP to ADP, which can also activate certain P2Y receptors. Further hydrolysis of ADP to AMP by some NTPDases, and the subsequent conversion of AMP to adenosine by ecto-5'-nucleotidase (CD73), leads to the activation of P1 (adenosine) receptors. The balance of these nucleotides and nucleosides, tightly controlled by NTPDases, dictates the cellular response.[1][2][18]
Caption: Purinergic signaling pathway regulated by NTPDases.
Experimental Workflow for NTPDase Inhibitor Screening
The general workflow for identifying and characterizing novel NTPDase inhibitors involves a series of steps from initial high-throughput screening to detailed kinetic analysis.
Caption: General workflow for NTPDase inhibitor discovery.
Conclusion
The study of NTPDase inhibitors is a rapidly evolving field with significant therapeutic potential. This guide provides a foundational understanding of the key characteristics of these inhibitors, including their quantitative properties and the experimental methods used for their evaluation. As research progresses, the development of more potent and isoform-selective NTPDase inhibitors will undoubtedly open new avenues for the treatment of a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel inhibitors of nucleoside triphosphate diphosphohydrolases: chemical synthesis and biochemical and pharmacological characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Development of a Capillary Electrophoresis Platform for Identifying Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 17. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 18. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Purinergic Signaling for Researchers
A comprehensive overview of the core principles, signaling pathways, and experimental methodologies for scientists and drug development professionals.
Purinergic signaling, a ubiquitous and evolutionarily conserved system of cell-to-cell communication, is mediated by extracellular purine and pyrimidine nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and adenosine. Initially recognized for its role in non-adrenergic, non-cholinergic neurotransmission, it is now evident that this signaling pathway plays a critical role in a vast array of physiological and pathological processes.[1] These include neurotransmission, inflammation, immunity, cancer, cardiovascular function, and platelet aggregation.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the core components of purinergic signaling, its intricate signaling pathways, and a collection of key experimental protocols to facilitate further investigation in this dynamic field.
Core Components of Purinergic Signaling
The purinergic signaling network is comprised of several key molecular players:
-
Purinergic Ligands: The primary signaling molecules are ATP and its breakdown product, adenosine. Other nucleotides such as adenosine diphosphate (ADP), uridine triphosphate (UTP), and uridine diphosphate (UDP) also act as important signaling molecules.[3]
-
Purinergic Receptors: These are cell surface receptors that bind to extracellular purines and pyrimidines. They are broadly classified into two families:
-
P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) that are preferentially activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.[4]
-
P2 Receptors: These receptors are primarily activated by ATP, ADP, UTP, and UDP. The P2 family is further divided into two distinct subfamilies:
-
P2X Receptors: These are ligand-gated ion channels that form trimers. Seven subtypes (P2X1-P2X7) have been identified, and their activation leads to the rapid influx of cations like Na+ and Ca2+.[5][6]
-
P2Y Receptors: These are GPCRs with eight known subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[7][8]
-
-
-
Ectonucleotidases: This is a family of extracellular enzymes that sequentially hydrolyze ATP and other nucleotides into adenosine. Key ectonucleotidases include CD39 (ectonucleoside triphosphate diphosphohydrolase 1), which converts ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which converts AMP to adenosine.[9] These enzymes play a crucial role in terminating nucleotide-mediated signaling and initiating adenosine-mediated signaling.
Purinergic Signaling Pathways
The activation of purinergic receptors triggers a cascade of intracellular events that ultimately dictate the cellular response.
P2X Receptor Signaling
P2X receptors are ionotropic receptors, meaning their activation directly opens an ion channel.
Upon binding of ATP, the P2X receptor undergoes a conformational change, opening a non-selective cation channel. This allows the influx of sodium (Na+) and calcium (Ca2+) ions, leading to membrane depolarization and the activation of various downstream calcium-dependent signaling pathways.[5][6]
P2Y Receptor Signaling
P2Y receptors are metabotropic GPCRs that couple to different G proteins to initiate intracellular signaling cascades.
P2Y receptors couple to various G proteins, leading to diverse downstream effects. For instance, P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors can couple to Gq, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). P2Y12, P2Y13, and P2Y14 receptors typically couple to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, the P2Y11 receptor can couple to Gs, stimulating adenylyl cyclase and increasing cAMP levels, which then activates protein kinase A (PKA).[7]
Adenosine Receptor (P1) Signaling
Adenosine receptors are also GPCRs that modulate cellular function primarily through the regulation of adenylyl cyclase.
A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. In contrast, A2A and A2B receptors couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in cAMP levels and subsequent activation of PKA.[4]
Quantitative Data on Purinergic Receptor Ligands
The affinity of various agonists and antagonists for purinergic receptors is critical for designing experiments and developing selective therapeutic agents. The following tables summarize the binding affinities (Ki) and potencies (pEC50) of selected ligands for human purinergic receptors.
Table 1: Ligand Affinities for Human P1 (Adenosine) Receptors
| Receptor | Ligand | Type | Ki (nM) | Reference |
| A1 | Adenosine | Agonist | 350 | [10] |
| CPA | Agonist | 0.7 | [10] | |
| DPCPX | Antagonist | 0.5 | [10] | |
| A2A | Adenosine | Agonist | 230 | [10] |
| CGS 21680 | Agonist | 15 | [11] | |
| ZM 241385 | Antagonist | 0.5 | [11] | |
| Istradefylline | Antagonist | 2.2 | [11] | |
| A2B | Adenosine | Agonist | 14,000 | [10] |
| NECA | Agonist | 230 | [10] | |
| PSB 603 | Antagonist | 52 | [12] | |
| A3 | Adenosine | Agonist | 450 | [10] |
| IB-MECA | Agonist | 1.3 | [13] | |
| MRS 1220 | Antagonist | 3.1 | [13] |
Table 2: Ligand Affinities and Potencies for Human P2Y Receptors
| Receptor | Agonist | pEC50 | Antagonist | pKi | Reference |
| P2Y1 | ADP | 7.5 | MRS2500 | 9.1 | [7][14] |
| 2-MeSADP | 8.1 | [7] | |||
| P2Y2 | ATP | 6.2 | Suramin | 5.0 | [3] |
| UTP | 6.2 | [3] | |||
| P2Y4 | UTP | 6.5 | PPADS | 5.5 | [7] |
| P2Y6 | UDP | 6.7 | MRS2578 | 6.4 | [15] |
| P2Y11 | ATP | 6.0 | NF340 | 7.0 | [7] |
| P2Y12 | ADP | 7.5 | Cangrelor | 9.5 | [8] |
| 2-MeSADP | 8.0 | Ticagrelor | 8.5 | [8] | |
| P2Y13 | ADP | 7.0 | MRS2211 | 6.5 | [8] |
| P2Y14 | UDP-glucose | 7.6 | PPTN | 10.1 | [7] |
Table 3: Ligand Affinities and Potencies for Human P2X Receptors
| Receptor | Agonist | pEC50 | Antagonist | pIC50 / pKi | Reference |
| P2X1 | ATP | 7.0 | NF449 | 8.6 (pIC50) | [16] |
| α,β-meATP | 7.0 | [3] | |||
| P2X2 | ATP | 5.5 | Suramin | 5.0 (pIC50) | [17] |
| P2X3 | ATP | 6.0 | A-317491 | 8.0 (pKi) | [18] |
| α,β-meATP | 7.0 | [18] | |||
| P2X4 | ATP | 5.5 | 5-BDBD | 6.2 (pIC50) | [19] |
| P2X7 | ATP | 3.5 | A-740003 | 7.8 (pIC50) | [16] |
| BzATP | 6.0 | [16] |
Note: Affinity (Ki) and potency (EC50/IC50) values can vary depending on the experimental conditions and assay used. The values presented here are approximate and intended for comparative purposes.
Key Experimental Protocols
Investigating the multifaceted roles of purinergic signaling requires a diverse array of experimental techniques. Below are detailed methodologies for some of the key experiments in the field.
Measurement of Extracellular ATP Release using Luciferase Assay
This protocol describes a common method for quantifying ATP released from cultured cells into the extracellular medium.
Methodology:
-
Cell Culture: Plate cells in a suitable multi-well format and grow to the desired confluency.
-
Pre-incubation: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove any ATP from the culture medium.
-
Stimulation: Add fresh buffer containing the desired stimulus (e.g., a specific agonist, hypotonic solution for mechanical stress). Incubate for the desired time period.
-
Sample Collection: Carefully collect the extracellular supernatant without disturbing the cell layer.
-
Luciferase Reaction: In a white, opaque 96-well plate suitable for luminescence readings, add a defined volume of the collected supernatant.
-
Reagent Addition: Add a luciferin-luciferase reaction mix to each well. This reagent typically contains luciferase, its substrate D-luciferin, and necessary co-factors. The ATP in the sample will drive the enzymatic reaction, producing light.[2][20]
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Standard Curve: To quantify the ATP concentration, generate a standard curve using known concentrations of ATP.
-
Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence readings to the standard curve.
Assessment of P2Y Receptor Activation by Calcium Imaging with Fura-2 AM
This protocol outlines a method to measure changes in intracellular calcium concentration ([Ca2+]i) following P2Y receptor activation.
Methodology:
-
Cell Seeding: Seed cells onto glass coverslips or in a black-walled, clear-bottom 96-well plate suitable for fluorescence microscopy.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in a physiological buffer (e.g., HBSS) typically at a final concentration of 2-5 µM. Pluronic F-127 (a non-ionic surfactant) is often included to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. During this time, the acetoxymethyl (AM) ester is cleaved by intracellular esterases, trapping the fluorescent Fura-2 dye inside the cells.
-
-
De-esterification: Wash the cells with fresh buffer to remove extracellular Fura-2 AM and allow for complete de-esterification of the dye within the cells for approximately 30 minutes.
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system, or place the 96-well plate into a fluorescence plate reader.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before stimulation.
-
Add the P2Y receptor agonist of interest and continuously record the changes in the F340/F380 ratio over time.
-
-
Data Analysis: An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration. The ratio data can be converted to absolute calcium concentrations using a calibration procedure with ionomycin and EGTA.
Electrophysiological Recording of P2X Receptor Ion Channels using Patch-Clamp
The patch-clamp technique is the gold standard for studying the activity of ion channels like P2X receptors.
Methodology:
-
Cell Preparation: Use either primary cells endogenously expressing P2X receptors or a cell line (e.g., HEK293) transiently or stably transfected with the P2X receptor subtype of interest.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should typically be between 3-7 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for the control of the intracellular solution and the measurement of currents across the entire cell membrane.
-
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.
-
Agonist Application: Rapidly apply the P2X receptor agonist (e.g., ATP or α,β-meATP) to the cell using a fast perfusion system.
-
Current Recording: Record the inward currents elicited by the activation of the P2X receptors. The amplitude, kinetics of activation, and desensitization of the current can be analyzed.
-
Data Analysis: Analyze the recorded currents to determine properties such as agonist potency (EC50), channel conductance, and the effects of antagonists or modulators.[5][6][21]
Ectonucleotidase Activity Assay
This protocol describes a colorimetric method to measure the activity of ectonucleotidases like CD39 and CD73 by detecting the release of inorganic phosphate (Pi).
Methodology:
-
Sample Preparation: Prepare cell lysates or use purified recombinant ectonucleotidase enzymes.
-
Reaction Setup:
-
In a microplate, add the cell lysate or purified enzyme to a reaction buffer.
-
Initiate the reaction by adding the nucleotide substrate (e.g., ATP or AMP).
-
Incubate the reaction at 37°C for a defined period.
-
-
Phosphate Detection:
-
Stop the reaction and add a malachite green-based reagent. This reagent forms a colored complex with the inorganic phosphate released during the hydrolysis of the nucleotide.
-
-
Absorbance Measurement: Measure the absorbance of the colored complex at a specific wavelength (typically around 620-650 nm) using a microplate reader.
-
Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced in the enzymatic reaction.
-
Data Analysis: Calculate the enzyme activity, typically expressed as nmol of Pi released per minute per mg of protein.[9][22]
Localization of Purinergic Receptors by Immunohistochemistry
This protocol provides a general workflow for visualizing the distribution of a specific purinergic receptor in tissue sections.
Methodology:
-
Tissue Preparation:
-
Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).
-
Dissect the tissue of interest and post-fix if necessary.
-
Cryoprotect the tissue (e.g., in 30% sucrose solution) and freeze for cryosectioning, or process for paraffin embedding.
-
Cut thin sections (e.g., 10-40 µm) using a cryostat or microtome and mount them on glass slides.
-
-
Antigen Retrieval (for paraffin sections): If using paraffin-embedded tissue, deparaffinize the sections and perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer) to unmask the antigenic sites.
-
Permeabilization and Blocking:
-
Permeabilize the tissue sections with a detergent (e.g., 0.1-0.3% Triton X-100 in PBS) to allow antibodies to access intracellular epitopes.
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing normal serum from the species in which the secondary antibody was raised and/or bovine serum albumin).
-
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the purinergic receptor of interest, diluted in blocking solution, typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, incubate the sections with a secondary antibody that is conjugated to a fluorescent dye (for fluorescence microscopy) or an enzyme like horseradish peroxidase (HRP) (for chromogenic detection). The secondary antibody should be directed against the species in which the primary antibody was raised.
-
Detection and Visualization:
-
Fluorescence: If using a fluorescent secondary antibody, wash the sections and mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Chromogenic: If using an HRP-conjugated secondary antibody, incubate the sections with a chromogenic substrate (e.g., diaminobenzidine, DAB), which will produce a colored precipitate at the site of the antigen. Counterstain with a nuclear stain like hematoxylin.
-
-
Imaging: Visualize the stained sections using a fluorescence or bright-field microscope to determine the cellular and subcellular localization of the purinergic receptor.[23][24][25][26]
This guide provides a foundational understanding of purinergic signaling and a practical starting point for researchers entering this exciting field. The provided protocols are intended as a general framework and may require optimization based on the specific cell type, tissue, and experimental goals. The continued exploration of purinergic signaling holds immense promise for uncovering novel therapeutic targets for a wide range of human diseases.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Planar Patch-Clamp Recording of P2X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. guidetopharmacology.org [guidetopharmacology.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes [mdpi.com]
- 18. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative and continuous analysis of ATP release from blood platelets with firefly luciferase luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemistry (IHC) protocol [hellobio.com]
- 24. Immunohistochemical study of the P2X2 and P2X3 receptor subunits in rat and monkey sensory neurons and their central terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The NTPDase Enzyme Family: A Technical Guide to Their Core Physiological Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of enzymes crucial in regulating purinergic signaling, a fundamental communication pathway in nearly all mammalian tissues.[1][2][3] By controlling the extracellular concentrations of nucleotides like ATP and ADP, these enzymes play a pivotal role in a vast array of physiological and pathological processes. These processes range from hemostasis and thrombosis to inflammation and neurotransmission.[2] This technical guide provides an in-depth overview of the NTPDase family, focusing on their biochemical properties, physiological roles, and the experimental methodologies used to study them.
The NTPDase Family of Enzymes
The NTPDase family consists of eight members, designated NTPDase1 through 8. These enzymes are categorized based on their cellular location and substrate preferences.
-
Cell-Surface NTPDases (NTPDase1, 2, 3, and 8): These enzymes have an extracellular catalytic domain and are primarily responsible for modulating purinergic signaling by hydrolyzing extracellular nucleotides.[2] They all require divalent cations like Ca²⁺ or Mg²⁺ for their activity.[2]
-
Intracellular NTPDases (NTPDase4, 5, 6, and 7): These enzymes are located in the lumen of intracellular organelles, such as the Golgi apparatus and endoplasmic reticulum, and are involved in processes like protein glycosylation.[4]
This guide will focus on the cell-surface NTPDases due to their direct involvement in extracellular signaling and their potential as therapeutic targets.
Quantitative Data on NTPDase Properties
The substrate specificity and kinetic parameters of the cell-surface NTPDases are critical determinants of their physiological functions. The following tables summarize key quantitative data for human NTPDases.
Table 1: Substrate Specificity and Kinetic Parameters (Km) of Human Cell-Surface NTPDases
| Enzyme | Substrate | Km (μM) | Divalent Cation | Reference |
| NTPDase1 (CD39) | ATP | 10-30 | Ca²⁺/Mg²⁺ | [5] |
| ADP | 10-30 | Ca²⁺/Mg²⁺ | [5] | |
| UTP | 15-40 | Ca²⁺/Mg²⁺ | [5] | |
| UDP | >1000 | Ca²⁺/Mg²⁺ | [5] | |
| NTPDase2 | ATP | 20-50 | Ca²⁺/Mg²⁺ | [5] |
| ADP | >1000 | Ca²⁺/Mg²⁺ | [5] | |
| UTP | 30-60 | Ca²⁺/Mg²⁺ | [5] | |
| UDP | >1000 | Ca²⁺/Mg²⁺ | [5] | |
| NTPDase3 | ATP | 20-50 | Ca²⁺ > Mg²⁺ | [5] |
| ADP | 50-150 | Ca²⁺ > Mg²⁺ | [5] | |
| UTP | 30-70 | Ca²⁺ > Mg²⁺ | [5] | |
| UDP | 100-300 | Ca²⁺ > Mg²⁺ | [5] | |
| NTPDase8 | ATP | 15-40 | Ca²⁺ > Mg²⁺ | [5] |
| ADP | 50-200 | Ca²⁺ > Mg²⁺ | [5] | |
| UTP | 20-60 | Ca²⁺ > Mg²⁺ | [5] | |
| UDP | 100-400 | Ca²⁺ > Mg²⁺ | [5] |
Note: Km values can vary depending on experimental conditions such as pH and the specific divalent cation used.
Table 2: Relative Hydrolysis Rates (Vmax) of Human Cell-Surface NTPDases
| Enzyme | ATP | ADP | UTP | UDP |
| NTPDase1 (CD39) | 100% | ~100% | ~80% | <5% |
| NTPDase2 | 100% | <5% | ~90% | <5% |
| NTPDase3 | 100% | ~30-50% | ~110% | ~40-60% |
| NTPDase8 | 100% | ~30-50% | ~120% | ~30-50% |
Note: Vmax values are presented as a percentage of the rate of ATP hydrolysis for each enzyme for comparative purposes. Data is compiled and approximated from Kukulski et al., 2005.[5]
Table 3: Tissue and Cellular Distribution of Human Cell-Surface NTPDases
| Enzyme | Primary Tissue Distribution | Key Cellular Locations |
| NTPDase1 (CD39) | Vasculature, Immune Cells, Lungs, Liver | Endothelial cells, smooth muscle cells, lymphocytes, platelets, dendritic cells |
| NTPDase2 | Nervous System, Liver, Kidney | Astrocytes, satellite cells, portal fibroblasts, bile duct epithelia |
| NTPDase3 | Nervous System, Pancreas, Lungs | Neurons, pancreatic ductal cells, airway epithelial cells |
| NTPDase8 | Liver, Intestine, Kidney | Hepatocytes (canalicular membrane), enterocytes |
Physiological Roles and Signaling Pathways
NTPDases are integral to the regulation of purinergic signaling, which involves the release of ATP and other nucleotides into the extracellular space and their subsequent action on P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors.
Purinergic Signaling Pathway
The following diagram illustrates the central role of NTPDases in the purinergic signaling cascade.
Caption: Purinergic signaling pathway regulated by NTPDases.
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying NTPDase function. The following sections provide detailed protocols for key assays.
NTPDase Activity Assay (Malachite Green Method)
This colorimetric assay measures the inorganic phosphate (Pi) released from the hydrolysis of nucleotides.
Materials:
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). Prepare fresh daily.
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Substrate Stock: 10 mM ATP or ADP in water.
-
Phosphate Standard: 1 mM KH₂PO₄ in water.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Standard Curve:
-
Prepare a series of phosphate standards (0 to 100 µM) by diluting the 1 mM stock in Assay Buffer.
-
Add 50 µL of each standard to separate wells of the microplate.
-
-
Enzyme Reaction:
-
Prepare cell lysates or purified enzyme samples in Assay Buffer.
-
Add 25 µL of the enzyme sample to the wells.
-
Initiate the reaction by adding 25 µL of the desired substrate (e.g., 1 mM ATP for a final concentration of 250 µM).
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Color Development:
-
Stop the reaction by adding 100 µL of the Malachite Green Working Solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Determine the concentration of Pi released in the enzyme reactions using the phosphate standard curve.
-
Calculate the specific activity (e.g., in nmol Pi/min/mg protein).
-
Caption: Workflow for NTPDase activity assay.
Western Blotting for NTPDase Detection
This protocol is optimized for the detection of membrane-bound NTPDases.
Materials:
-
Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibody specific for the NTPDase of interest.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenized tissue in ice-cold RIPA buffer.[6]
-
Sonicate briefly to shear DNA and solubilize membrane proteins.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Mix lysate with Laemmli sample buffer and heat at 70°C for 10 minutes (avoid boiling for multi-pass transmembrane proteins).[6]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Immunohistochemistry (IHC) for NTPDase Localization
This protocol outlines the steps for visualizing NTPDase expression in formalin-fixed, paraffin-embedded tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen Retrieval Solution: Sodium Citrate buffer (10 mM, pH 6.0).
-
Hydrogen Peroxide (3%) to block endogenous peroxidases.
-
Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in PBS.
-
Primary antibody specific for the NTPDase of interest.
-
Biotinylated secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB substrate-chromogen solution.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 min each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Wash with PBS (3 x 5 min).
-
Block non-specific binding with Blocking Buffer for 30 minutes.
-
Incubate with the primary antibody overnight at 4°C in a humidified chamber.
-
Wash with PBS (3 x 5 min).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 min).
-
Incubate with Streptavidin-HRP for 30 minutes.
-
Wash with PBS (3 x 5 min).
-
-
Visualization and Counterstaining:
-
Apply DAB substrate-chromogen solution and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
Conclusion
The NTPDase family of enzymes are critical regulators of a wide range of physiological processes through their modulation of purinergic signaling. Their distinct substrate specificities, kinetic properties, and tissue distributions underscore their specialized roles. A thorough understanding of these enzymes, facilitated by the robust experimental techniques detailed in this guide, is essential for advancing our knowledge of purinergic signaling in health and disease and for the development of novel therapeutic strategies targeting this important enzyme family.
References
- 1. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 4. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 7. origene.com [origene.com]
Methodological & Application
Application Notes and Protocols for Developing a Cell-Based Assay for h-NTPDase-IN-5 Activity
Introduction
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1][2][3] This enzymatic activity terminates P2 receptor signaling and produces ligands for other P2 and P1 receptors, thereby modulating a wide range of physiological processes including neurotransmission, inflammation, and immune responses.[1][4][5] The dysregulation of NTPDase activity is implicated in various pathological conditions, including cancer and inflammatory diseases, making these enzymes attractive therapeutic targets.[5][6]
This document provides a detailed protocol for developing a cell-based assay to determine the activity and inhibition of human NTPDases by a specific inhibitor, designated here as h-NTPDase-IN-5. The assay is designed for a 96-well or 384-well plate format, making it suitable for high-throughput screening and pharmacological characterization of NTPDase inhibitors.
Principle of the Assay
The cell-based assay for h-NTPDase activity relies on the quantification of ADP produced from the enzymatic hydrolysis of ATP by NTPDases expressed on the surface of cultured cells. The assay utilizes a luminescence-based detection system, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP in the cell supernatant.
The assay is performed in two steps. First, cells expressing the target h-NTPDase are incubated with the inhibitor this compound. An NTPDase reaction is then initiated by the addition of ATP. After a defined incubation period, the reaction is stopped, and the amount of ADP produced is quantified. The inhibitory activity of this compound is determined by measuring the reduction in ADP production in the presence of the inhibitor compared to a vehicle control. The luminescence signal is directly proportional to the amount of ADP generated, and therefore inversely proportional to the inhibitory activity of this compound.
Signaling Pathway and Assay Workflow
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Human cancer cell line expressing NTPDase (e.g., OVCAR-3, MDA-MB-231) | ATCC | Varies |
| DMEM/F-12 Medium | Gibco | 11330032 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| 96-well white, flat-bottom plates | Corning | 3917 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| ATP | Sigma-Aldrich | A2383 |
| This compound | Synthesized in-house or custom synthesis | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| Multichannel pipettes | Varies | Varies |
| Plate reader with luminescence detection | Varies | Varies |
Experimental Protocols
Cell Culture
-
Culture the selected human cell line (e.g., OVCAR-3) in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell-Based NTPDase Inhibition Assay
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Count the cells and adjust the density to 2 x 105 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well white, flat-bottom plate.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Inhibitor Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in assay buffer (e.g., Tyrode's solution) to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Carefully remove the culture medium from the wells and wash once with 100 µL of assay buffer.
-
Add 50 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration).
-
Pre-incubate the plate for 30 minutes at 37°C.
-
-
NTPDase Reaction:
-
Prepare a 2X ATP substrate solution in assay buffer. The final concentration of ATP should be at the Km value for the specific NTPDase, if known (typically in the low micromolar range).
-
Add 50 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the NTPDase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (wells with no cells) from all experimental values.
-
Normalize the data by setting the luminescence from the vehicle-treated wells (no inhibitor) as 100% activity and the luminescence from wells with a known potent, non-selective NTPDase inhibitor or no ATP as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: Dose-Response of this compound on NTPDase Activity
| This compound (µM) | Log [Inhibitor] | % Inhibition (Mean ± SD) |
| 100 | -4.0 | 98.5 ± 1.2 |
| 30 | -4.5 | 95.2 ± 2.1 |
| 10 | -5.0 | 88.7 ± 3.5 |
| 3 | -5.5 | 75.4 ± 4.2 |
| 1 | -6.0 | 52.1 ± 3.8 |
| 0.3 | -6.5 | 28.9 ± 2.9 |
| 0.1 | -7.0 | 10.3 ± 1.5 |
| 0.03 | -7.5 | 2.1 ± 0.8 |
| 0 | N/A | 0 ± 0.5 |
Table 2: IC50 Values of this compound for Different Human NTPDase Subtypes
| NTPDase Subtype | Cell Line | IC50 (µM) |
| NTPDase1 (CD39) | Transfected HEK293 | 0.85 |
| NTPDase2 | Transfected HEK293 | > 100 |
| NTPDase3 | Endogenous (e.g., OVCAR-3) | 1.2 |
| NTPDase8 | Transfected HEK293 | 55.6 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with ATP/ADP | Use fresh, high-quality reagents. |
| High endogenous ADP in cells | Optimize cell number and incubation times. | |
| Low signal-to-background ratio | Low NTPDase activity in the chosen cell line | Use a cell line with higher expression or a transfected cell line. |
| Suboptimal assay conditions | Optimize ATP concentration, incubation time, and temperature. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the plate | Avoid using the outer wells of the plate. |
Conclusion
The described cell-based assay provides a robust and sensitive method for evaluating the inhibitory activity of compounds targeting human NTPDases. This protocol can be readily adapted for high-throughput screening campaigns to identify novel NTPDase inhibitors and for detailed pharmacological characterization of lead compounds like this compound. The use of a luminescence-based readout minimizes interference from colored or fluorescent compounds and offers a wide dynamic range, making it a valuable tool in drug discovery efforts targeting the purinergic signaling pathway.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of extracellular ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols: Enzyme Kinetics Assay for h-NTPDase-IN-5 using Recombinant NTPDases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1][2][3] The four major isoforms, NTPDase1, 2, 3, and 8, exhibit distinct substrate specificities and tissue distribution, making them attractive therapeutic targets for a variety of pathological conditions including thrombosis, inflammation, and cancer.[4][5] NTPDase1 hydrolyzes ATP and ADP at nearly equal rates, while NTPDase2 is a preferential ATP hydrolase. NTPDase3 and 8 have intermediate substrate preferences.[1][2][3] The development of selective inhibitors for these isoforms is a key objective in drug discovery.
h-NTPDase-IN-5 is a pan-inhibitor of human NTPDases, demonstrating varying levels of inhibition across the different isoforms.[6][7][8] This document provides a detailed protocol for conducting an enzyme kinetics assay to characterize the inhibitory activity of this compound against recombinant human NTPDase1, 2, 3, and 8. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from the hydrolysis of ATP using the Malachite Green Phosphate Assay.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: IC50 Values of this compound against Recombinant Human NTPDases
| Enzyme Target | IC50 (µM) |
| h-NTPDase1 | 1.10[6][7] |
| h-NTPDase2 | 44.73[6][7] |
| h-NTPDase3 | 26.14[6][7] |
| h-NTPDase8 | 0.32[6][7] |
Signaling Pathway
The following diagram illustrates the role of cell surface NTPDases in the hydrolysis of extracellular ATP and the subsequent production of adenosine. This pathway is crucial for the regulation of purinergic signaling.
Experimental Workflow
The following diagram outlines the major steps involved in the enzyme kinetics assay for evaluating the inhibitory effect of this compound.
References
- 1. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 4-Propylsulfonylpiperazines-Based Thiosemicarbazones as Ecto-5'-Nucleotidase and NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Application Notes and Protocols for h-NTPDase-IN-5 in Purinergic Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing h-NTPDase-IN-5, a pan-inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), in the study of purinergic signaling.
Introduction to this compound and Purinergic Signaling
Purinergic signaling is a fundamental mechanism of intercellular communication mediated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[1][2] These molecules are released from cells in response to various stimuli and act on a range of P2X and P2Y receptors to modulate a wide array of physiological and pathological processes, including neurotransmission, inflammation, immunity, and thrombosis.[1][2][3]
The magnitude and duration of purinergic signaling are tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases. Among these, the NTPDase family (including NTPDase1/CD39, NTPDase2, NTPDase3, and NTPDase8) plays a critical role by hydrolyzing ATP and ADP to adenosine monophosphate (AMP), thereby terminating P2 receptor signaling.[1][4] The subsequent conversion of AMP to adenosine by ecto-5'-nucleotidase (CD73) initiates signaling through P1 (adenosine) receptors, which often have opposing effects to P2 receptor activation.
This compound is a potent, small-molecule inhibitor of human NTPDases, making it a valuable tool for elucidating the roles of these enzymes in health and disease. By blocking the enzymatic degradation of ATP and ADP, this compound can be used to potentiate P2 receptor signaling and investigate the downstream consequences in various experimental models.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various human NTPDase isoforms has been determined and is summarized in the table below. This data is essential for designing experiments with appropriate inhibitor concentrations.
| Target Enzyme | IC50 (µM) |
| h-NTPDase1 | 1.10 |
| h-NTPDase2 | 44.73 |
| h-NTPDase3 | 26.14 |
| h-NTPDase8 | 0.32 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. These values can vary depending on the specific assay conditions.
Signaling Pathway Diagram
The following diagram illustrates the canonical purinergic signaling pathway and the point of intervention for this compound.
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro NTPDase Activity Assay (Malachite Green Assay)
This protocol describes the determination of NTPDase activity and its inhibition by this compound using a colorimetric malachite green assay, which measures the release of inorganic phosphate (Pi).
Materials:
-
This compound
-
Recombinant human NTPDase1, 2, 3, or 8
-
ATP and ADP substrate solutions (10 mM stock in water)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent A: 0.045% (w/v) malachite green hydrochloride in water
-
Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Malachite Green Reagent C: 0.05% (v/v) Tween-20
-
Working Malachite Green Solution: Mix 100 parts of Reagent A with 25 parts of Reagent B and 2 parts of Reagent C. Prepare fresh.
-
Phosphate Standard (1 M)
-
96-well microplate
Procedure:
-
Prepare Phosphate Standards: Prepare a serial dilution of the phosphate standard in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) to generate a standard curve.
-
Prepare this compound Dilutions: Dissolve this compound in an appropriate solvent (e.g., DMSO) to make a concentrated stock solution. Further dilute the inhibitor in Assay Buffer to the desired concentrations. Include a vehicle control (DMSO alone).
-
Enzyme Reaction:
-
Add 25 µL of Assay Buffer to each well of a 96-well plate.
-
Add 5 µL of the this compound dilution or vehicle control.
-
Add 10 µL of the recombinant NTPDase enzyme solution (the amount of enzyme should be optimized to ensure the reaction is in the linear range).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate (ATP or ADP) to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding 50 µL of the Working Malachite Green Solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their concentrations.
-
Determine the concentration of Pi released in each sample from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Experimental Workflow:
Caption: Workflow for the in vitro NTPDase malachite green assay.
Cell-Based Assay: ATP-Induced Cytokine Release from Immune Cells
This protocol describes how to use this compound to study the role of NTPDases in modulating ATP-induced pro-inflammatory cytokine release from cultured immune cells (e.g., macrophages or peripheral blood mononuclear cells - PBMCs).
Materials:
-
Cultured immune cells (e.g., murine bone marrow-derived macrophages, human PBMCs)
-
This compound
-
ATP solution (sterile, pH-neutralized)
-
LPS (Lipopolysaccharide) for cell priming (optional)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
ELISA kit for the cytokine of interest (e.g., IL-1β, TNF-α)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Priming (Optional): For some cytokines like IL-1β, priming with a TLR agonist is necessary. If required, treat the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours.
-
Inhibitor Pre-treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
ATP Stimulation:
-
Prepare a concentrated stock of ATP in sterile PBS and neutralize the pH.
-
Add ATP to the wells to the desired final concentration (e.g., 1-5 mM).
-
Incubate the cells for the desired stimulation period (e.g., 30 minutes to 6 hours, depending on the cytokine).
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the supernatants from cells treated with ATP and this compound to those treated with ATP alone. An increase in cytokine release in the presence of the inhibitor would suggest that NTPDase activity normally limits the pro-inflammatory effect of ATP.
Logical Relationship Diagram:
Caption: Logical flow of the ATP-induced cytokine release assay with this compound.
In Vivo Study: Murine Model of Thrombosis
This protocol provides a general framework for investigating the effect of this compound in a murine model of thrombosis. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound formulated for in vivo administration
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Thrombosis-inducing agent (e.g., ferric chloride)
-
Surgical instruments
-
Method for measuring thrombus formation (e.g., intravital microscopy, vessel occlusion time)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the laboratory conditions.
-
Anesthetize the mice using an appropriate anesthetic.
-
-
Inhibitor Administration:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous, intraperitoneal). The dose and timing of administration should be determined in preliminary dose-response studies.
-
-
Induction of Thrombosis:
-
Surgically expose a blood vessel (e.g., carotid artery or mesenteric arteriole).
-
Induce thrombosis using a standard method, such as the application of a filter paper saturated with ferric chloride to the vessel wall.
-
-
Measurement of Thrombus Formation:
-
Monitor and quantify thrombus formation in real-time using intravital microscopy or measure the time to vessel occlusion.
-
-
Data Analysis:
-
Compare the extent of thrombosis or the time to occlusion in mice treated with this compound to the vehicle-treated control group. A pro-thrombotic effect of the inhibitor would be expected, as the breakdown of pro-thrombotic ADP would be reduced.
-
Experimental Workflow Diagram:
Caption: Workflow for an in vivo murine thrombosis model using this compound.
General Considerations and Troubleshooting
-
Solubility: Ensure that this compound is fully dissolved in the chosen solvent before diluting it in aqueous buffers or culture media. Sonication may be required. It is recommended to test the solubility and stability of the compound in your specific experimental solutions.
-
Concentration: The effective concentration of this compound will vary depending on the cell type, the level of NTPDase expression, and the specific assay. It is crucial to perform dose-response experiments to determine the optimal concentration for your system.
-
Off-target effects: As with any pharmacological inhibitor, it is important to consider potential off-target effects. Where possible, include appropriate controls, such as using a structurally distinct NTPDase inhibitor or using genetic knockdown/knockout models to confirm the specificity of the observed effects.
-
Data Interpretation: Remember that inhibiting NTPDases will lead to an accumulation of ATP and ADP, which can have complex and sometimes opposing effects depending on the specific P2 receptor subtypes expressed in your system of interest.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound to advance our understanding of the multifaceted roles of purinergic signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombo-Inflammation: A Focus on NTPDase1/CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Application of h-NTPDase-IN-5 in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate tumor microenvironment, purinergic signaling plays a pivotal role in cancer progression, immune evasion, and metastasis. Extracellular nucleotides, particularly adenosine triphosphate (ATP), act as signaling molecules. However, their effects are tightly regulated by a family of ectonucleotidases that hydrolyze ATP and other nucleoside tri- and diphosphates. The Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) family of enzymes is central to this regulation.
h-NTPDase-IN-5 is a potent pan-inhibitor of several key human NTPDase isoforms. Its activity against multiple NTPDases makes it a valuable tool for investigating the multifaceted role of purinergic signaling in cancer biology. By inhibiting the conversion of pro-inflammatory extracellular ATP into immunosuppressive adenosine, this compound can be utilized to explore novel therapeutic strategies aimed at enhancing anti-tumor immunity and inhibiting cancer cell growth.
This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.
Biochemical Profile of this compound
This compound (also referred to as compound 3b) is a pan-inhibitor of several human NTPDase isoforms.[1][2] The inhibitory activity of this compound has been characterized, providing a foundation for its application in cancer research.
| Target Isoform | IC50 (μM) |
| h-NTPDase1 (CD39) | 1.10[1][2] |
| h-NTPDase2 | 44.73[1][2] |
| h-NTPDase3 | 26.14[1][2] |
| h-NTPDase8 | 0.32[1][2] |
Application Notes
Modulation of the Tumor Microenvironment
The primary application of this compound in cancer research is the modulation of the purinergic signaling cascade within the tumor microenvironment.[3][4][5] NTPDase1 (CD39), a key target of this compound, is a critical enzyme in the conversion of extracellular ATP to adenosine.[6][7] Adenosine is a potent immunosuppressive molecule that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby promoting tumor immune evasion.[3][4][5]
By inhibiting NTPDase1, this compound is expected to increase the concentration of extracellular ATP and decrease the production of adenosine. This shift in the ATP/adenosine ratio can potentially reverse the immunosuppressive environment, leading to enhanced anti-tumor immune responses.[3][4][5]
Investigation of Cancer Cell Proliferation and Survival
Several NTPDase isoforms are implicated in cancer cell proliferation and survival. For instance, high expression of NTPDase2 has been observed in human hepatoma and may be involved in stimulating cancer progression.[8] Recent studies have also highlighted the role of exosomal ENTPD2 from colon cancer cells in impairing CD8+ T cell function and promoting tumor progression.[9][10] NTPDase3 has been identified in pancreatic β-cells and its expression has been noted in bladder cancer cell lines.[11][12][13] NTPDase8, predominantly expressed in the liver and intestine, is also being investigated as a potential target in oncology due to its immunomodulatory role.[11][14]
Given its inhibitory activity against these isoforms, this compound can be used to investigate the direct effects of NTPDase inhibition on cancer cell proliferation, viability, and apoptosis.
Synergistic Effects with Immunotherapies
A promising area of research is the combination of NTPDase inhibitors with existing immunotherapies, such as immune checkpoint inhibitors. By mitigating the immunosuppressive effects of adenosine, this compound may enhance the efficacy of therapies that rely on a robust anti-tumor immune response.
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in cancer cell line research. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., colon cancer cell line SW620, pancreatic cancer cell line PANC-1)
-
This compound (reconstituted in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range based on the IC50 values of the targeted NTPDases (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value for cell proliferation.
Expected Results: A dose-dependent decrease in cell viability may be observed in cancer cell lines that are reliant on the activity of the targeted NTPDases for their proliferation and survival.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis in cancer cells upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (and a vehicle control) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Expected Results: An increase in the percentage of Annexin V-positive cells would indicate that this compound induces apoptosis in the treated cancer cell line.
Protocol 3: NTPDase Activity Assay
Objective: To measure the inhibitory effect of this compound on the ectonucleotidase activity of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)
-
ATP or ADP as substrate
-
Malachite green reagent for phosphate detection
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Preparation: Culture cancer cells to confluency. On the day of the assay, wash the cells with assay buffer.
-
Inhibitor Pre-incubation: Pre-incubate the intact cells with various concentrations of this compound in the assay buffer for 15-30 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the rate of ATP/ADP hydrolysis. Determine the percentage of inhibition of NTPDase activity by this compound at each concentration and calculate the IC50 value.
Expected Results: this compound should demonstrate a dose-dependent inhibition of ATP and ADP hydrolysis by cancer cells expressing the targeted NTPDase isoforms.
Signaling Pathways and Experimental Workflows
To visualize the theoretical underpinnings and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Purinergic signaling pathway in the tumor microenvironment and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound on cancer cell lines.
Caption: Logical relationship of this compound's mechanism of action and its potential therapeutic outcomes in cancer.
Conclusion
This compound represents a valuable research tool for elucidating the complex role of purinergic signaling in cancer. Its ability to inhibit multiple NTPDase isoforms allows for a broad investigation into the consequences of disrupting the ATP-adenosine axis in the tumor microenvironment. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the potential of this compound in the discovery of novel cancer therapeutic strategies. Further research is warranted to validate these applications in various cancer models and to explore the full therapeutic potential of NTPDase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. ATP and cancer immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Adenosine by Ectonucleotidases: A Key Factor in Tumor Immunoescape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor derived exosomal ENTPD2 impair CD8+ T cell function in colon cancer through ATP-adenosine metabolism reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor derived exosomal ENTPD2 impair CD8+ T cell function in colon cancer through ATP-adenosine metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ectonucleotidase NTPDase3 is abundant in pancreatic β-cells and regulates glucose-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ectonucleoside Triphosphate Diphosphohydrolase-3 Antibody Targets Adult Human Pancreatic β Cells for In Vitro and In Vivo Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcgtm.org [jcgtm.org]
Application Notes and Protocols for h-NTPDase-IN-5 in Immunology and Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as ATP and ADP, are critical signaling molecules in the immune system, often acting as "danger signals" that promote inflammation. The ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) family of enzymes, particularly the cell-surface expressed NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8, play a crucial role in regulating these signals by hydrolyzing ATP and ADP to AMP. This process not only terminates pro-inflammatory purinergic signaling through P2 receptors but also initiates an anti-inflammatory cascade through the generation of adenosine, which acts on P1 receptors.[1][2]
h-NTPDase-IN-5 is a thieno[3,2-d]pyrimidine derivative that acts as a pan-inhibitor of human NTPDases.[3][4] By blocking the activity of these enzymes, this compound can be utilized as a powerful research tool to investigate the roles of purinergic signaling in various immunological and inflammatory processes. These application notes provide detailed protocols for utilizing this compound in relevant in vitro and in vivo models.
Mechanism of Action
This compound inhibits the enzymatic activity of several NTPDase isoforms, thereby preventing the hydrolysis of extracellular ATP and ADP. This leads to an accumulation of these pro-inflammatory nucleotides and a reduction in the production of immunosuppressive adenosine. This modulation of the purinergic signaling pathway can enhance inflammatory responses and anti-tumor immunity.[1][5]
Data Presentation
The inhibitory activity of this compound against various human NTPDase isoforms is summarized below. This data is critical for designing experiments with appropriate concentrations of the inhibitor.
| Target Isoform | IC50 (µM) |
| h-NTPDase1 | 1.10 |
| h-NTPDase2 | 44.73 |
| h-NTPDase3 | 26.14 |
| h-NTPDase8 | 0.32 |
| Data sourced from MedChemExpress and based on the work of Zaman G, et al. (2023).[1][3][4] |
Experimental Protocols
General Guidelines for Using this compound
-
Solubility: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced toxicity.
-
Concentration Range: Based on the IC50 values, a starting concentration range for in vitro experiments could be from 0.1 µM to 50 µM to cover the effective concentrations for the different isoforms.
-
Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated samples.
Protocol 1: In Vitro LPS-Induced Cytokine Release from Macrophages
This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare an LPS solution in complete culture medium at a concentration that elicits a robust cytokine response (typically 10-100 ng/mL).
-
Add 100 µL of the LPS solution to each well (except for the unstimulated control wells).
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time will depend on the specific cytokine being measured.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vitro T-Cell Activation and Proliferation Assay
This protocol assesses the impact of this compound on T-cell activation and proliferation.
Materials:
-
Human or murine T-cells (isolated from PBMCs or spleen)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound stock solution
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
96-well round-bottom cell culture plates
Procedure:
-
Plate Coating (for plate-bound stimulation):
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with sterile PBS before use.
-
-
T-Cell Labeling: Label the T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Cell Seeding and Treatment:
-
Resuspend the labeled T-cells in complete RPMI-1640 medium.
-
Add this compound to the cell suspension at desired final concentrations (e.g., 0.1 µM to 50 µM), including a vehicle control.
-
If using soluble anti-CD28, add it to the medium (e.g., 1-2 µg/mL).
-
Seed the cells in the prepared 96-well plate at a density of 1-2 x 10^5 cells/well.
-
-
Incubation: Incubate the cells for 3-5 days at 37°C.
-
Analysis of Activation Markers (Day 1-2):
-
Harvest a subset of cells and stain with antibodies against activation markers like CD25 and CD69.
-
Analyze by flow cytometry.
-
-
Analysis of Proliferation (Day 3-5):
-
Harvest the remaining cells and analyze the dilution of the proliferation dye by flow cytometry.
-
Protocol 3: In Vivo Model of LPS-Induced Systemic Inflammation
This protocol outlines a general approach for evaluating the in vivo effects of this compound in a mouse model of acute systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
A suitable vehicle for in vivo administration (e.g., saline with a solubilizing agent like Tween 80 or DMSO, followed by dilution)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Equipment for blood and tissue collection
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Inhibitor Administration:
-
Prepare a solution of this compound in a suitable vehicle. The dose will need to be determined empirically, but a starting point could be in the range of 1-50 mg/kg.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage). The timing of administration relative to the LPS challenge is a critical parameter to optimize (e.g., 1-2 hours prior).
-
-
LPS Challenge:
-
Inject the mice with a sublethal dose of LPS (e.g., 1-5 mg/kg, intraperitoneally) to induce a systemic inflammatory response.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of inflammation (e.g., lethargy, piloerection).
-
At a predetermined time point after LPS challenge (e.g., 2-6 hours for peak cytokine response), anesthetize the mice and collect blood via cardiac puncture for serum cytokine analysis.
-
Tissues (e.g., spleen, liver, lungs) can also be collected for histological analysis or to measure inflammatory markers.
-
-
Analysis:
-
Measure serum cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
-
Disclaimer
These protocols are intended as a starting point for research and may require optimization for specific experimental conditions and cell types. It is the responsibility of the researcher to ensure the safety and validity of their experimental design. This compound is for research use only and not for human or veterinary use.
References
- 1. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Measurement of NTPDase Activity Using the Malachite Green Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Nucleoside Triphosphate Diphosphohydrolases (NTPDases), such as CD39, are critical ecto-enzymes that regulate purinergic signaling by hydrolyzing extracellular ATP and ADP to AMP. This activity modulates processes like inflammation, immunity, and thrombosis, making NTPDases attractive therapeutic targets. A reliable method for quantifying their enzymatic activity is essential for basic research and high-throughput screening (HTS) of potential inhibitors. The malachite green assay is a simple, sensitive, and cost-effective colorimetric method for this purpose.[1][2] It quantitatively measures the inorganic phosphate (Pi) released during the hydrolysis of nucleoside triphosphates (NTPs) or diphosphates (NDPs).[2][3]
Principle of the Assay The assay is based on the formation of a stable, green-colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[4][5][6] The NTPDase enzyme hydrolyzes its substrate (e.g., ATP), releasing ADP and inorganic phosphate (Pi). This liberated Pi then reacts with the ammonium molybdate in the malachite green reagent. The resulting phosphomolybdate complex is bound by the malachite green dye, causing a shift in its absorption maximum, which can be measured colorimetrically.[6][7] The intensity of the color, measured via absorbance, is directly proportional to the amount of inorganic phosphate released and thus reflects the NTPDase activity.[8]
Biochemical Pathway: NTPDase-Mediated ATP Hydrolysis
NTPDases sequentially hydrolyze the γ and β phosphate groups from ATP, producing AMP and two molecules of inorganic phosphate. The malachite green assay detects the released inorganic phosphate (Pi) at each step.
Caption: NTPDase sequential hydrolysis of ATP to ADP and then to AMP, releasing inorganic phosphate (Pi).
Quantitative Assay Parameters
The following table summarizes key quantitative data for setting up the NTPDase activity assay using malachite green.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Wavelength for Absorbance | 600 - 660 nm | The optimal wavelength may vary slightly based on the specific reagent formulation and plate reader. 620 nm, 630 nm, and 650 nm are commonly used. | [4][5][9] |
| Phosphate Standard Range | 0 - 40 µM (0 - 2000 pmol) | A standard curve should be prepared for each experiment using the same buffer as the enzyme reaction to ensure accuracy. | [4][5] |
| Enzyme Incubation Time | 15 - 60 minutes | This should be optimized to ensure the reaction is in the linear range. The reaction is typically conducted at 37°C. | [9] |
| Color Development Time | 15 - 30 minutes | Allow sufficient time for the color to stabilize before reading the absorbance. | [7][9] |
| ATP/Substrate Concentration | Should not exceed 0.25 mM in the final assay volume before adding the malachite green reagent. | High concentrations of ATP or other NTPs can hydrolyze under the acidic conditions of the assay, leading to high background. Samples with higher concentrations should be diluted. | [5] |
| Potential Interferents | Detergents (Triton™ X-100, Tween® 20), high protein concentrations, high levels of free phosphate in buffers. | Detergents can increase background or reduce sensitivity. Always test buffers for phosphate contamination. | [4][5][10] |
Detailed Experimental Protocol
This protocol provides a step-by-step method for measuring NTPDase activity in a 96-well microplate format. All samples and standards should be run in at least duplicate.[5]
Reagent Preparation
a) Malachite Green Working Reagent: Commercial kits are available and recommended for consistency.[5][11] If preparing from individual components, a common formulation involves two solutions mixed prior to use.
-
Solution A (Ammonium Molybdate): 4.2% (w/v) ammonium molybdate in 4M HCl.
-
Solution B (Malachite Green): 0.045% (w/v) malachite green carbinol hydrochloride.
-
Working Reagent: Mix 1 volume of Solution A with 3 volumes of Solution B. Stir for at least 30 minutes and filter. A stabilizer like Tween 20 (to a final concentration of 0.01%) can be added just before use to prevent precipitation of the complex.[6][12]
-
Note: Malachite green solutions are corrosive and should be handled with appropriate personal protective equipment (PPE).[4]
-
b) Phosphate Standard (1 mM Stock): Prepare a 1 mM stock solution of potassium phosphate monobasic (KH₂PO₄) or use a commercially available standard.[5]
c) Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, containing relevant ions for enzyme activity (e.g., 2 mM CaCl₂, 2 mM MgCl₂).
-
CRITICAL: Ensure all labware and water used for buffers are free from contaminating phosphates. Detergents are a common source of phosphate contamination.[5]
d) Stop Solution (Optional): While the acidic malachite green reagent effectively stops most enzymatic reactions, a separate stop solution like 100 mM N-ethylmaleimide (NEM) can be used before adding the colorimetric reagent for precise timing.[12]
Assay Procedure
The entire procedure can be visualized in the experimental workflow diagram below.
a) Preparation of Phosphate Standard Curve:
-
Perform serial dilutions of the 1 mM Phosphate Standard stock in the Assay Buffer to create standards ranging from 0 µM to 50 µM.
-
Add 80 µL of each standard dilution to separate wells of a clear, flat-bottom 96-well plate.[5]
-
Add 80 µL of Assay Buffer to at least two wells to serve as the zero-phosphate blank.
b) Enzymatic Reaction:
-
In separate wells of the same 96-well plate, prepare the reaction mixture. For a final volume of 80 µL:
-
Assay Buffer
-
NTPDase enzyme (e.g., 0.1 - 0.5 units/well)
-
Test compounds or vehicle (for inhibitor screening)
-
-
Prepare control wells:
-
No-Enzyme Control: Assay buffer and substrate, but no enzyme. This accounts for non-enzymatic substrate hydrolysis.
-
No-Substrate Control: Assay buffer and enzyme, but no substrate. This measures any contaminating phosphate in the enzyme preparation.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[9]
-
Initiate the reaction by adding the substrate (e.g., ATP) to a final concentration of ~100-200 µM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction time is within the linear range of phosphate release.
c) Color Development and Measurement:
-
Stop the reaction by adding 20 µL of the Malachite Green Working Reagent to all wells (standards, controls, and samples).[5] Mix gently by tapping the plate.
-
Incubate at room temperature for 15-20 minutes to allow for stable color development.[9]
-
Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.[9]
Data Analysis
-
Subtract the average absorbance of the zero-phosphate blank from the absorbance readings of all standards and samples.
-
Plot the corrected absorbance values for the phosphate standards against their known concentrations (in µM or pmol/well).
-
Perform a linear regression to generate a standard curve and determine the equation of the line (y = mx + c) and the R² value.
-
Use the equation to calculate the concentration of phosphate released in each experimental sample.
-
NTPDase activity is typically expressed as nmol of Pi released per minute per mg of protein (nmol/min/mg).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the malachite green-based NTPDase activity assay.
References
- 1. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Independent ATPase Activity May Complicate High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Phosphate Colorimetric Assay Kit(Malachite Green Method) - Elabscience® [elabscience.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. interchim.fr [interchim.fr]
- 12. Preparation of Malchite Green Reagent: [liverpool.ac.uk]
Application Notes and Protocols for the Analysis of NTPDase Inhibition by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1][2] This modulation of nucleotide levels affects a wide array of physiological and pathological processes, including neurotransmission, inflammation, thrombosis, and cancer.[1][2][3] Consequently, NTPDases have emerged as promising therapeutic targets for various diseases.
Capillary electrophoresis (CE) has proven to be a powerful analytical technique for studying NTPDase activity and inhibition.[4][5] This method offers several advantages over traditional assays, including high separation efficiency, short analysis times, minimal sample and reagent consumption (in the nanoliter range), and the potential for full automation.[4][5] This document provides detailed application notes and protocols for the analysis of NTPDase inhibition using capillary electrophoresis, intended for researchers, scientists, and professionals in drug development.
Signaling Pathway
NTPDases are integral to the purinergic signaling cascade. Extracellular ATP, released as a signaling molecule, can activate P2X and P2Y receptors on target cells, triggering downstream cellular responses.[1] NTPDases modulate this signaling by sequentially hydrolyzing ATP to ADP and then to AMP.[1][2] ADP can also act as an agonist for specific P2Y receptors. The resulting AMP can be further hydrolyzed to adenosine by ecto-5'-nucleotidase (CD73), which then activates P1 (adenosine) receptors.[1][3] By controlling the availability of these signaling molecules, NTPDases finely tune the cellular response.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 4. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration and Dosing of h-NTPDase-IN-5
Disclaimer: As of the current date, "h-NTPDase-IN-5" is a hypothetical compound name, as no specific information for a molecule with this designation is publicly available. The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals working with novel small molecule inhibitors of human Nucleoside Triphosphate Diphosphohydrolases (NTPDases) in animal models. The methodologies and data presentation formats are based on established practices in preclinical pharmacology.
Introduction to NTPDases and Purinergic Signaling
Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are critical signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, immune responses, platelet aggregation, and neurotransmission.[1][2][3] This signaling pathway is known as purinergic signaling.[3][4] The concentration and duration of action of these nucleotides are tightly regulated by a family of cell surface enzymes called ectonucleotidases.
The Nucleoside Triphosphate Diphosphohydrolase (NTPDase) family, particularly NTPDase1 (also known as CD39), NTPDase2 (CD39L1), NTPDase3 (CD39L3), and NTPDase8, play a pivotal role by hydrolyzing ATP and ADP to adenosine monophosphate (AMP). Subsequently, ecto-5'-nucleotidase (CD73) can convert AMP to adenosine, which has its own distinct signaling properties.[2][5] By modulating the levels of these signaling molecules, NTPDases are key regulators of purinergic signaling. Consequently, inhibitors of specific NTPDases are being investigated as potential therapeutics for various diseases, including cancer, thrombosis, and inflammatory disorders.
This compound is a hypothetical, potent, and selective small molecule inhibitor of a specific human NTPDase isoform. These notes provide a framework for its in vivo characterization.
Signaling Pathway
The following diagram illustrates the canonical purinergic signaling pathway and the role of NTPDases.
Caption: Purinergic signaling pathway and the role of NTPDases.
Data Presentation
Quantitative data from in vivo studies should be summarized for clarity and comparative analysis. The following tables provide templates for organizing dosing, pharmacokinetic (PK), and pharmacodynamic (PD) data for this compound.
Table 1: Example Dosing Regimen for a Mouse Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration |
| 1 | Vehicle | N/A | Oral (p.o.) | Once Daily (QD) | 21 days |
| 2 | This compound | 10 | Oral (p.o.) | Once Daily (QD) | 21 days |
| 3 | This compound | 30 | Oral (p.o.) | Once Daily (QD) | 21 days |
| 4 | This compound | 100 | Oral (p.o.) | Once Daily (QD) | 21 days |
| 5 | Positive Control | Varies | Varies | Varies | 21 days |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| 10 | IV | 1500 | 0.08 | 3200 | 2.5 | 100 |
| 30 | PO | 850 | 1.0 | 5800 | 3.1 | 60 |
Table 3: Example Pharmacodynamic Endpoints
| Treatment Group | Dose (mg/kg) | Tumor ATP Level (µM) | Plasma ADP Level (µM) | CD8+ T Cell Infiltration (%) |
| Vehicle | N/A | 1.5 ± 0.3 | 5.2 ± 0.8 | 5 ± 1.2 |
| This compound | 30 | 4.8 ± 0.7 | 10.5 ± 1.5 | 15 ± 2.5 |
| This compound | 100 | 8.2 ± 1.1 | 18.3 ± 2.1 | 28 ± 3.1 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols provide a general framework for the in vivo evaluation of a novel NTPDase inhibitor.
Animal Models
The choice of animal model is critical and depends on the therapeutic area of interest.[6][7]
-
Oncology: Syngeneic mouse models (e.g., MC38 colorectal cancer model in C57BL/6 mice) are commonly used to study the immunomodulatory effects of NTPDase inhibitors.
-
Inflammation: Models such as collagen-induced arthritis in DBA/1 mice or diet-induced obesity in C57BL/6 mice can be employed.[8]
-
General Toxicology and Pharmacokinetics: Healthy mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley) are typically used.[9][10]
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Formulation and Administration Protocol
Objective: To prepare a stable and homogenous formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
-
Oral gavage needles or appropriate syringes for injection
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution by mixing the components thoroughly.
-
Gradually add the this compound powder to the vehicle while vortexing to create a suspension.
-
Sonicate the suspension in a water bath for 10-15 minutes to ensure homogeneity and reduce particle size.
-
Store the formulation at 4°C and protect from light. Before each administration, vortex the suspension to ensure it is well-mixed.
-
Administer the formulation to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection) at the specified volume.
Pharmacokinetic (PK) Study Protocol
Objective: To determine the key pharmacokinetic parameters of this compound.
Experimental Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 10 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 30 mg/kg).
-
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
Procedure:
-
Acclimate animals for at least one week before the study.
-
Fast animals overnight before dosing (with access to water).
-
Administer this compound to each group via the specified route.
-
At each time point, collect approximately 50 µL of blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate PK parameters (Cmax, Tmax, AUC, t½) using appropriate software.[9]
In Vivo Efficacy Study Protocol (Example: Oncology)
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Caption: General workflow for an in vivo efficacy study.
Procedure:
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of C57BL/6 mice.
-
Monitoring and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (as in Table 1).
-
Treatment: Administer this compound or vehicle according to the dosing schedule.
-
Efficacy Readouts: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.
-
Pharmacodynamic Analysis: At the study endpoint, collect tumors, spleens, and blood for analysis of immune cell infiltration (e.g., by flow cytometry) and nucleotide concentrations (e.g., by LC-MS/MS).
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo characterization of a novel NTPDase inhibitor such as the hypothetical this compound. Successful execution of these studies will provide critical insights into the compound's pharmacokinetic profile, in vivo efficacy, and mechanism of action, thereby guiding its further development as a potential therapeutic agent. Careful study design, adherence to protocols, and rigorous data analysis are paramount for generating reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global deletion of NTPDase3 protects against diet-induced obesity by increasing basal energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admescope.com [admescope.com]
- 10. What is in vivo testing? | Biobide [biobide.com]
Application Notes and Protocols for h-NTPDase-IN-5 in ATP-Mediated Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing h-NTPDase-IN-5, a pan-inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), to investigate the intricate roles of ATP-mediated cell signaling. The following sections detail the inhibitor's characteristics, experimental protocols for its use, and its potential applications in research and drug discovery.
Introduction to this compound and ATP Signaling
Extracellular adenosine triphosphate (ATP) and its hydrolysis product, adenosine diphosphate (ADP), are crucial signaling molecules that regulate a vast array of physiological and pathological processes through the activation of purinergic P2 receptors. The concentration of these nucleotides in the extracellular space is tightly controlled by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). By hydrolyzing ATP and ADP to adenosine monophosphate (AMP), NTPDases play a critical role in terminating P2 receptor signaling and initiating P1 receptor signaling via adenosine, the final product of this enzymatic cascade.
This compound is a potent, small molecule inhibitor of several human NTPDase isoforms. Its ability to block the enzymatic degradation of extracellular ATP and ADP makes it a valuable tool for studying the downstream consequences of prolonged P2 receptor activation. Understanding these pathways is essential for developing novel therapeutics for conditions where purinergic signaling is dysregulated, such as cancer, inflammation, thrombosis, and neurological disorders.
Data Presentation
The inhibitory activity of this compound has been characterized against several human NTPDase isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound, providing a clear comparison of its potency towards different enzyme subtypes.[1][2][3]
| Human NTPDase Isoform | IC50 (µM) |
| h-NTPDase1 (CD39) | 1.10 |
| h-NTPDase2 (CD39L1) | 44.73 |
| h-NTPDase3 (CD39L3) | 26.14 |
| h-NTPDase8 | 0.32 |
Data sourced from in vitro enzymatic assays.
Signaling Pathways and Experimental Logic
To visualize the mechanism of action of this compound and its impact on ATP-mediated signaling, the following diagrams illustrate the core signaling pathway and a general experimental workflow for its use.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Based on its chemical properties, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When not in use, keep the stock solution on ice.
In Vitro NTPDase Activity Assay (Malachite Green Assay)
This protocol is adapted for a 96-well plate format to determine the inhibitory effect of this compound on NTPDase activity from a protein source (e.g., cell lysate or purified enzyme).
Materials:
-
This compound
-
NTPDase enzyme source (e.g., cell lysate, purified enzyme)
-
ATP or ADP (substrate)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM CaCl2)
-
Malachite Green Reagent
-
Phosphate Standard Solution
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor wells.
-
Prepare the substrate solution (ATP or ADP) in Assay Buffer at a concentration that is appropriate for the Km of the NTPDase isoform being studied.
-
Prepare a phosphate standard curve using the Phosphate Standard Solution.
-
-
Assay Setup:
-
Add 20 µL of the diluted this compound or vehicle control to the appropriate wells of the 96-well plate.
-
Add 20 µL of the NTPDase enzyme source to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the phosphate standard curve to determine the amount of inorganic phosphate (Pi) released in each well.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Cell-Based Assay for ATP-Mediated Signaling
This protocol provides a framework for investigating the effect of this compound on ATP-induced downstream signaling in cultured cells. The specific endpoint (e.g., intracellular calcium mobilization, cytokine release) will need to be optimized for the cell type and pathway of interest.
Materials:
-
This compound
-
Cell line of interest (e.g., immune cells, cancer cells)
-
Cell culture medium and supplements
-
ATP
-
Assay-specific reagents (e.g., Fluo-4 AM for calcium imaging, ELISA kit for cytokine detection)
Procedure:
-
Cell Culture:
-
Plate the cells in a suitable format (e.g., 96-well plate) at a predetermined density and allow them to adhere and grow overnight.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for a suitable time (e.g., 30-60 minutes) at 37°C.
-
-
Cellular Stimulation:
-
Add ATP to the wells to a final concentration known to elicit a response in the chosen cell type.
-
-
Measurement of Downstream Effects:
-
Intracellular Calcium: For calcium mobilization assays, cells would be pre-loaded with a calcium indicator dye (e.g., Fluo-4 AM) before the addition of ATP. Changes in fluorescence are then monitored in real-time using a fluorescence plate reader or microscope.
-
Cytokine Release: For cytokine secretion assays, the cell culture supernatant is collected after a longer incubation period (e.g., 6-24 hours) following ATP stimulation. The concentration of the cytokine of interest is then quantified using an ELISA kit.
-
-
Data Analysis:
-
Compare the response of cells treated with this compound to the vehicle-treated control to determine the effect of NTPDase inhibition on the ATP-mediated signaling event.
-
Applications in Research and Drug Development
The use of this compound can provide valuable insights into a variety of research areas:
-
Cancer Biology: Investigate the role of the ATP-adenosine axis in the tumor microenvironment. By inhibiting NTPDases, researchers can study how elevated extracellular ATP levels impact tumor cell proliferation, apoptosis, and immune evasion.
-
Immunology and Inflammation: Elucidate the role of purinergic signaling in modulating immune cell function. This compound can be used to study the effects of prolonged ATP signaling on the activation of T cells, macrophages, and other immune cells, as well as the release of pro-inflammatory cytokines.
-
Thrombosis and Hemostasis: Explore the contribution of NTPDases to platelet aggregation. By blocking the hydrolysis of ADP, a key platelet agonist, the inhibitor can be used to study the mechanisms of thrombus formation.
-
Neurobiology: Investigate the role of purinergic signaling in neurotransmission and neuroinflammation. The inhibitor can be used to study the effects of altered nucleotide levels on neuronal and glial cell function.
-
Drug Discovery: As a tool compound, this compound can be used to validate NTPDases as therapeutic targets and to screen for more potent and selective inhibitors.
By providing a means to manipulate the extracellular nucleotide landscape, this compound is a powerful tool for dissecting the complex and multifaceted roles of ATP-mediated cell signaling in health and disease.
References
- 1. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 2. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of CD39 Expression in Lymphocytes
Introduction
CD39, also known as Ectonucleoside Triphosphate Diphosphohydrolase-1 (ENTPD1), is a critical ectoenzyme that regulates extracellular purinergic signaling.[1] It functions as a key component of an enzymatic cascade that dephosphorylates extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).[1][2][3][4] This action, often coupled with the activity of CD73 (Ecto-5'-nucleotidase), which converts AMP to adenosine, shifts the extracellular environment from a pro-inflammatory state driven by ATP to an immunosuppressive one mediated by adenosine.[5][6]
CD39 is expressed on various immune cells, including subsets of T cells, B cells, NK cells, and dendritic cells.[5][7][8] Its expression is particularly prominent on regulatory T cells (Tregs) and is considered a marker of T cell activation and exhaustion.[2][9][10] In the context of cancer and chronic infections, the upregulation of CD39 on tumor-infiltrating lymphocytes contributes to an immunosuppressive microenvironment, hindering effective anti-tumor immune responses.[11][12][13] Consequently, the CD39/CD73 pathway has emerged as a significant target for drug development in immuno-oncology.[1][14]
These application notes provide a detailed protocol for the detection and quantification of CD39 expression on human lymphocyte subsets using multicolor flow cytometry, a powerful technique for single-cell analysis.[8]
CD39/CD73 Purinergic Signaling Pathway
The diagram below illustrates the central role of CD39 in the purinergic signaling pathway. Extracellular ATP, often released from stressed or dying cells, acts as a "danger signal." CD39 initiates the conversion of this pro-inflammatory ATP into AMP. Subsequently, CD73 completes the process by converting AMP to adenosine. Adenosine then binds to A2A receptors on effector immune cells, such as T cells and NK cells, triggering intracellular signaling that suppresses their cytotoxic and inflammatory functions.
Caption: The CD39/CD73 enzymatic cascade converts pro-inflammatory ATP to immunosuppressive adenosine.
Experimental Protocols
Part 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation. Freshly collected blood is recommended.[15]
Materials & Reagents
| Item | Vendor Example |
| Whole Blood Collection Tubes (EDTA) | BD Vacutainer™ |
| Ficoll-Paque™ PLUS | GE Healthcare |
| Phosphate-Buffered Saline (PBS), Ca++/Mg++ free | Gibco™ |
| Fetal Bovine Serum (FBS) | Gibco™ |
| 15 mL / 50 mL Conical Tubes | Falcon® |
| Serological Pipettes | Corning® |
| Benchtop Centrifuge | Beckman Coulter |
Procedure
-
Blood Dilution: Dilute anticoagulated whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Ficoll Underlayering: Carefully layer 15 mL of the diluted blood over 10 mL of room temperature Ficoll-Paque™ in a new 50 mL conical tube. To avoid mixing, hold the tube at a 45° angle and add the blood slowly.
-
Density Gradient Centrifugation: Centrifuge the tubes with the brake off .
| Parameter | Value |
| Speed | 500 x g |
| Time | 25 minutes |
| Temperature | 20-25°C |
| Centrifuge Brake | Off |
-
PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer. Using a clean pipette, collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Washing: Transfer the collected PBMCs to a new 50 mL conical tube. Add PBS to bring the volume to 40 mL and mix gently.
-
Cell Pelletting: Centrifuge the cells to form a pellet.
| Parameter | Value |
| Speed | 300 x g |
| Time | 10 minutes |
| Temperature | 4°C |
-
Final Wash: Discard the supernatant and repeat the wash step (Step 6) one more time.
-
Cell Counting: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 2mM EDTA). Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Proceed to antibody staining.
Flow Cytometry Experimental Workflow
The following diagram outlines the key steps for analyzing CD39 expression on lymphocytes, from initial sample preparation to final data analysis.
Caption: Standard workflow for flow cytometry analysis of lymphocyte surface markers.
Part 2: Antibody Staining and Flow Cytometry Analysis
This protocol details the staining of PBMCs for CD39 and various lymphocyte lineage markers.
Recommended Materials & Antibody Panel
| Reagent | Purpose | Example Clone |
| Flow Cytometry Staining Buffer (FACS Buffer) | Cell washing and antibody dilution | PBS + 2% FBS |
| Fc Block (e.g., Human TruStain FcX™) | Prevents non-specific antibody binding | BioLegend |
| Live/Dead Viability Dye | Excludes dead cells from analysis | Zombie Violet™ |
| Anti-human CD3 Antibody | Pan T Cell Marker | UCHT1 |
| Anti-human CD4 Antibody | Helper T Cell Marker | RPA-T4 |
| Anti-human CD8 Antibody | Cytotoxic T Cell Marker | RPA-T8 |
| Anti-human CD19 Antibody | B Cell Marker | HIB19 |
| Anti-human CD56 Antibody | NK Cell Marker | HCD56 |
| Anti-human CD39 Antibody | Target of Interest | A1 |
Staining Protocol
| Step | Procedure | Incubation Time | Temperature |
| 1. Aliquot Cells | Aliquot 1 x 10⁶ PBMCs in 100 µL of FACS Buffer into a 5 mL polystyrene flow cytometry tube. | - | - |
| 2. Viability Stain | Add viability dye according to the manufacturer's protocol. | 15-30 min | Room Temp (Dark) |
| 3. Wash | Add 2 mL of FACS Buffer, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant. | - | 4°C |
| 4. Fc Block | Resuspend the cell pellet in 100 µL of FACS Buffer containing Fc Block. | 10 min | 4°C |
| 5. Surface Stain | Add the pre-titrated cocktail of fluorochrome-conjugated antibodies (e.g., CD3, CD4, CD8, CD19, CD56, CD39). | 30 min | 4°C (Dark) |
| 6. Final Wash | Add 2 mL of FACS Buffer, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant. | - | 4°C |
| 7. Resuspend | Resuspend the final cell pellet in 300-500 µL of FACS Buffer for acquisition on the flow cytometer. | - | - |
Note: It is critical to titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[16]
Part 3: Data Analysis and Gating Strategy
A sequential gating strategy is essential for accurately identifying lymphocyte subsets and quantifying CD39 expression.[17]
-
Time Gate: First, plot a time parameter against Forward Scatter (FSC) to exclude any potential clogs or fluctuations in flow rate during acquisition, ensuring data quality.[18]
-
Singlet Gate: Gate on single cells using FSC-Area vs. FSC-Height to exclude doublets and larger aggregates.[18][19]
-
Live Cell Gate: Use the viability dye to gate on the live (dye-negative) population, as dead cells can non-specifically bind antibodies.[16][20]
-
Lymphocyte Gate: From the live singlet population, identify lymphocytes based on their characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.[19][21]
-
Identify T, B, and NK Cells:
-
From the lymphocyte gate, plot CD3 vs. CD19 to separate T cells (CD3+) and B cells (CD19+).
-
Gate on the CD3-negative population and plot CD56 to identify NK cells (CD3-CD56+).
-
-
Identify T Cell Subsets:
-
Analyze CD39 Expression: Create plots showing CD39 expression for each of the identified parent populations (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells). Use Fluorescence Minus One (FMO) controls to accurately set the gate for CD39 positivity.[18]
This systematic approach allows for the precise quantification of the percentage of CD39-expressing cells within each major lymphocyte population.
References
- 1. What are CD39 agonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Cluster of Differentiation 39 (CD39) and Purinergic Signaling Pathway in Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD39 Expression on T Lymphocytes Correlates With Severity of Disease in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD39 and CD73 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD39 and CD73 in immunity and inflammation [arpi.unipi.it]
- 7. Frontiers | The ectonucleotidases CD39 and CD73 on T cells: The new pillar of hematological malignancy [frontiersin.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. REGULATION OF THE T-CELL RESPONSE BY CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced expression of CD39 and CD73 on T cells in the regulation of anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of NK cells and CD39 in the immunological control of tumor metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. innate-pharma.com [innate-pharma.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. Flow Cytometry Sample Preparation: Best Practices | KCAS Bio [kcasbio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Flow Cytometry Sample Prep Guidelines: Flow Cytometry Core: Shared Facilities: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for a High-Throughput Screening Cascade to Identify Novel NTPDase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP, to their monophosphate forms.[1][2][3] This enzymatic activity modulates the activation of P2X and P2Y receptors, which are involved in a wide array of physiological and pathophysiological processes including inflammation, thrombosis, neurotransmission, and cancer.[4][5][6] Consequently, NTPDases have emerged as promising therapeutic targets for various diseases.
This document provides a comprehensive, step-by-step guide for a high-throughput screening (HTS) cascade designed to identify and validate novel inhibitors of NTPDases. The workflow encompasses a primary colorimetric screen, secondary confirmation and selectivity assays, and a hit validation strategy to ensure the identification of potent and specific inhibitor candidates.
Signaling Pathway of NTPDase Action
NTPDases are integral components of the purinergic signaling cascade. Extracellular ATP, released from cells under various conditions, acts as a signaling molecule by activating P2X and P2Y receptors.[1][7] NTPDases, such as NTPDase1 (CD39), hydrolyze ATP to ADP, and subsequently to AMP.[4] ADP can also activate specific P2Y receptors. The resulting AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73).[3] Adenosine, in turn, activates P1 (adenosine) receptors, which often have effects that counteract those of ATP and ADP.[1][4] By controlling the levels of these signaling molecules, NTPDases finely tune the cellular response.
Caption: Purinergic signaling pathway regulated by NTPDases.
High-Throughput Screening (HTS) Cascade
The identification of novel NTPDase inhibitors is structured as a multi-step screening cascade. This approach is designed to efficiently screen large compound libraries and progressively filter out false positives, non-specific compounds, and those with undesirable properties, ultimately leading to the identification of high-quality hit compounds for further development.
Caption: High-throughput screening cascade workflow.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (Malachite Green Assay)
This primary assay is a colorimetric method that quantifies the inorganic phosphate (Pi) released from ATP hydrolysis by NTPDases.[8] The malachite green molybdate reagent forms a colored complex with Pi, which can be measured spectrophotometrically.[9][10]
Materials:
-
Recombinant human NTPDase isoform (e.g., NTPDase1/CD39)
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 1 mM MgCl₂
-
Test compounds dissolved in DMSO
-
Known NTPDase inhibitor (e.g., Suramin or POM-1) as a positive control[9]
-
Malachite Green Reagent (prepared as per manufacturer's instructions or as a two-solution system)[11][12]
-
384-well clear, flat-bottom microplates
Procedure:
-
Compound Plating: Dispense 200 nL of test compounds (10 mM stock in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and the positive control inhibitor.
-
Enzyme Addition: Add 10 µL of NTPDase enzyme solution (e.g., 5 ng/µL in Assay Buffer) to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of ATP solution (e.g., 20 µM in Assay Buffer) to all wells to start the enzymatic reaction. The final concentration of test compounds will be 10 µM.
-
Enzymatic Reaction: Incubate the plate for 30 minutes at 37°C.
-
Reaction Termination and Color Development: Add 10 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.
-
Color Incubation: Incubate for 15-20 minutes at room temperature.
-
Measurement: Read the absorbance at 620-640 nm using a microplate reader.[9]
Data Analysis:
Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 x [1 - (Abs_compound - Abs_no_enzyme) / (Abs_DMSO - Abs_no_enzyme)]
Compounds exhibiting >50% inhibition are considered primary hits and are selected for confirmation.
Protocol 2: Hit Confirmation and IC50 Determination
Primary hits are subjected to a dose-response analysis to confirm their activity and determine their potency (IC50 value). The protocol is similar to the primary screen, but with a serial dilution of the hit compounds.
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 11-point, 1:3 dilution series starting from 100 µM).
-
Follow the steps outlined in Protocol 1, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Protocol 3: Secondary Selectivity Assays
Confirmed hits are then tested against other relevant NTPDase isoforms (e.g., NTPDase2, 3, and 8) and a related ectonucleotidase, such as ecto-5'-nucleotidase (CD73), to assess their selectivity.[6]
Procedure:
-
Perform the dose-response assay as described in Protocol 2 for each of the desired NTPDase isoforms (NTPDase2, 3, 8) and for ecto-5'-nucleotidase (using AMP as the substrate).
-
Determine the IC50 value for each enzyme.
-
Calculate the selectivity index (SI) by dividing the IC50 value for the off-target enzyme by the IC50 value for the primary target enzyme. A higher SI indicates greater selectivity.
An alternative to the malachite green assay for selectivity profiling, which can be more precise, is to use HPLC or capillary electrophoresis to directly measure the formation of ADP and AMP from ATP.[14][15]
Data Presentation
Quantitative results from the screening cascade should be summarized in tables for clear comparison and prioritization of hits.
Table 1: Example Data for Confirmed Hits
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | NTPDase1 IC50 (µM) |
| Cmpd-001 | 85.2 | 1.25 |
| Cmpd-002 | 78.9 | 2.78 |
| Cmpd-003 | 65.4 | 8.91 |
| Suramin | 95.6 | 0.52 |
Table 2: Example Selectivity Profile for a Validated Hit
| Compound ID | NTPDase1 IC50 (µM)[16] | NTPDase2 IC50 (µM)[17] | NTPDase3 IC50 (µM)[16] | NTPDase8 IC50 (µM)[17] | CD73 IC50 (µM) |
| Cmpd-001 | 1.25 | > 50 | 25.6 | 15.8 | > 100 |
| Suramin | 0.52 | 15.3 | 2.1 | 1.8 | > 100 |
Note: IC50 values are hypothetical examples for illustrative purposes, except where cited.
Hit Validation Workflow
Once a compound has been confirmed as a potent and selective inhibitor through the screening cascade, a more rigorous validation process is initiated to eliminate false positives and characterize the mechanism of action.[18][19]
Caption: Hit validation and characterization workflow.
Key Steps in Hit Validation:
-
Triage False Positives: Analyze hit compounds for known pan-assay interference compounds (PAINS) and test for non-specific inhibition due to aggregation.[18]
-
Mechanism of Action Studies: Conduct enzyme kinetics experiments by varying the concentrations of both the substrate (ATP) and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Structure-Activity Relationship (SAR) by Analogs: Synthesize or purchase analogs of the hit compound to understand the relationship between chemical structure and inhibitory activity. This helps in identifying the key chemical features required for potency and selectivity.
-
Biophysical Confirmation: Use label-free biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the inhibitor to the NTPDase enzyme.[18]
By following this comprehensive screening and validation cascade, researchers can confidently identify and characterize novel and specific NTPDase inhibitors, paving the way for the development of new therapeutics targeting the purinergic signaling pathway.
References
- 1. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 3. E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. eubopen.org [eubopen.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting h-NTPDase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using h-NTPDase inhibitors in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for NTPDase inhibitors?
A1: NTPDase (Ecto-nucleoside triphosphate diphosphohydrolase) inhibitors block the enzymatic activity of NTPDases. These enzymes are crucial for the hydrolysis of extracellular nucleotides like ATP and ADP to AMP.[1][2][3] By inhibiting NTPDases, these compounds prevent the degradation of ATP and ADP, thereby prolonging their signaling effects through P2X and P2Y receptors.[1][2] This modulation of purinergic signaling can impact various physiological processes, including immune responses, inflammation, and platelet aggregation.[1][3]
Q2: I am seeing lower than expected efficacy with my h-NTPDase inhibitor. What are the potential causes?
A2: Low efficacy of an h-NTPDase inhibitor can stem from several factors:
-
Inhibitor Instability: The compound may be unstable in your experimental buffer or media.
-
Solubility Issues: Poor solubility can lead to a lower effective concentration of the inhibitor.
-
Incorrect Inhibitor Concentration: The concentration used may be too low to effectively inhibit the target NTPDase isoform.
-
High Substrate Concentration: An excess of ATP or ADP in the assay can outcompete the inhibitor, particularly if it is a competitive inhibitor.
-
Cell-based Assay Issues: In cell-based assays, low permeability of the inhibitor across the cell membrane can be a factor.
-
Presence of Other Nucleotidases: Other ectonucleotidases may be present and contribute to nucleotide degradation, masking the effect of your specific NTPDase inhibitor.[2][3]
Q3: How can I assess the stability and solubility of my h-NTPDase inhibitor?
A3: For stability, you can incubate the inhibitor in your experimental buffer at the working temperature for various time points and then measure its concentration using methods like HPLC. For solubility, you can prepare a saturated solution of the inhibitor in your buffer, centrifuge to pellet the undissolved compound, and then measure the concentration of the supernatant. It is crucial to ensure that the inhibitor is fully dissolved before use in any experiment.[4][5][6]
Q4: Which NTPDase isoform should I be targeting?
A4: The choice of NTPDase isoform to target depends on your research question. There are eight known human NTPDase isoforms (NTPDase1-8) with different tissue distributions and substrate specificities.[1][2] For example, NTPDase1 (CD39) is highly expressed on endothelial and immune cells and hydrolyzes both ATP and ADP effectively.[3] NTPDase2, on the other hand, preferentially hydrolyzes ATP over ADP.[7][8] Understanding the expression profile of NTPDase isoforms in your experimental system is critical for selecting the appropriate inhibitor and interpreting your results.
Troubleshooting Guides
Issue 1: Low or No Inhibition Observed in Biochemical Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Degradation | Prepare fresh inhibitor stock solutions for each experiment. Assess inhibitor stability in the assay buffer over time using HPLC. | Consistent inhibitor concentration and activity. |
| Poor Inhibitor Solubility | Initially dissolve the inhibitor in a suitable organic solvent (e.g., DMSO) before diluting in the aqueous assay buffer. Visually inspect for precipitation. Determine the aqueous solubility limit. | The inhibitor remains in solution at the desired concentration. |
| Inappropriate Inhibitor Concentration | Perform a dose-response curve to determine the IC50 value for your specific experimental conditions. Ensure the concentration used is appropriate for the target NTPDase. | A clear dose-dependent inhibition is observed. |
| High Substrate (ATP/ADP) Concentration | Optimize the substrate concentration. It should be at or below the Km value for the enzyme to ensure sensitive detection of inhibition. | Increased inhibitor potency (lower IC50). |
| Incorrect Assay Buffer Conditions | Ensure the pH, temperature, and divalent cation (Ca2+/Mg2+) concentrations are optimal for the specific NTPDase isoform being studied.[3] | Optimal enzyme activity in control wells and reliable inhibition data. |
| Enzyme Inactivity | Test the activity of the recombinant NTPDase enzyme with a known substrate and without any inhibitor to confirm its functionality. | Robust enzyme activity is observed. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Cell Permeability of Inhibitor | Use cell lines with known high expression of the target NTPDase on the cell surface. Consider using permeabilizing agents if targeting intracellular NTPDases, although this may affect cell viability. | Consistent and reproducible inhibition of NTPDase activity. |
| Inhibitor Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH assay) at the working concentrations of the inhibitor. | The inhibitor concentration used is non-toxic to the cells. |
| Presence of Multiple NTPDase Isoforms | Use cell lines with a known or characterized NTPDase expression profile. If possible, use isoform-specific inhibitors or knockout/knockdown cell lines to dissect the contribution of each isoform. | Clearer interpretation of which NTPDase isoform is being affected. |
| Metabolism of the Inhibitor | Incubate the inhibitor with cells for different durations and analyze the supernatant and cell lysate for the presence of the parent compound and potential metabolites using LC-MS. | Understanding the metabolic stability of the inhibitor in the cellular context. |
| Off-target Effects | Test the inhibitor against other related ectonucleotidases to assess its selectivity. Profile the inhibitor against a panel of receptors and enzymes to identify potential off-target activities. | Confirmation of on-target activity and identification of any confounding off-target effects. |
Quantitative Data
The following table summarizes the inhibitory activity of a representative selective NTPDase inhibitor, NTPDase-IN-2. Note that "h-NTPDase-IN-5" is not a readily identifiable compound in the scientific literature, and the data for NTPDase-IN-2 is provided as an example.
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| NTPDase-IN-2 | h-NTPDase-2 | 0.04 | Non-competitive | [9] |
| h-NTPDase-8 | 2.27 | - | [9] | |
| h-NTPDase-1 | >100 | - | [9] | |
| h-NTPDase-3 | >100 | - | [9] |
Experimental Protocols
Protocol 1: In Vitro NTPDase Inhibition Assay (Malachite Green Assay)
This protocol describes a colorimetric method to measure the inorganic phosphate (Pi) released from ATP or ADP hydrolysis by NTPDases.
Materials:
-
Recombinant human NTPDase enzyme
-
h-NTPDase inhibitor
-
ATP or ADP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the h-NTPDase inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
Add the recombinant NTPDase enzyme to all wells except the negative control and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATP or ADP) to all wells. The final substrate concentration should be close to its Km value for the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the amount of phosphate released using a phosphate standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Protocol 2: Cell-Based NTPDase Activity Assay
This protocol measures the activity of cell-surface NTPDases.
Materials:
-
Cells expressing the target NTPDase
-
h-NTPDase inhibitor
-
ATP or ADP (substrate)
-
Cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution)
-
Malachite Green Reagent or an ATP/ADP detection kit
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with the assay buffer to remove any endogenous nucleotides.
-
Pre-incubate the cells with various concentrations of the h-NTPDase inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Add the substrate (ATP or ADP) to initiate the reaction.
-
Incubate for a suitable time at 37°C.
-
Collect the supernatant.
-
Measure the amount of phosphate released using the Malachite Green assay as described above, or measure the remaining ATP/ADP using a specific bioluminescence-based kit.
-
Calculate the percentage of inhibition and the IC50 value.
Visualizations
Caption: Extracellular nucleotide signaling pathway and the action of an h-NTPDase inhibitor.
Caption: A logical workflow for troubleshooting low efficacy of h-NTPDase inhibitors.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study on the Stability of High Drug Solubility Characteristics of Hydroxyphenyl Adhesives under the Interference of CPEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing h-NTPDase-IN-5 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing h-NTPDase-IN-5, a pan-inhibitor of Nucleoside Triphosphate Diphosphohydrolases (NTPDases). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, small molecule inhibitor of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases). It acts as a pan-inhibitor, meaning it targets multiple isoforms of the h-NTPDase family. These enzymes are crucial for the regulation of extracellular nucleotide signaling by hydrolyzing ATP and ADP to AMP. The inhibitory activity of this compound has been characterized against several isoforms, with varying potencies.[1][2][3]
Q2: What are the known IC50 values for this compound against different h-NTPDase isoforms?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are crucial for determining the effective concentration range for your experiments. The known values are summarized in the table below.[1][2][3]
Data Presentation: Inhibitory Potency of this compound
| Target Isoform | IC50 (µM) |
| h-NTPDase1 | 1.10 |
| h-NTPDase2 | 44.73 |
| h-NTPDase3 | 26.14 |
| h-NTPDase8 | 0.32 |
Q3: How should I prepare and store this compound?
A3: For optimal performance and stability, proper storage and preparation of this compound are essential. It is recommended to store the compound as a solid at -20°C for long-term stability (≥ 2 years). For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent. For in vivo experiments, a common formulation involves dissolving the compound in DMSO, followed by dilution with PEG300, Tween 80, and saline or PBS. Always refer to the supplier's datasheet for the most specific storage and handling instructions.
Experimental Protocols
This section provides a detailed methodology for determining the optimal concentration of this compound for maximum inhibition of h-NTPDase activity using a malachite green-based assay. This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases.
Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 of this compound.
Detailed Protocol: Malachite Green Assay for h-NTPDase Inhibition
Materials:
-
This compound
-
Recombinant human NTPDase enzyme (isoform of interest)
-
ATP or ADP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)
-
Malachite Green Reagent Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to room temperature.
-
Reconstitute the h-NTPDase enzyme in Assay Buffer to the desired concentration. Keep on ice.
-
Prepare a stock solution of ATP or ADP in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations to be tested (e.g., from 100 µM to 0.01 µM). Include a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of the h-NTPDase enzyme solution to each well. Then, add the corresponding serial dilution of this compound.
-
Positive control (no inhibition): Add the enzyme solution and the vehicle control.
-
Negative control (no enzyme activity): Add Assay Buffer and the vehicle control (no enzyme).
-
Blank: Add Assay Buffer only.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed volume of the ATP or ADP substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
-
Color Development:
-
Stop the reaction and initiate color development by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 620 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Absorbance of test well - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| No or Low Inhibition Observed | Inactive Inhibitor: Improper storage or handling of this compound. | - Ensure the inhibitor was stored correctly at -20°C. - Prepare fresh stock solutions. |
| Incorrect Inhibitor Concentration: Errors in dilution calculations. | - Double-check all dilution calculations. - Prepare a fresh serial dilution. | |
| Low Enzyme Activity: The enzyme may be inactive or used at too low a concentration. | - Verify the activity of the enzyme with a positive control inhibitor (if available). - Increase the enzyme concentration. | |
| Substrate Concentration Too High: High substrate levels can outcompete the inhibitor. | - Determine the Km of your enzyme for the substrate and use a substrate concentration at or near the Km. | |
| High Background Signal | Contaminated Reagents: Phosphate contamination in buffers or water. | - Use phosphate-free water and reagents. - Ensure all labware is thoroughly rinsed with phosphate-free water. |
| Spontaneous Substrate Hydrolysis: ATP/ADP may degrade over time, especially at acidic pH. | - Prepare fresh substrate solutions for each experiment. - Maintain the assay pH within the optimal range for NTPDase activity (typically pH 7.0-8.0).[4] | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting. | - Use calibrated pipettes. - Ensure thorough mixing of reagents in each well. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | - Use a calibrated incubator or water bath. - Allow all reagents to equilibrate to the reaction temperature before starting the assay. | |
| Inhibitor Precipitation: this compound may precipitate at higher concentrations. | - Visually inspect the wells for any precipitation. - Reduce the final DMSO concentration in the assay if possible. | |
| Unexpected Enzyme Activation | Assay Artifact: Some compounds can interfere with the malachite green assay. | - Run a control with the inhibitor and malachite green reagent without the enzyme to check for direct interference. |
| Complex Allosteric Regulation: The inhibitor might have an allosteric activating effect at certain concentrations. | - This is less likely but possible. Further kinetic studies would be needed to investigate this phenomenon. |
Signaling Pathway
h-NTPDases play a critical role in the purinergic signaling pathway by regulating the extracellular concentrations of ATP and ADP, which are ligands for P2 receptors. By inhibiting NTPDases, this compound prevents the breakdown of these nucleotides, thereby prolonging their signaling effects.
Purinergic Signaling and Point of Inhibition
References
issues with h-NTPDase-IN-5 solubility and stability in culture media
Welcome to the technical support center for h-NTPDase-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of human Nucleoside Triphosphate Diphosphohydrolase-5 (h-NTPDase5), also known as CD39L4. NTPDase5 is an enzyme that hydrolyzes extracellular nucleoside diphosphates, such as UDP and GDP. By inhibiting h-NTPDase5, this compound modulates purinergic signaling pathways, which are involved in various physiological processes including immune responses and inflammation.[1][2] The inhibition of NTPDase5 leads to an accumulation of extracellular UDP and GDP, which can then activate specific P2Y receptors.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For most cell culture applications, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3][4][5]
Q3: I am observing precipitation of this compound when I add it to my culture medium. What could be the cause and how can I prevent it?
A3: Precipitation of this compound upon addition to aqueous culture media is a common issue related to its low aqueous solubility. This can be caused by several factors including the final concentration of the inhibitor, the composition of the culture medium (e.g., protein content), and the final concentration of the organic solvent. To prevent precipitation, consider the following troubleshooting steps:
-
Lower the final concentration: The working concentration of this compound may be exceeding its solubility limit in the culture medium.
-
Increase the serum concentration: Components in fetal bovine serum (FBS) or other sera can help to solubilize hydrophobic compounds.[5]
-
Optimize the dilution method: Instead of adding the DMSO stock solution directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a small volume of serum-containing medium, vortex gently, and then add this intermediate dilution to the final volume of culture medium.
-
Pre-warm the media: Ensuring the culture media is at 37°C before adding the compound can sometimes improve solubility.
Troubleshooting Guides
Issue 1: Poor Solubility in Culture Media
If you are experiencing precipitation or turbidity in your culture media after adding this compound, consult the following guide.
Table 1: Troubleshooting Poor Solubility of this compound
| Observation | Potential Cause | Recommended Action |
| Immediate precipitation upon adding to media. | Exceeding solubility limit. | Decrease the final concentration of this compound. |
| High final DMSO concentration shock. | Perform a stepwise dilution into pre-warmed, serum-containing media. | |
| Precipitate forms over time in the incubator. | Compound instability and degradation. | Prepare fresh working solutions for each experiment. Assess stability at 37°C. |
| Interaction with media components. | Test solubility in different types of culture media (e.g., DMEM vs. RPMI-1640). |
Experimental Protocol: Assessing Solubility in Culture Media
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Prepare your target culture medium (e.g., DMEM with 10% FBS).
-
Add a small, fixed volume of each DMSO dilution to the culture medium to achieve a range of final this compound concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.5%).
-
Visually inspect for precipitation immediately and after incubation at 37°C for various time points (e.g., 1, 4, 24 hours).
-
(Optional) Quantify solubility by centrifuging the samples and measuring the concentration of the compound in the supernatant using a suitable analytical method like HPLC.
Issue 2: Compound Instability in Culture Media
The efficacy of this compound can be compromised if it is unstable in the experimental conditions.
Table 2: Troubleshooting Instability of this compound
| Observation | Potential Cause | Recommended Action |
| Decreased activity over the course of the experiment. | Hydrolysis or enzymatic degradation. | Prepare fresh working solutions immediately before use. Minimize the time the compound is in the aqueous medium before the assay. |
| Adsorption to plasticware. | Use low-protein-binding plates and tubes. Include a non-ionic surfactant like Tween-80 at a low concentration (e.g., 0.01%) if compatible with the assay. | |
| Light sensitivity. | Protect solutions from light by using amber vials and covering plates with foil. |
Experimental Protocol: Assessing Stability in Culture Media
-
Prepare a working solution of this compound in your culture medium at the desired final concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point , take an aliquot of the solution.
-
Analyze the concentration of the intact this compound in each aliquot using a stability-indicating analytical method such as HPLC-UV or LC-MS.
-
Plot the concentration of this compound against time to determine its half-life in the culture medium.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the purinergic signaling pathway.
Experimental Workflow
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
identifying and minimizing off-target effects of h-NTPDase-IN-5
Welcome to the technical support center for h-NTPDase-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target activities?
A1: this compound is a small molecule inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). It is characterized as a pan-inhibitor, meaning it acts on multiple isoforms of the NTPDase family.[1] NTPDases are ectoenzymes that play a crucial role in purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[2][3][4] By inhibiting these enzymes, this compound can modulate the levels of extracellular nucleotides, thereby affecting various physiological processes such as immune responses, inflammation, and platelet aggregation.[2]
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: What are the first steps to predict potential off-target effects of this compound?
A3: A combination of computational and experimental approaches is recommended.
-
Computational (In Silico) Prediction: Utilize computational tools to screen this compound against databases of known protein structures.[7][8] This can help identify proteins with binding sites structurally similar to that of NTPDases, which may be potential off-targets.
-
Literature Review: Investigate if other molecules with a similar chemical scaffold to this compound have known off-target effects. This can provide clues about potential unintended targets.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
Issue: You observe a cellular phenotype that is not consistent with the known functions of NTPDases.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting NTPDase activity in your experimental system at the concentration you are using.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the phenotype occurs at a significantly different concentration than that required for NTPDase inhibition, it may be an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, use another NTPDase inhibitor with a different chemical structure. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended NTPDase targets. If the phenotype is not replicated in the knockdown/knockout cells, it is likely an off-target effect of the small molecule inhibitor.[6]
Guide 2: Minimizing Off-Target Effects in Your Experiments
Issue: You have identified or suspect off-target effects of this compound and want to minimize their impact.
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits NTPDase activity in your assay. Using higher concentrations increases the likelihood of engaging off-target proteins.
-
Optimize Treatment Duration: Limit the exposure of your cells or tissues to the inhibitor to the shortest time necessary to observe the on-target effect.
-
Employ Control Experiments: Always include appropriate controls, such as vehicle-treated samples and, if possible, a negative control compound that is structurally similar to this compound but inactive against NTPDases.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for NTPDase Activity
This protocol is adapted from established methods for measuring NTPDase activity.[9]
Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of a specific NTPDase isoform.
Materials:
-
Recombinant human NTPDase enzyme (isoform of interest)
-
This compound
-
ATP or ADP (substrate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2)
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a 96-well plate, add the recombinant NTPDase enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATP or ADP) to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released using the Malachite Green assay.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Profiling Off-Target Interactions using Kinase Panel Screening
Objective: To identify potential off-target kinases of this compound. Kinases are a common class of off-targets for small molecule inhibitors.[10][11]
Procedure: This type of experiment is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:
-
Provide a sample of this compound to the CRO.
-
The CRO will screen the compound at one or more concentrations against a large panel of purified, active protein kinases.
-
The activity of each kinase is measured in the presence of this compound and compared to a control.
-
The results are provided as a percentage of inhibition for each kinase in the panel. Significant inhibition of a kinase indicates a potential off-target interaction that should be further validated.
Data Presentation
Table 1: On-Target Profile of this compound
| Target | IC50 (µM) |
| h-NTPDase1 | 1.10 |
| h-NTPDase2 | 44.73 |
| h-NTPDase3 | 26.14 |
| h-NTPDase8 | 0.32 |
| Data sourced from MedchemExpress.[1] |
Table 2: Hypothetical Off-Target Kinase Screening Results for this compound (Example Data)
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| Kinase D | 5% |
| This is example data and does not represent actual experimental results. |
Visualizations
Caption: Purinergic signaling modulation by this compound.
Caption: A systematic workflow for off-target identification.
Caption: Troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. NTPDase and 5′nucleotidase activities in liver homogenates [bio-protocol.org]
- 10. icr.ac.uk [icr.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
how to address variability in NTPDase inhibition assays
Welcome to our technical support center for NTPDase inhibition assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability and common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
General Assay & Reagent Issues
Q1: My assay is not working at all; I'm getting no signal. What are the possible causes?
A1: A complete lack of signal can be frustrating. Here are several potential causes and solutions to investigate:
-
Incorrect Reagents or Protocol Step Omission: Double-check that all reagents were added in the correct order and that no step in the protocol was missed.[1]
-
Assay Buffer Temperature: Low enzyme activity can result from a cold assay buffer. Ensure all reagents, except for the enzyme, are equilibrated to the specified assay temperature (e.g., 37°C).[1][2] Enzymes should be kept on ice until use.[1]
-
Inactive Enzyme or Substrate: The NTPDase enzyme or the nucleotide substrate (ATP/ADP) may have degraded. Verify the storage conditions and shelf life of your reagents.[1] Consider running a positive control with a known active enzyme batch.
-
Incorrect Plate Reader Settings: Confirm that the plate reader is set to the correct wavelength for your detection method (e.g., for Malachite Green assay, absorbance is typically measured around 620-650 nm).
-
Inappropriate Microplate: The type of microplate must match the detection method. Use clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[1]
-
Presence of an Enzyme Inhibitor: Unintentionally, a component in your reaction mix could be inhibiting the enzyme. For instance, sodium azide is a known inhibitor of peroxidase reactions which might be part of a coupled assay system. High concentrations of azide can also inhibit some NTPDases.[3]
Q2: I am observing high background noise in my assay. How can I reduce it?
A2: High background can mask the true signal of your reaction. Consider these common causes and solutions:
-
Contaminated Buffers: Prepare fresh buffers to rule out contamination.
-
Non-specific Binding: If using an antibody-based detection method, non-specific binding can be an issue. Ensure you are using an appropriate blocking buffer.
-
Substrate Spontaneous Hydrolysis: ATP and ADP can spontaneously hydrolyze, especially at non-optimal pH or temperature, leading to a high background signal of free phosphate. Include a "no-enzyme" control to measure this and subtract it from your results.
-
Detergent Interference: Some detergents, like Triton X-100 and sodium dodecyl sulfate, can interfere with colorimetric assays such as the Malachite Green assay, leading to high background.[4] If detergents are necessary for enzyme solubilization, ensure they are at a concentration that does not interfere with the assay and include them in your blank and standard curve wells.[4][5]
Variability & Inconsistent Results
Q3: My results are highly variable between replicate wells. What could be the cause?
A3: Poor precision is a common issue that can often be resolved by refining your technique and setup:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.[1] Ensure your pipettes are calibrated, use fresh tips for each addition, and pipette carefully down the side of the well to avoid bubbles.[1]
-
Inadequate Mixing: Ensure all components in the wells are thoroughly mixed before starting the reaction and before reading the plate. Tapping the plate gently can help.[1]
-
Temperature Fluctuations: Inconsistent temperatures across the plate can lead to variable enzyme activity. Incubate the plate in a temperature-controlled incubator and allow it to equilibrate to room temperature before reading if required.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature changes, which can lead to variability. If you suspect this is an issue, avoid using the outermost wells for your samples and instead fill them with buffer.
Q4: The potency (IC50) of my inhibitor varies between experiments. Why is this happening?
A4: Fluctuations in inhibitor potency can be attributed to several factors related to the enzyme, inhibitor, and assay conditions:
-
Different NTPDase Isoforms: The potency of inhibitors can vary significantly between different NTPDase isoforms (NTPDase1, 2, 3, and 8).[6] Ensure you are using the same isoform in all your experiments.
-
Substrate Concentration: The measured IC50 value of a competitive inhibitor is dependent on the substrate concentration. For identifying competitive inhibitors, it's beneficial to use substrate concentrations below the Michaelis constant (Km), which simplifies the identification.[7]
-
Divalent Cation Concentration: NTPDases require divalent cations like Mg²⁺ or Ca²⁺ for their activity.[6][8] The concentration of these cations can influence both enzyme activity and inhibitor binding. Maintain a consistent concentration of these cations in your assay buffer.
-
Inhibitor Stability: The inhibitor itself may not be stable under the assay conditions. Prepare fresh dilutions of your inhibitor for each experiment from a frozen stock. Some non-nucleotide-based inhibitors have limited stability.[9]
-
pH of the Assay Buffer: NTPDase activity is pH-dependent.[10] Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction.
Troubleshooting Guides
Guide 1: Low Signal or Low Enzyme Activity
If you are experiencing lower than expected signal or enzyme activity, follow these steps:
-
Verify Reagent Storage and Handling:
-
Optimize Enzyme Concentration:
-
The amount of enzyme used may be insufficient. Try increasing the enzyme concentration to achieve a robust signal within the linear range of the assay.
-
-
Check Assay Buffer Composition:
-
Evaluate Substrate Quality:
-
The substrate (ATP/ADP) may have degraded. Use a fresh stock of the substrate.
-
-
Increase Incubation Time:
-
If the reaction is proceeding slowly, increasing the incubation time may help to generate a stronger signal. Ensure the reaction remains within the linear range.
-
Guide 2: Non-linear Standard Curve
A non-linear standard curve can invalidate your results. Here’s how to troubleshoot it:
-
Review Standard Preparation:
-
Carefully re-check the calculations and dilutions used to prepare your standards.[1]
-
Ensure the standards are mixed thoroughly at each dilution step.
-
-
Check for Signal Saturation:
-
If the higher concentration standards are plateauing, the signal may be saturating the detector.[1] Reduce the concentration of your highest standards.
-
-
Pipetting Accuracy:
-
Inaccurate pipetting, especially during serial dilutions, can lead to a non-linear curve.[1]
-
-
Reagent Stability:
-
Ensure that the reagents used for generating the standard curve (e.g., phosphate standards in a Malachite Green assay) have not degraded.
-
Experimental Protocols
Protocol: Malachite Green Assay for NTPDase Inhibition
This protocol provides a general framework for determining NTPDase activity and inhibition by quantifying the release of inorganic phosphate (Pi).
1. Reagent Preparation:
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ or MgCl₂.
- Substrate Solution: Prepare a stock solution of ATP or ADP (e.g., 10 mM) in deionized water and dilute to the desired final concentration in the assay buffer.
- Enzyme Solution: Dilute the NTPDase enzyme to the desired concentration in cold assay buffer.
- Inhibitor Solutions: Prepare serial dilutions of the test compound in the assay buffer.
- Malachite Green Reagent: Prepare according to the manufacturer's instructions. This typically involves mixing Malachite Green, ammonium molybdate, and a stabilizing agent.
2. Assay Procedure:
- Add 10 µL of inhibitor solution or vehicle control to the wells of a 96-well plate.
- Add 70 µL of substrate solution to each well.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding 20 µL of the enzyme solution to each well.
- Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.
- Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure the absorbance at ~630 nm using a microplate reader.
3. Controls:
- No-Enzyme Control: Substrate and buffer, to measure non-enzymatic substrate hydrolysis.
- Positive Control: Enzyme and substrate without inhibitor, to determine maximal enzyme activity.
- Vehicle Control: Enzyme, substrate, and the same solvent used for the inhibitor.
4. Data Analysis:
- Prepare a standard curve using known concentrations of inorganic phosphate (Pi).
- Subtract the absorbance of the no-enzyme control from all other readings.
- Determine the concentration of Pi produced in each well from the standard curve.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Quantitative Data Summary
Table 1: Biochemical Properties of Human NTPDase Isoforms
| Property | NTPDase1 (CD39) | NTPDase2 | NTPDase3 | NTPDase8 |
| Substrate Preference | ATP ≈ ADP | ATP >> ADP | ATP > ADP | ATP > ADP |
| Primary Product from ATP | AMP | ADP | AMP and ADP | AMP and ADP |
| Divalent Cation Requirement | Ca²⁺ or Mg²⁺ | Ca²⁺ or Mg²⁺ | Ca²⁺ or Mg²⁺ | Ca²⁺ or Mg²⁺ |
| Optimal pH | 7.0 - 8.5 | 7.0 - 8.5 | 7.0 - 8.5 | 7.0 - 8.5 |
| Data synthesized from multiple sources.[6][7][10] |
Table 2: Examples of NTPDase Inhibitors
| Inhibitor | Type | Target(s) | Notes |
| ARL 67156 | ATP Analogue | NTPDases | Commercially available, but potency can vary between isoforms.[6] |
| Suramin | Non-nucleotide | NTPDases | Potent but non-selective inhibitor.[11] |
| Reactive Blue-2 | Anthraquinone Dye | NTPDase2, NTPDase3 | Shows some selectivity.[10] |
| PSB-16131 | Anthraquinone Derivative | NTPDase2 | Potent and selective inhibitor of human NTPDase2 (IC50 ≈ 539 nM).[10] |
| This table provides examples and is not exhaustive. |
Visualizations
Caption: NTPDase signaling pathway illustrating the hydrolysis of ATP to adenosine.
Caption: General experimental workflow for an NTPDase inhibition assay.
Caption: A decision tree for troubleshooting common NTPDase assay issues.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD39, NTPDase 1, is attached to the plasma membrane by two transmembrane domains. Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
improving the reproducibility of experiments with h-NTPDase-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with h-NTPDase-IN-5 for improved reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pan-inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases).[1] Its primary function is to block the enzymatic activity of NTPDases, which are responsible for the extracellular hydrolysis of nucleoside triphosphates and diphosphates (e.g., ATP and ADP).[2][3][4] By inhibiting these enzymes, this compound can modulate purinergic signaling pathways, which are involved in a wide range of physiological processes.[2][5]
Q2: For which human NTPDase isoforms is this compound active?
A2: this compound exhibits inhibitory activity against multiple NTPDase isoforms, with varying potencies. The reported IC50 values are summarized in the table below.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, storage at room temperature is acceptable for continental US locations, but this may vary for other regions.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition Observed
Q: I am not observing the expected inhibitory effect of this compound in my assay. What could be the cause?
A: Several factors could contribute to a lack of inhibitory activity. Consider the following troubleshooting steps:
-
Solubility: Poor solubility of this compound in your assay buffer can significantly reduce its effective concentration. Please refer to the "Compound Solubility and Preparation" section for guidance on appropriate solvents.
-
Compound Degradation: Ensure that the compound has been stored correctly and has not degraded. Improper storage can lead to a loss of activity.
-
Assay Conditions: The pH, temperature, and buffer composition of your assay can influence the activity of both the enzyme and the inhibitor. Refer to the detailed experimental protocol for recommended assay conditions.
-
Enzyme Concentration: The concentration of the NTPDase enzyme in your assay will affect the required concentration of the inhibitor. You may need to perform a dose-response curve to determine the optimal inhibitor concentration for your specific experimental setup.
Issue 2: High Background Signal in NTPDase Activity Assay
Q: My NTPDase activity assay is showing a high background signal, making it difficult to measure the inhibitory effect of this compound. What can I do?
A: A high background signal in an NTPDase activity assay, particularly those measuring inorganic phosphate (Pi) release, can be due to several factors:
-
Contaminating Phosphatases: The enzyme preparation may be contaminated with other phosphatases that can hydrolyze the substrate. Ensure the purity of your NTPDase enzyme.
-
Substrate Instability: The ATP or ADP substrate may be unstable in the assay buffer, leading to spontaneous hydrolysis. Prepare fresh substrate solutions for each experiment.
-
Non-enzymatic Hydrolysis: Some components of the assay buffer could be promoting the non-enzymatic hydrolysis of the substrate. Test for background hydrolysis in the absence of the enzyme.
Issue 3: Potential Off-Target Effects
Q: I am concerned about potential off-target effects of this compound in my cell-based assays. How can I address this?
A: While this compound is a potent NTPDase inhibitor, like most pharmacological agents, it may have off-target effects. To investigate and mitigate these:
-
Use of Multiple Inhibitors: Compare the effects of this compound with other structurally different NTPDase inhibitors to see if they produce a similar phenotype.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate controls, such as cells that do not express the target NTPDase or the use of a structurally related but inactive compound, if available.
-
Phenotypic Analysis: A thorough phenotypic analysis can help to identify unexpected cellular responses that may be indicative of off-target effects.[6]
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound against Human NTPDase Isoforms
| NTPDase Isoform | IC50 (μM) |
| h-NTPDase1 | 1.10 |
| h-NTPDase2 | 44.73 |
| h-NTPDase3 | 26.14 |
| h-NTPDase8 | 0.32 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Detailed Protocol: In Vitro NTPDase Activity Assay
This protocol describes a common method for measuring NTPDase activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Materials:
-
Recombinant human NTPDase enzyme (specific isoform of interest)
-
This compound
-
ATP or ADP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl2
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in Assay Buffer to create a range of inhibitor concentrations for the dose-response curve.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant NTPDase enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate (ATP or ADP) to each well. The final concentration of the substrate should be optimized for the specific NTPDase isoform. A common starting concentration is 1 mM.[7]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Phosphate Detection:
-
Stop the reaction by adding a stop solution, such as 10% trichloroacetic acid (TCA).[7]
-
Add the Malachite Green reagent to each well to detect the released inorganic phosphate.
-
Allow the color to develop according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (wells without enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro NTPDase activity assay using this compound.
Caption: Troubleshooting logic for addressing a lack of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 6. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTPDase and 5′nucleotidase activities in liver homogenates [bio-protocol.org]
Technical Support Center: Navigating the Use of Pan-NTPDase Inhibitors in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential pitfalls of using pan-NTPDase inhibitors in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate smoother and more accurate research outcomes.
Troubleshooting Guides
This section addresses common issues encountered during experiments with pan-NTPDase inhibitors in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell-based assays | Off-target effects: Pan-NTPDase inhibitors, such as suramin, are known to interact with P2 purinergic receptors, which can lead to confounding effects on cell signaling.[1][2][3] | - Validate inhibitor specificity: Test the inhibitor against a panel of relevant P2 receptors expressed in your cell model. - Use multiple inhibitors: Compare the effects of structurally different pan-NTPDase inhibitors to identify common, on-target effects. - Employ genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of the target NTPDase as a more specific control. |
| Lack of inhibitor specificity: The inhibitor may be affecting multiple NTPDase isoforms (NTPDase1, 2, 3, and 8) present in the experimental system, each with different substrate preferences and physiological roles.[4] | - Characterize NTPDase expression: Determine which NTPDase isoforms are expressed in your cell or tissue model using techniques like qPCR or Western blotting. - Consult selectivity data: Refer to inhibitor selectivity tables (see Table 1) to choose an inhibitor with a known profile against the expressed isoforms. | |
| Cell health and viability issues: High concentrations of some inhibitors or prolonged exposure can induce cytotoxicity. | - Perform a dose-response curve for cytotoxicity: Use assays like MTT or LDH to determine the optimal non-toxic concentration of the inhibitor. - Reduce incubation time: Minimize the duration of inhibitor treatment to what is necessary to observe the desired effect. | |
| High background in NTPDase activity assays (e.g., Malachite Green) | Contaminating phosphate in reagents: Buffers, ATP/ADP substrates, or the enzyme preparation itself may contain free phosphate, leading to a high background signal. | - Use phosphate-free buffers: Prepare all solutions with high-purity, phosphate-free water. - Check substrate purity: Use high-quality ATP and ADP with low levels of contaminating inorganic phosphate. - Run appropriate controls: Include a "no enzyme" control to measure the background phosphate in the reaction mixture. |
| Non-enzymatic hydrolysis of ATP/ADP: ATP and ADP can be unstable and hydrolyze spontaneously, especially at low pH or elevated temperatures. | - Prepare fresh substrate solutions: Make ATP and ADP solutions fresh for each experiment. - Maintain optimal pH and temperature: Ensure the assay is performed at the recommended pH and temperature for the specific NTPDase being studied. | |
| Detergent contamination: Traces of phosphate-containing detergents on labware can significantly increase background. | - Use phosphate-free detergents: Wash all glassware and plasticware with phosphate-free detergents and rinse thoroughly with high-purity water. | |
| No or low signal in NTPDase activity assays | Inactive enzyme: The NTPDase enzyme may have lost activity due to improper storage or handling. | - Properly store enzymes: Store recombinant enzymes and cell lysates at the recommended temperature (typically -80°C) in appropriate buffers containing cryoprotectants. - Avoid repeated freeze-thaw cycles: Aliquot enzyme preparations to minimize freeze-thaw cycles. - Include a positive control: Use a known active NTPDase preparation to validate the assay setup. |
| Sub-optimal assay conditions: The pH, divalent cation concentration (Ca2+ or Mg2+), or substrate concentration may not be optimal for the specific NTPDase isoform. | - Optimize reaction conditions: Perform pilot experiments to determine the optimal pH, cation concentration, and substrate concentration for your enzyme. - Ensure substrate is not limiting: Use a substrate concentration at or above the Km of the enzyme for initial rate measurements. | |
| Inhibitor concentration too high: Excessive inhibitor concentration can completely abolish enzyme activity. | - Perform a dose-response curve for inhibition: Titrate the inhibitor concentration to determine the IC50 value and use concentrations around this value for your experiments. | |
| Poor or no staining in immunofluorescence experiments | Low antibody affinity or specificity: The primary antibody may not be suitable for detecting the target NTPDase. | - Validate the primary antibody: Check the manufacturer's datasheet for validation in immunofluorescence and for the recommended species and application. - Test different antibody concentrations: Titrate the primary antibody to find the optimal concentration that gives a good signal-to-noise ratio. |
| Antigen masking: Formaldehyde fixation can cross-link proteins and mask the epitope recognized by the antibody. | - Perform antigen retrieval: Use heat-induced or enzymatic antigen retrieval methods to unmask the epitope. | |
| Low protein expression: The target NTPDase may be expressed at low levels in the cells or tissue being studied. | - Use a sensitive detection system: Employ bright fluorophores and signal amplification techniques if necessary. - Confirm expression by other methods: Use Western blotting or qPCR to verify the expression of the target NTPDase. |
Frequently Asked Questions (FAQs)
Q1: What are the main off-target effects of commonly used pan-NTPDase inhibitors?
A1: The most significant off-target effects of pan-NTPDase inhibitors like suramin are their interactions with P2X and P2Y purinergic receptors.[1][2] Suramin is a known antagonist at many of these receptors, which can lead to complex pharmacological effects that are independent of NTPDase inhibition. ARL 67156, another common inhibitor, shows weak competitive inhibition of NTPDase1 and NTPDase3, but has less effect on NTPDase2 and NTPDase8.[4] Polyoxometalates (POMs) are potent NTPDase inhibitors but can also exhibit low selectivity.[5][6]
Q2: How can I choose the most appropriate pan-NTPDase inhibitor for my experiment?
A2: The choice of inhibitor depends on the specific NTPDase isoforms expressed in your system and the experimental goals.
-
Characterize your system: First, identify the NTPDase isoforms present in your cells or tissues.
-
Consult selectivity data: Review the literature and data tables (see Table 1 and Table 2) for the inhibitory profile of different compounds against various NTPDases and other potential off-targets.
-
Consider the experimental context: For cell-based assays where P2 receptors are active, using an inhibitor with known P2 receptor activity like suramin requires careful interpretation and appropriate controls. For biochemical assays with purified enzymes, selectivity against other ectonucleotidases might be the primary concern.
Q3: What are the key controls I should include in my experiments with pan-NTPDase inhibitors?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle control: Treat cells or perform assays with the solvent used to dissolve the inhibitor.
-
Positive control: Use a known activator or condition that elicits a response to ensure the experimental system is working.
-
Negative control (for inhibitor): In cell-based assays, use an inactive analog of the inhibitor if available.
-
Specificity controls: As mentioned in the troubleshooting guide, use multiple inhibitors with different chemical scaffolds or employ genetic knockdown/knockout of the target NTPDase.
-
Off-target controls: If using an inhibitor with known off-target effects (e.g., suramin and P2 receptors), include experiments to specifically block or measure the activity of those off-targets.
Q4: Can I use pan-NTPDase inhibitors in in vivo studies?
A4: Yes, pan-NTPDase inhibitors have been used in in vivo studies. However, their lack of specificity and potential off-target effects can make interpreting the results challenging. It is crucial to carefully consider the pharmacokinetic and pharmacodynamic properties of the chosen inhibitor and to include appropriate in vivo controls, such as studies in knockout animals, to confirm that the observed effects are indeed due to the inhibition of the intended NTPDase.
Data Presentation
Table 1: Selectivity Profile of Common Pan-NTPDase Inhibitors
| Inhibitor | Target NTPDase(s) | Other NTPDase Isoforms Inhibited | Off-Target(s) | Ki / IC50 Values (µM) | Reference(s) |
| ARL 67156 | NTPDase1, NTPDase3 | Weakly inhibits NTPDase2, NTPDase8 | NPP1 | NTPDase1: Ki = 11, NTPDase3: Ki = 18, NPP1: Ki = 12 | [1][2][4] |
| Suramin | Pan-NTPDase | NTPDase1, 2, 3, 8 | P2X Receptors, P2Y Receptors | NTPDase1: IC50 ≈ 10-100, P2X1: pIC50 = 5.0, P2X2: pIC50 = 4.8, P2X3: pIC50 = 4.8, P2Y1: pKi = 5.3, P2Y2: pA2 = 4.32, P2Y6: pKB = 4.0 | [1][3] |
| Polyoxometalate (POM-1) | NTPDase1, 2, 3 | - | - | NTPDase1: Ki = 2.58, NTPDase2: Ki = 28.8, NTPDase3: Ki = 3.26 | [5] |
| Polyoxometalate (K₆H₂[TiW₁₁CoO₄₀]) | NTPDase1, 2, 3 | - | - | NTPDase1: Ki = 0.140, NTPDase2: Ki = 0.910, NTPDase3: Ki = 0.563 | [5] |
Table 2: Off-Target Profile of Suramin on P2 Receptors
| P2 Receptor Subtype | Activity | pKi / pIC50 / pA2 / pKB | Reference(s) |
| P2X1 | Antagonist | pIC50 = 5.0 | [1] |
| P2X2 | Antagonist | pIC50 = 4.8 | [1] |
| P2X3 | Antagonist | pIC50 = 4.8 | [1] |
| P2Y1 | Antagonist | pKi = 5.3 | [1] |
| P2Y2 | Antagonist | pA2 = 4.32 | [3] |
| P2Y6 | Antagonist | pKB = 4.0 | [1] |
| P2Y11 | Antagonist | - | [2] |
Experimental Protocols
Protocol 1: Cellular NTPDase Activity Assay using Malachite Green
This protocol describes the measurement of NTPDase activity on intact cells by quantifying the release of inorganic phosphate (Pi) from ATP or ADP.
Materials:
-
Cells of interest cultured in a 24-well plate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂
-
Substrate Stock: 10 mM ATP or ADP in deionized water
-
Inhibitor Stock: Dissolved in a suitable solvent (e.g., DMSO or water)
-
Malachite Green Reagent A: 0.045% Malachite Green hydrochloride in water
-
Malachite Green Reagent B: 4.2% ammonium molybdate in 4 M HCl
-
Malachite Green Working Solution: Mix 100 parts of Reagent A with 25 parts of Reagent B. Add 0.2 parts of Tween 20. Prepare fresh.
-
Phosphate Standard: 1 mM KH₂PO₄ in deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Preparation: Seed cells in a 24-well plate and grow to the desired confluency.
-
Assay Setup: a. Gently wash the cells twice with 500 µL of pre-warmed Assay Buffer. b. Add 200 µL of Assay Buffer to each well. c. For inhibitor wells, add the desired concentration of the pan-NTPDase inhibitor. For vehicle control wells, add the same volume of the inhibitor solvent. d. Pre-incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction: a. Start the reaction by adding 50 µL of the Substrate Stock (ATP or ADP) to each well to a final concentration of 2 mM. b. Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Reaction Termination and Phosphate Detection: a. After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well microplate. b. Add 150 µL of the Malachite Green Working Solution to each well. c. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: a. Measure the absorbance at 620 nm using a microplate reader.
-
Phosphate Standard Curve: a. Prepare a series of dilutions of the Phosphate Standard (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer. b. Add 50 µL of each standard to separate wells of the 96-well plate. c. Add 150 µL of the Malachite Green Working Solution and measure the absorbance as above.
-
Data Analysis: a. Subtract the absorbance of the blank (0 µM phosphate) from all readings. b. Plot the standard curve of absorbance versus phosphate concentration and determine the equation of the line. c. Use the standard curve to calculate the amount of phosphate produced in each sample. d. NTPDase activity is typically expressed as nmol of Pi released per minute per mg of protein or per number of cells.
Protocol 2: Immunofluorescence Staining of CD39/NTPDase1 on Endothelial Cells
This protocol describes the visualization of CD39/NTPDase1 on cultured endothelial cells.
Materials:
-
Endothelial cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-CD39/NTPDase1 antibody (validated for immunofluorescence)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow endothelial cells on sterile glass coverslips in a 24-well plate until they reach the desired confluency.
-
Fixation: a. Gently wash the cells twice with PBS. b. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the anti-CD39/NTPDase1 primary antibody to its optimal concentration in Blocking Buffer. b. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. The next day, wash the coverslips three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. c. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: a. Wash the coverslips three times with PBS for 5 minutes each, protected from light. b. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei. c. Wash the coverslips twice with PBS. d. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: a. Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Mandatory Visualization
Caption: Purinergic signaling pathway modulated by NTPDases.
Caption: Experimental workflow for evaluating pan-NTPDase inhibitors.
References
- 1. suramin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. news-medical.net [news-medical.net]
- 3. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
optimizing pH and divalent cation concentration for NTPDase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and divalent cation concentrations for Nucleoside Triphosphate Diphosphohydrolase (NTPDase) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my NTPDase assay?
The optimal pH for NTPDase activity varies depending on the specific isoform being studied. Generally, most NTPDases are active in a neutral to slightly alkaline pH range.[1][2][3][4] However, significant differences exist between isoforms.
For instance, NTPDase1 exhibits its highest activity in a pH range of 7.0 to 9.5.[2] In contrast, NTPDase2 and NTPDase8 are more active in acidic to slightly basic conditions (pH 4.5-8.5).[2] NTPDase3 is notable for its activity across a very broad pH range, from 4.5 to 11.0.[2] Human NTPDase1 (CD39) in lymphocytes has shown an optimal pH of 8.0.[5]
Recommendation: To determine the precise optimal pH for your specific enzyme and experimental conditions, it is crucial to perform a pH profile experiment.
Q2: Which divalent cation should I use in my NTPDase assay, and at what concentration?
All cell surface-located NTPDases (NTPDase1, 2, 3, and 8) are dependent on the presence of divalent cations, typically calcium (Ca²⁺) or magnesium (Mg²⁺), in the millimolar range for maximal activity.[6] In the absence of these cations, the enzymes are inactive.[6]
The choice between Ca²⁺ and Mg²⁺ can influence the activity of different NTPDase isoforms. For example, some studies have used 5 mM CaCl₂ in the reaction buffer.[2] Other protocols specify a combination, such as 2 mM CaCl₂ and 1 mM MgCl₂.[1] The optimal concentration can be enzyme-specific. For instance, studies on the calcium pump, which also hydrolyzes ATP, have explored the differential effects of Ca²⁺ and Mg²⁺.[7][8][9]
Recommendation: The optimal divalent cation and its concentration should be determined empirically for each NTPDase and experimental setup. A common starting point is 2-5 mM of either CaCl₂ or MgCl₂, or a combination of both.
Q3: Can I use other divalent cations in my NTPDase assay?
While Ca²⁺ and Mg²⁺ are the most common and physiologically relevant activators of NTPDases, other divalent cations like manganese (Mn²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) have been shown to influence enzyme activity, often in an inhibitory manner.[3] The specific effects can vary depending on the NTPDase isoform and the concentration of the cation.
Recommendation: Unless investigating the specific effects of other divalent cations, it is best to use Ca²⁺ or Mg²⁺ to ensure optimal and physiologically relevant enzyme activity.
Troubleshooting Guide
Problem 1: Low or no NTPDase activity detected.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction buffer. | Verify the pH of your buffer and ensure it is within the optimal range for the specific NTPDase isoform you are studying. Perform a pH optimization experiment if the optimal pH is unknown.[10][11] |
| Suboptimal or absent divalent cation concentration. | Ensure that your reaction buffer contains an adequate concentration of Ca²⁺ or Mg²⁺ (typically 2-5 mM).[6] The absence of these cations will lead to enzyme inactivity. |
| Enzyme degradation. | Ensure proper storage and handling of the enzyme preparation. Avoid repeated freeze-thaw cycles. |
| Presence of inhibitors in the sample or reagents. | Some substances can interfere with the assay. For example, high concentrations of sodium azide can inhibit some NTPDases.[12][13] Ensure all reagents are pure and compatible with the assay. |
| Incorrect substrate concentration. | Use a substrate (e.g., ATP, ADP) concentration that is appropriate for your enzyme. Very low concentrations may not yield a detectable signal. |
Problem 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Spontaneous substrate hydrolysis. | Prepare fresh substrate solutions for each experiment. High temperatures and improper pH can contribute to non-enzymatic hydrolysis of nucleotides. |
| Contamination of reagents with inorganic phosphate (Pi). | Use high-purity water and reagents to prepare your buffers and solutions. This is particularly critical for assays that measure Pi release, such as the malachite green assay.[1] |
| Interfering substances in the sample. | Components of your sample preparation may interfere with the detection method. Consider including a "no enzyme" control to measure the background signal from your sample.[14] |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent pH or divalent cation concentration. | Prepare fresh buffers for each set of experiments and meticulously check the pH and final concentrations of all components. |
| Variability in enzyme preparation activity. | If using cell lysates or membrane preparations, ensure consistent preparation methods. The activity of the enzyme can vary between batches. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate. |
| Temperature fluctuations. | Maintain a constant and optimal temperature throughout the incubation period. |
Experimental Protocols & Data
Protocol: pH Optimization Assay for NTPDase Activity
This protocol describes a general method to determine the optimal pH for an NTPDase enzyme using a malachite green assay to measure inorganic phosphate (Pi) release.
Materials:
-
NTPDase enzyme preparation (e.g., purified enzyme, cell lysate, or membrane fraction)
-
ATP or other suitable nucleotide substrate
-
A series of buffers covering a range of pH values (e.g., 50 mM Bis-Tris for pH 5.5-7.0, 50 mM Tris-HCl for pH 7.0-9.0, 50 mM Glycine-NaOH for pH 9.0-10.5)[15]
-
CaCl₂ or MgCl₂ solution
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Buffers: Prepare a set of reaction buffers with varying pH values. For example, create buffers in 0.5 pH unit increments from pH 5.5 to 10.0.
-
Prepare Reaction Mix: In each well of a 96-well plate, add the following in order:
-
Reaction buffer of a specific pH.
-
Divalent cation solution (e.g., to a final concentration of 5 mM CaCl₂).
-
NTPDase enzyme preparation.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate to the reaction temperature and pH.
-
Initiate Reaction: Add the nucleotide substrate (e.g., ATP to a final concentration of 0.5 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure that less than 20% of the substrate is consumed to maintain initial velocity conditions.
-
Stop Reaction and Detect Pi: Stop the reaction by adding the malachite green reagent. This reagent will react with the liberated inorganic phosphate to produce a colored product.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from each value. Plot the NTPDase activity (e.g., nmol Pi/min/mg protein) against the pH to determine the optimal pH.
Table 1: Optimal pH Ranges for Different NTPDase Isoforms
| NTPDase Isoform | Optimal pH Range | Reference(s) |
| NTPDase1 (CD39) | 7.0 - 9.5 | [2] |
| NTPDase2 | 4.5 - 8.5 | [2] |
| NTPDase3 | 4.5 - 11.0 | [2] |
| NTPDase8 | 4.5 - 8.5 | [2] |
Protocol: Divalent Cation Optimization Assay
This protocol outlines a method to determine the optimal concentration of a divalent cation (Ca²⁺ or Mg²⁺) for NTPDase activity.
Materials:
-
NTPDase enzyme preparation
-
ATP or other suitable nucleotide substrate
-
Reaction buffer at the optimal pH for the enzyme
-
Stock solutions of CaCl₂ and MgCl₂
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Divalent Cation Dilutions: Prepare a series of dilutions of the CaCl₂ or MgCl₂ stock solution to achieve a range of final concentrations in the assay (e.g., 0, 0.5, 1, 2, 5, 10 mM).
-
Set up Reactions: In a 96-well plate, add the reaction buffer at the optimal pH, the NTPDase enzyme, and the different concentrations of the divalent cation.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the nucleotide substrate to start the reaction.
-
Incubation: Incubate at 37°C for a fixed time.
-
Stop and Detect: Stop the reaction with malachite green reagent and measure the absorbance.
-
Data Analysis: Plot the NTPDase activity against the divalent cation concentration to identify the optimal concentration.
Table 2: Common Divalent Cation Concentrations in NTPDase Assays
| Divalent Cation(s) | Concentration Range | Reference(s) |
| CaCl₂ | 2 - 5 mM | [1][2] |
| MgCl₂ | 1 - 5 mM | [1] |
| CaCl₂ and MgCl₂ | 2 mM and 1 mM, respectively | [1] |
Visualizations
Caption: NTPDase signaling pathway.
Caption: General NTPDase assay workflow.
Caption: Troubleshooting low NTPDase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory role of E-NTPase/E-NTPDase in Ca2+/Mg2+ transport via gated channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of NTPDase (NTPDase1; ecto-apyrase; ecto-diphosphohydrolase; CD39; EC 3.6.1.5) activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modification reveals involvement of different sites for nucleotide analogues in the phosphatase activity of the red cell calcium pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ inhibits guanine nucleotide-activated phospholipase D in neural-derived NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Ca2+ and Mg2+ on the activity of pyruvate dehydrogenase phosphate phosphatase within toluene-permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ecto-nucleoside Triphosphate Diphosphohydrolase 1 (E-NTPDase1/CD39) Regulates Neutrophil Chemotaxis by Hydrolyzing Released ATP to Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
dealing with compound precipitation of h-NTPDase-IN-5 in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and use of h-NTPDase-IN-5, a pan-inhibitor of Nucleoside Triphosphate Diphosphohydrolases (NTPDases).
Troubleshooting Guides
Issue: Precipitation observed in the this compound stock solution.
This guide provides a step-by-step workflow to address the precipitation of this compound in your stock solution.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the DMSO stock solution?
A1: Compound precipitation in DMSO can occur for several reasons:
-
Concentration: The concentration of this compound may exceed its solubility limit in DMSO, especially at lower temperatures.
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] The presence of water can significantly decrease the solubility of many organic compounds, leading to precipitation.[2] It is recommended to use a fresh, anhydrous grade of DMSO.[2]
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storage at temperatures just above the freezing point of DMSO (18.5°C) can promote precipitation.[3][4]
-
Compound Stability: While most inhibitors are stable, prolonged storage, even at recommended temperatures, might lead to degradation or conformational changes that reduce solubility.[3]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: Please refer to the detailed "Protocol 2: Preparation of this compound Stock Solution" in the Experimental Protocols section. It is crucial to use a high-quality, anhydrous solvent and to ensure the compound is fully dissolved before storage.
Q3: How can I redissolve precipitated this compound in my stock solution?
A3: You can attempt to redissolve the precipitate by following "Protocol 1: Redissolving Precipitated this compound". This involves gentle warming, vortexing, and/or sonication.[5][6]
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: To minimize the risk of precipitation:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3][5]
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[3][5]
-
Container: Use tightly sealed vials to prevent moisture absorption.
Q5: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A5: This is a common issue as the compound is likely much less soluble in aqueous solutions than in DMSO. To mitigate this:
-
Serial Dilution: Perform initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically ≤0.1%) while still maintaining the solubility of your compound at its working concentration.[2]
-
Rapid Mixing: Add the DMSO stock solution to the aqueous medium with vigorous stirring or vortexing to facilitate rapid dispersion.[5]
Quantitative Data
| Parameter | Value | Source |
| This compound IC₅₀ Values | ||
| h-NTPDase1 | 1.10 µM | [7][8][9] |
| h-NTPDase2 | 44.73 µM | [7][8][9] |
| h-NTPDase3 | 26.14 µM | [7][8][9] |
| h-NTPDase8 | 0.32 µM | [7][8][9] |
| Recommended Storage | ||
| As a powder | -20°C for up to 3 years | [3][5] |
| In solvent (e.g., DMSO) | -80°C for up to 6 months | [3] |
Experimental Protocols
Protocol 1: Redissolving Precipitated this compound
-
Visual Inspection: Confirm the presence of a precipitate in your stock solution vial.
-
Gentle Warming: Warm the vial in a water bath set to 37-50°C for 5-10 minutes.[5] Caution: Do not exceed 50°C to prevent potential compound degradation.[5]
-
Vortexing: Vigorously vortex the vial for 1-2 minutes.
-
Sonication: If the precipitate persists, place the vial in an ultrasonic bath for 15-30 minutes.[5][6]
-
Visual Confirmation: Check for complete redissolution. If the precipitate remains, the stock solution may be supersaturated, and it is advisable to prepare a new, potentially less concentrated, stock solution.
Protocol 2: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Solvent Addition: Add a precise volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the vial for several minutes until the compound is completely dissolved. If necessary, use gentle warming and sonication as described in Protocol 1.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Signaling Pathway
This compound is an inhibitor of several NTPDase enzymes. These enzymes are crucial for regulating the levels of extracellular nucleotides like ATP and ADP, which are important signaling molecules. By inhibiting NTPDases, this compound prevents the hydrolysis of these nucleotides, leading to their accumulation and altered downstream signaling.
Caption: Inhibition of NTPDases by this compound alters purinergic signaling.
References
- 1. quora.com [quora.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
how to interpret unexpected results in h-NTPDase-IN-5 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using h-NTPDase-IN-5. Our goal is to help you interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We observe a weaker than expected inhibitory effect of this compound on our target cells. What could be the reason?
A1: Several factors could contribute to a weaker than expected effect. Consider the following:
-
Inhibitor Concentration and Cell Permeability: Ensure that the final concentration of this compound in your assay is sufficient to inhibit the target NTPDase isoforms expressed by your cells. While potent, its cell permeability may be limited. You may need to optimize the concentration and incubation time.
-
Expression Levels of NTPDase Isoforms: The relative expression levels of different NTPDase isoforms can vary significantly between cell types. This compound has different potencies for each isoform. If your cells predominantly express an isoform for which this compound has a higher IC50, the overall inhibitory effect might be weaker.
-
Substrate Concentration: The concentration of ATP and ADP in your cell culture medium can compete with the inhibitor. High levels of extracellular nucleotides can reduce the apparent potency of this compound.
-
Inhibitor Stability: Ensure the inhibitor is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided.
Q2: We are seeing paradoxical or opposite effects to what we anticipated after treating cells with this compound. For example, instead of decreased signaling, we see an increase. Why might this be happening?
A2: Paradoxical effects with ectonucleotidase inhibitors have been observed and can be complex to interpret.[1][2] Here are some potential explanations:
-
Feedback Loops and Compensatory Mechanisms: Inhibition of NTPDases can lead to an accumulation of extracellular ATP. While this prevents the production of downstream signaling molecules like adenosine, high levels of ATP can activate other purinergic receptors (e.g., P2X receptors), leading to unexpected downstream signaling events.
-
Off-Target Effects: Although designed as an NTPDase inhibitor, at higher concentrations, this compound could potentially interact with other proteins or enzymes in the cell, leading to unforeseen consequences.
-
Differential Roles of NTPDase Isoforms: The simultaneous inhibition of multiple NTPDase isoforms can have complex and sometimes opposing effects. For instance, inhibiting NTPDase1, which hydrolyzes both ATP and ADP, alongside NTPDase2, which preferentially hydrolyzes ATP to ADP, could lead to a complex shift in the extracellular nucleotide pool, with unpredictable effects on different P2 receptors.
Q3: How can we confirm that the observed cellular effects are specifically due to the inhibition of NTPDases by this compound?
A3: To validate the specificity of your results, consider the following control experiments:
-
Use of a Structurally Unrelated Inhibitor: Employ another pan-NTPDase inhibitor with a different chemical structure to see if it phenocopies the effects of this compound.
-
siRNA/shRNA Knockdown: Use RNA interference to specifically knock down the expression of the NTPDase isoforms targeted by the inhibitor in your cell line. If the cellular phenotype of the knockdown resembles the effect of the inhibitor, it strengthens the evidence for on-target activity.
-
Rescue Experiments: In a knockdown or inhibitor-treated system, try to "rescue" the phenotype by adding back the product of the enzymatic reaction (e.g., AMP or adenosine) to see if it reverses the observed effect.
-
Dose-Response Analysis: Perform a thorough dose-response analysis to ensure that the observed effects are occurring at concentrations consistent with the known IC50 values of this compound for the target isoforms.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Human NTPDase Isoforms
| NTPDase Isoform | IC50 (µM) |
| h-NTPDase1 | 1.10[3][4][5] |
| h-NTPDase2 | 44.73[3][4][5] |
| h-NTPDase3 | 26.14[3][4][5] |
| h-NTPDase8 | 0.32[3][4][5] |
Experimental Protocols
Protocol 1: NTPDase Enzyme Activity Assay (Malachite Green Assay)
This protocol is adapted for measuring the inhibitory activity of this compound by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP or ADP.
Materials:
-
Recombinant human NTPDase enzymes (isoforms 1, 2, 3, or 8)
-
ATP and ADP substrate solutions (1 mM)
-
This compound (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 1 mM MgCl₂
-
Malachite Green Reagent (Commercial kits available, or prepare as described in[6][7][8][9][10])
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor dilutions.
-
Prepare the NTPDase enzyme solution in Assay Buffer to the desired working concentration.
-
Prepare the substrate solution (ATP or ADP) in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of Assay Buffer to "blank" wells (no enzyme).
-
Add 20 µL of the appropriate this compound dilution or vehicle control to the experimental and control wells.
-
Add 20 µL of the NTPDase enzyme solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the substrate solution (ATP or ADP) to all wells to start the reaction.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Develop Color:
-
Add 100 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.
-
Incubate at room temperature for 15-20 minutes.
-
-
Measure Absorbance:
-
Read the absorbance of the plate at a wavelength between 620 nm and 650 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measure Absorbance:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot cell viability against the inhibitor concentration.
-
Visualizations
Caption: Signaling pathway of purinergic regulation and the points of inhibition by this compound.
Caption: General experimental workflow for studies involving this compound.
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. Inhibitors of ectonucleotidases have paradoxical effects on synaptic transmission in the mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
- 7. sciencellonline.com [sciencellonline.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. interchim.fr [interchim.fr]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Measuring NTPDase Activity in Complex Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nucleoside Triphosphate Diphosphohydrolases (NTPDases). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered when measuring NTPDase activity in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring NTPDase activity?
A1: The most common methods for measuring NTPDase activity involve quantifying the products of ATP and ADP hydrolysis, namely inorganic phosphate (Pi), ADP, and AMP. Key methods include:
-
Colorimetric Assays: These assays, such as the Malachite Green assay, detect the liberated inorganic phosphate (Pi).[1][2][3] They are relatively simple and cost-effective but can be prone to interference from other phosphate-releasing enzymes or compounds in the sample.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer high specificity and can simultaneously quantify ATP, ADP, and AMP, providing a more detailed picture of the enzymatic reaction.[1][5] This method is particularly useful for distinguishing the activities of different NTPDase isoforms.[1]
-
Fluorescence-Based Assays: These assays utilize fluorescent probes that change their properties upon binding to ATP, ADP, or Mg2+, allowing for real-time monitoring of enzyme activity.[6][7][8] They can be highly sensitive and suitable for high-throughput screening.[7]
-
Radioactive Assays: Using radiolabeled substrates like 14C-ATP or 3H-ATP allows for very sensitive detection of product formation.[8][9] However, this method involves handling radioactive materials and requires specialized equipment.
Q2: Which NTPDase isoforms are most relevant in biological samples?
A2: There are eight known mammalian NTPDase isoforms (NTPDase1-8) with varying tissue distribution, subcellular localization, and substrate preferences.[10][11] The most commonly studied in the context of extracellular nucleotide metabolism are the cell surface-located enzymes:
-
NTPDase1 (CD39): Predominantly found on endothelial and immune cells, it hydrolyzes both ATP and ADP to AMP.[9][11][12]
-
NTPDase2 (CD39L1): Often found on neuronal and glial cells, it preferentially hydrolyzes ATP over ADP.[12]
-
NTPDase3 (CD39L3): Expressed in various tissues, including the nervous system and pancreas, it hydrolyzes ATP and ADP.[10][12]
-
NTPDase8: Primarily located in the liver and intestine, it hydrolyzes ATP and ADP.[10][12]
Intracellular isoforms (NTPDase4-7) are located in organelles like the Golgi apparatus and endoplasmic reticulum.[11]
Q3: What are the key differences in substrate specificity between NTPDase isoforms?
A3: NTPDase isoforms exhibit distinct preferences for nucleotide triphosphates and diphosphates, which is a crucial factor in experimental design and data interpretation.
| NTPDase Isoform | Primary Substrate(s) | Key Characteristics |
| NTPDase1 (CD39) | ATP ≈ ADP | Hydrolyzes ATP directly to AMP with little release of ADP as an intermediate.[13] |
| NTPDase2 | ATP >> ADP | Primarily an ATPase, leading to the accumulation of ADP.[12][13] |
| NTPDase3 | ATP > ADP | Hydrolyzes both ATP and ADP, with a preference for ATP.[1] |
| NTPDase8 | ATP > ADP | Hydrolyzes both ATP and ADP, with a preference for ATP.[1] |
Q4: Are there specific inhibitors available for different NTPDase isoforms?
A4: The development of potent and specific NTPDase inhibitors is an ongoing area of research. While many compounds show inhibitory effects, isoform-specific inhibitors are still limited.
-
ARL 67156: A commonly used but weak and non-selective inhibitor of NTPDase1 and NTPDase3.[12][14]
-
Suramin and Reactive Blue 2: Broad-spectrum P2 receptor antagonists that also inhibit NTPDases non-selectively.[10][14]
-
Polyoxometalates (POMs): A class of compounds that can inhibit NTPDases, but often with off-target effects.[14]
-
8-BuS-ATP derivatives: Show promise as more selective inhibitors of NTPDase1.[14]
-
Antibodies: Specific monoclonal antibodies have been developed to inhibit certain NTPDase isoforms, such as NTPDase2 and NTPDase3.[10][14]
It is crucial to validate the specificity of any inhibitor in your experimental system.
Troubleshooting Guide
This guide addresses common problems encountered during the measurement of NTPDase activity.
Problem 1: High background signal or non-enzymatic substrate degradation.
| Possible Cause | Troubleshooting Step |
| Contaminating ATPases/phosphatases in the sample: Complex biological samples like tissue homogenates or plasma contain multiple enzymes that can hydrolyze ATP and ADP.[15] | - Include control reactions with specific inhibitors for other ATPases (e.g., ouabain for Na+/K+-ATPase, levamisole for alkaline phosphatase).[15][16] - Perform assays at a pH optimal for NTPDases (typically 7.4-8.0) to minimize the activity of other enzymes.[16][17] - If possible, enrich the sample for the NTPDase of interest through biochemical fractionation. |
| Chemical instability of substrates: ATP and other nucleotides can be hydrolyzed non-enzymatically, especially at low pH or in the presence of certain metal ions. | - Prepare fresh substrate solutions for each experiment. - Ensure the assay buffer has adequate buffering capacity to maintain a stable pH. - Run a "no enzyme" control to quantify the rate of non-enzymatic hydrolysis and subtract this from the experimental values.[3] |
| Interference from sample components: Substances in the sample matrix can interfere with the detection method. For example, high phosphate concentrations can interfere with Malachite Green assays.[4] | - For colorimetric assays, consider deproteinizing the sample prior to measurement. - If using plasma, be aware that hemolysis can release intracellular components that interfere with assays.[18] - When possible, use a more specific detection method like HPLC to separate the analyte of interest from interfering substances.[5] |
Problem 2: Low or no detectable NTPDase activity.
| Possible Cause | Troubleshooting Step |
| Inactive enzyme: Improper sample storage or handling can lead to loss of enzyme activity. | - Store samples at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. - Keep enzyme preparations on ice during the experiment.[19] - Ensure that all reagents, especially the enzyme, have been properly thawed and mixed before use.[20] |
| Suboptimal assay conditions: NTPDase activity is dependent on factors like pH, temperature, and the presence of divalent cations. | - The optimal pH for most NTPDases is between 7.4 and 8.0.[16][17] - Most NTPDases require Ca2+ or Mg2+ for activity; ensure these are present at optimal concentrations (typically 1-5 mM).[1][11] - Perform the assay at 37°C for optimal enzyme activity.[2][15] |
| Presence of inhibitors in the sample: Endogenous or exogenous inhibitors in the biological sample can suppress NTPDase activity. | - If possible, dialyze or desalt the sample to remove small molecule inhibitors. - Be aware of potential inhibitors in your sample preparation reagents (e.g., EDTA, high concentrations of detergents).[19][20] |
| Incorrect substrate concentration: Using a substrate concentration that is too low may result in an undetectable signal. | - Determine the Michaelis-Menten constant (Km) for your enzyme and use a substrate concentration that is appropriate for your experimental goals (e.g., at or above the Km for Vmax measurements).[16][21] |
Problem 3: Inconsistent or variable results.
| Possible Cause | Troubleshooting Step |
| Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques.[19][20] - Prepare a master mix for the reaction components to minimize well-to-well variation.[20] |
| Incomplete mixing: Failure to properly mix the reaction components can result in non-uniform reactions. | - Gently mix the contents of each well after adding all components. Tapping the plate can help.[19] |
| Assay not in the linear range: If the reaction proceeds for too long or the enzyme concentration is too high, substrate depletion or product inhibition can lead to non-linear reaction rates. | - Perform a time-course experiment to determine the linear range of the reaction.[1] - Adjust the enzyme concentration or reaction time to ensure that less than 10-20% of the substrate is consumed.[1] |
| Cell-based assay variability: Inconsistent cell seeding density, passage number, or cell health can affect results. | - Ensure a uniform cell seeding density across all wells. - Use cells within a consistent passage number range for all experiments.[22] - Visually inspect cells for normal morphology and confluency before starting the assay. |
Experimental Protocols
Detailed Methodology: Malachite Green Assay for Inorganic Phosphate
This protocol is adapted from Baykov et al. and is commonly used for measuring NTPDase activity by quantifying the released inorganic phosphate (Pi).[1]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2.
-
Substrate: 10 mM stock solution of ATP or ADP in water.
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Solution C: 34% (w/v) sodium citrate.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add 1 part of Triton X-100 and mix. This reagent is stable for several weeks at 4°C. Just before use, add 1 part of Solution C to 125 parts of the Malachite Green/molybdate mixture.
-
-
Phosphate Standard: 1 mM KH2PO4 stock solution.
Procedure:
-
Prepare a standard curve using the KH2PO4 stock solution (e.g., 0 to 100 µM Pi).
-
In a 96-well plate, add 25 µL of your biological sample (e.g., cell lysate, tissue homogenate).
-
Add 50 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the substrate (final concentration will be 2.5 mM).
-
Incubate at 37°C for a predetermined time within the linear range of the reaction (e.g., 10-30 minutes).
-
Stop the reaction by adding 100 µL of the Malachite Green Working Reagent.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 620-640 nm.
-
Calculate the amount of Pi released by comparing the absorbance to the standard curve.
Visualizations
Caption: Purinergic signaling pathway regulated by NTPDase1 and Ecto-5'-nucleotidase.
Caption: General experimental workflow for measuring NTPDase activity.
References
- 1. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trafficking and intracellular ATPase activity of human ecto-nucleotidase NTPDase3, and the effect of ER-targeted NTPDase3 on protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD39/NTPDase-1 Activity and Expression in Normal Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 11. NTPDase | ATPases | Tocris Bioscience [tocris.com]
- 12. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Localization of plasma membrane bound NTPDases in the murine reproductive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of NTPDase (NTPDase1; ecto-apyrase; ecto-diphosphohydrolase; CD39; EC 3.6.1.5) activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biochemia-medica.com [biochemia-medica.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Various N-glycoforms differentially upregulate E-NTPDase activity of the NTPDase3/CD39L3 ecto-enzymatic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Technical Support Center: Strategies for Enhancing the On-Target Effects of NTPDase Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Nucleoside Triphosphate Diphosphohydrolase (NTPDase) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, helping you enhance the on-target effects of your inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when starting to screen for NTPDase inhibitors?
A1: When initiating a screening campaign for NTPDase inhibitors, it is crucial to have a clear understanding of the specific NTPDase isoform you are targeting. The eight NTPDase isoforms (NTPDase1-8) exhibit different tissue distributions, subcellular locations, and substrate specificities.[1][2] Four of these, NTPDase1, 2, 3, and 8, are located on the cell surface with their catalytic sites facing the extracellular space, making them prominent drug targets.[3][4] Your choice of assay should be robust and amenable to a high-throughput format. The malachite green assay, which colorimetrically detects the inorganic phosphate released during ATP/ADP hydrolysis, is a commonly used method.[5]
Q2: How do I choose the appropriate substrate and concentration for my NTPDase assay?
A2: The choice of substrate depends on the target isoform. NTPDase1 hydrolyzes ATP and ADP at similar rates, while NTPDase2 is a preferential ATPase. NTPDase3 and NTPDase8 also favor ATP over ADP.[6] It is recommended to run initial substrate-velocity curves to determine the Michaelis-Menten constant (Km) for your specific enzyme preparation. A substrate concentration at or below the Km is generally advisable for competitive inhibitor screening to ensure sensitivity.[7]
Q3: My NTPDase inhibitor shows activity against multiple isoforms. How can I improve its selectivity?
A3: Achieving isoform selectivity is a common challenge. A systematic structure-activity relationship (SAR) study is essential to identify chemical modifications that enhance selectivity.[8] This involves synthesizing and testing a series of analogs of your hit compound to understand how different functional groups influence potency and selectivity for the target isoform versus other NTPDases. Computational modeling and molecular docking can also guide the design of more selective inhibitors.[5]
Q4: What are the common off-targets for NTPDase inhibitors, and how can I test for them?
A4: Common off-targets for NTPDase inhibitors include other ectonucleotidases, such as ecto-5'-nucleotidase (CD73), and purinergic P2 receptors (P2X and P2Y).[8][9] It is crucial to perform counter-screens against these targets. For ecto-5'-nucleotidase, you can use a similar phosphate detection assay with AMP as the substrate.[10][11] For P2 receptors, cell-based assays measuring downstream signaling events, such as calcium mobilization, are appropriate for assessing antagonist activity.[4][12]
Q5: I am observing high background in my malachite green assay. What are the possible causes and solutions?
A5: High background in a malachite green assay can be due to several factors:
-
Phosphate contamination: Ensure all buffers and reagents are free of contaminating inorganic phosphate. Use high-purity water and reagents.[13]
-
Substrate instability: ATP and ADP solutions can hydrolyze over time, especially at non-optimal pH or temperature, releasing free phosphate. Prepare fresh substrate solutions for each experiment.
-
Reagent issues: The malachite green reagent itself can be unstable. Prepare it fresh and protect it from light.
-
Detergent contamination: Traces of detergent in labware can interfere with the assay. Use dedicated, thoroughly rinsed glassware.[13]
Troubleshooting Guides
Issue 1: High Variability in Assay Results
Question: My replicate wells show high variability in enzyme activity. What could be the cause?
Answer:
High variability in your NTPDase assay can stem from several sources. Here’s a checklist to troubleshoot this issue:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially when handling small volumes.
-
Incomplete Mixing: After adding reagents (enzyme, substrate, inhibitor), ensure thorough but gentle mixing in the assay plate. Avoid introducing bubbles.
-
Temperature Gradients: Avoid temperature fluctuations across the assay plate during incubation. Incubate plates in a stable temperature environment.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells for critical experiments or ensure proper plate sealing.
-
Reagent Instability: As mentioned in the FAQs, ensure the stability of your enzyme, substrate, and detection reagents throughout the experiment.
Issue 2: My Inhibitor Shows Poor Potency in a Cell-Based Assay Compared to a Biochemical Assay
Question: My NTPDase inhibitor has a potent IC50 in a biochemical assay with the isolated enzyme, but its activity is much weaker in a cell-based assay. Why is this happening?
Answer:
This discrepancy is a common challenge in drug discovery and can be attributed to several factors related to the complexity of a cellular environment:
-
Cell Permeability: If your target NTPDase is intracellular, your inhibitor may have poor membrane permeability and not reach its target in sufficient concentrations.
-
Drug Efflux: Cells can actively transport compounds out via efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration of your inhibitor.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes into an inactive form.
-
High Substrate Concentration in the Cellular Milieu: The local concentration of ATP/ADP in the cellular microenvironment might be much higher than the conditions in your biochemical assay, requiring a higher concentration of a competitive inhibitor to be effective.
-
Plasma Protein Binding: If your cell culture medium contains serum, your inhibitor may bind to proteins like albumin, reducing its free concentration available to interact with the target enzyme.
To investigate this, you can perform subsequent studies to assess the compound's permeability, metabolic stability, and the effect of serum on its activity.
Experimental Protocols
Protocol 1: Malachite Green Assay for NTPDase Activity
This protocol is adapted for a 96-well plate format and measures the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Materials:
-
Purified NTPDase enzyme
-
ATP or ADP substrate
-
NTPDase inhibitor compounds
-
Assay Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4[14]
-
Malachite Green Reagent (prepare fresh as per manufacturer's instructions)
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of your phosphate standard in Assay Buffer.
-
Prepare a working solution of your NTPDase enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation time.
-
Prepare serial dilutions of your inhibitor compounds in Assay Buffer.
-
Prepare a working solution of your substrate (ATP or ADP) in Assay Buffer.
-
-
Assay Setup:
-
Add 25 µL of Assay Buffer to the blank and control wells.
-
Add 25 µL of the appropriate inhibitor dilution to the test wells.
-
Add 25 µL of the enzyme working solution to all wells except the blanks.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate working solution to all wells to start the reaction.
-
Incubate for 15-30 minutes at room temperature. The incubation time should be optimized to ensure product formation is in the linear range.
-
-
Stop Reaction and Develop Color:
-
Add 10 µL of the Malachite Green reagent to all wells to stop the reaction.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve using the phosphate standards.
-
Calculate the amount of Pi produced in each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Protocol 2: Selectivity Assay Against Ecto-5'-Nucleotidase (CD73)
This protocol is similar to the NTPDase assay but uses AMP as the substrate.
Materials:
-
Purified ecto-5'-nucleotidase (CD73) enzyme
-
AMP substrate
-
NTPDase inhibitor compounds
-
Assay Buffer (as in Protocol 1)
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
Procedure:
-
Follow the same steps as in Protocol 1, but substitute the NTPDase enzyme with ecto-5'-nucleotidase and the ATP/ADP substrate with AMP.
-
The goal is to determine if your NTPDase inhibitor also inhibits the hydrolysis of AMP by ecto-5'-nucleotidase. A potent inhibitor of ecto-5'-nucleotidase will show a low IC50 value in this assay.
Quantitative Data of Selected NTPDase Inhibitors
The following tables summarize the inhibitory activities (IC50 or Ki values) of some commonly referenced NTPDase inhibitors. Note that values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, assay method).
Table 1: Inhibitory Activity against NTPDase1
| Inhibitor | Species | IC50 / Ki (µM) | Notes |
| ARL 67156 | Human | Ki: 11 | Competitive inhibitor. Also inhibits NTPDase3. |
| 8-BuS-ATP | Human | Ki: <1 | Mixed-type inhibition, predominantly competitive. |
| Suramin | - | - | Non-selective, also a potent P2 receptor antagonist.[8] |
| Reactive Blue 2 | - | - | Non-selective, also a P2 receptor antagonist.[8] |
| NTPDase-IN-1 | Human | IC50: 0.05 | Selective inhibitor. |
| NTPDase-IN-3 | Human | IC50: 0.21 |
Table 2: Inhibitory Activity against NTPDase2
| Inhibitor | Species | IC50 / Ki (µM) | Notes |
| ARL 67156 | Human | >100 | Weak inhibitor. |
| PSB-6426 | Human | Ki: 8.2 | Selective and competitive inhibitor.[15] |
| NTPDase-IN-2 | Human | IC50: 0.04 | Selective inhibitor. |
| h-NTPDase-IN-3 | Human | IC50: 0.33 | Pan-inhibitor. |
Table 3: Inhibitory Activity against NTPDase3
| Inhibitor | Species | IC50 / Ki (µM) | Notes |
| ARL 67156 | Human | Ki: 18 | Competitive inhibitor. |
| NTPDase-IN-3 | Human | IC50: 0.38 | |
| h-NTPDase-IN-1 | Human | IC50: 0.72 |
Table 4: Inhibitory Activity against NTPDase8
| Inhibitor | Species | IC50 / Ki (µM) | Notes |
| NTPDase-IN-1 | Human | IC50: 0.54 | |
| NTPDase-IN-3 | Human | IC50: 0.05 | |
| h-NTPDase-IN-5 | Human | IC50: 0.32 |
Signaling Pathways and Experimental Workflows
NTPDase Signaling Pathways
The following diagrams illustrate the role of key NTPDase isoforms in their respective signaling pathways.
Experimental Workflow: Enhancing On-Target Effects
This workflow outlines the key stages in developing a selective NTPDase inhibitor.
References
- 1. Inhibitor Screening and Design [creative-enzymes.com]
- 2. Neuronal NTPDase3 Mediates Extracellular ATP Degradation in Trigeminal Nociceptive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Thrombo-Inflammation: A Focus on NTPDase1/CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new, sensitive ecto-5'-nucleotidase assay for compound screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools [frontiersin.org]
- 12. Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective nucleoside triphosphate diphosphohydrolase-2 (NTPDase2) inhibitors: nucleotide mimetics derived from uridine-5'-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of In Vitro Refolding Conditions for Recombinant NTPDases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro refolding of recombinant Nucleoside Triphosphate Diphosphohydrolases (NTPDases).
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the expression, purification, and refolding of recombinant NTPDases.
Question 1: My recombinant NTPDase is expressed as insoluble inclusion bodies. What is the first step to recover active protein?
Answer: The formation of insoluble inclusion bodies is a common challenge in the overexpression of recombinant proteins in bacterial hosts like E. coli. The initial step in recovering active NTPDase is the isolation and solubilization of these inclusion bodies. This process involves lysing the host cells and then using strong denaturing agents to unfold the aggregated protein into a soluble state.
Troubleshooting Low Solubility of Inclusion Bodies:
| Problem | Possible Cause | Suggested Solution |
| Incomplete cell lysis | Inefficient disruption of bacterial cell walls. | Increase sonication time/intensity or use a French press for more efficient lysis. Add lysozyme to the lysis buffer. |
| Inclusion bodies are difficult to solubilize | Strong protein-protein interactions within the aggregates. | Increase the concentration of the denaturant (e.g., 8M urea or 6M guanidinium hydrochloride). Incubate for a longer period with gentle agitation. Add a reducing agent like DTT or β-mercaptoethanol to break any non-native disulfide bonds.[1][2] |
| Precipitation after adding denaturant | Incomplete unfolding or presence of contaminating proteins. | Ensure the denaturant is fully dissolved and the pH is appropriate. Purify the inclusion bodies by washing with detergents (e.g., Triton X-100) before solubilization.[3] |
Question 2: I observe significant protein aggregation during the refolding of my NTPDase. How can I prevent this?
Answer: Protein aggregation is a major obstacle during refolding and competes with the correct folding pathway. It is often caused by the exposure of hydrophobic regions of folding intermediates. Several strategies can be employed to minimize aggregation.
Troubleshooting Protein Aggregation:
| Problem | Possible Cause | Suggested Solution |
| High protein concentration | Increased intermolecular interactions leading to aggregation. | Perform refolding at a lower protein concentration (typically in the range of 10-100 µg/mL).[4] |
| Rapid removal of denaturant | "Shock" to the protein, causing it to misfold and aggregate. | Use a gradual method for denaturant removal, such as stepwise dialysis against buffers with decreasing concentrations of the denaturant.[1][5] For dilution methods, add the solubilized protein solution slowly to the refolding buffer with gentle stirring. |
| Suboptimal buffer conditions | pH close to the isoelectric point (pI) of the NTPDase, leading to minimal net charge and increased aggregation. Inappropriate ionic strength. | Adjust the pH of the refolding buffer to be at least one unit away from the pI of your NTPDase. Optimize the salt concentration (e.g., 150-500 mM NaCl). |
| Lack of stabilizing agents | Folding intermediates are not sufficiently stabilized in solution. | Add stabilizing agents or aggregation suppressors to the refolding buffer. Common additives include L-arginine, proline, sugars (e.g., sucrose, sorbitol), and polyols (e.g., glycerol).[6] |
Question 3: My refolded NTPDase has very low or no enzymatic activity. What could be the reason?
Answer: Low or no enzymatic activity after refolding suggests that the NTPDase has not attained its correct three-dimensional structure. This can be due to misfolding, incorrect disulfide bond formation, or the absence of essential cofactors.
Troubleshooting Low Enzymatic Activity:
| Problem | Possible Cause | Suggested Solution |
| Incorrect disulfide bond formation | NTPDases contain conserved cysteine residues that form crucial disulfide bonds for their structure and function.[7][8][9] The redox environment of the refolding buffer may not be optimal. | Add a redox shuffling system to the refolding buffer, such as a combination of reduced and oxidized glutathione (GSH/GSSG) or cysteine/cystine, to facilitate the formation of native disulfide bonds.[10] |
| Absence of essential divalent cations | NTPDases are cation-dependent enzymes, typically requiring Ca²⁺ or Mg²⁺ for their catalytic activity.[11][12][13] These cations may be absent or at suboptimal concentrations in the refolding and activity assay buffers. | Supplement the refolding and activity assay buffers with appropriate concentrations of CaCl₂ or MgCl₂ (typically in the low millimolar range). |
| Misfolded protein | The refolding conditions are not optimal for your specific NTPDase. | Perform a systematic screening of refolding conditions, varying parameters such as pH, temperature, and the concentration and type of additives. |
| Inaccurate activity assay | Issues with the enzymatic assay itself, such as incorrect buffer composition, substrate concentration, or detection method. | Verify the protocol for your NTPDase activity assay. Ensure the substrate (ATP or ADP) is not degraded and that the detection method (e.g., malachite green assay) is performed correctly. |
Data Presentation: Refolding Condition Screening
Due to the lack of specific published quantitative data on the refolding of a wide range of recombinant NTPDases, the following tables provide a general framework for designing a refolding screening experiment. Researchers should adapt these conditions to their specific NTPDase.
Table 1: Common Additives for Protein Refolding
| Additive Class | Example | Typical Concentration | Function |
| Aggregation Suppressors | L-Arginine | 0.4 - 1.0 M | Reduces protein-protein aggregation by interacting with hydrophobic surfaces.[6] |
| L-Proline | 0.5 - 1.0 M | Stabilizes protein structure and prevents aggregation. | |
| Osmolytes/Stabilizers | Sucrose | 0.2 - 0.5 M | Increases the stability of the native protein structure. |
| Glycerol | 10 - 20% (v/v) | Stabilizes proteins and can reduce aggregation. | |
| Sorbitol | 0.5 - 1.0 M | A polyol that acts as a protein stabilizer. | |
| Redox Shuffling Agents | GSH/GSSG | 1-5 mM (reduced)/0.1-0.5 mM (oxidized) | Facilitates the correct formation of disulfide bonds.[10] |
| Cysteine/Cystine | 1-5 mM (reduced)/0.1-0.5 mM (oxidized) | Alternative redox pair for disulfide bond formation. | |
| Detergents | Triton X-100, Tween-20 | 0.01 - 0.1% (v/v) | Low concentrations can help to solubilize folding intermediates and prevent aggregation. |
Table 2: Example of a 96-Well Plate Screening Matrix for NTPDase Refolding Optimization
This table outlines a basic screening matrix. Each well would contain the denatured NTPDase diluted into the specified refolding buffer.
| Well Range | Buffer pH | [L-Arginine] (M) | [NaCl] (mM) | Redox System |
| A1-A12 | 7.0 | 0.0 | 150 | None |
| B1-B12 | 7.5 | 0.2 | 300 | GSH/GSSG |
| C1-C12 | 8.0 | 0.4 | 500 | Cysteine/Cystine |
| D1-D12 | 8.5 | 0.6 | 150 | None |
| E1-E12 | 7.0 | 0.8 | 300 | GSH/GSSG |
| F1-F12 | 7.5 | 1.0 | 500 | Cysteine/Cystine |
| G1-G12 | 8.0 | 0.0 | 150 | None |
| H1-H12 | 8.5 | 0.2 | 300 | GSH/GSSG |
Within each row (e.g., A1-A12), other variables such as temperature or the addition of other stabilizers like glycerol or sucrose can be tested.
Experimental Protocols
Protocol 1: Inclusion Body Isolation and Solubilization of Recombinant NTPDase
-
Cell Lysis: Resuspend the bacterial cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice or by using a French press.
-
Inclusion Body Collection: Centrifuge the cell lysate at a high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.
-
Washing: Wash the inclusion body pellet multiple times with a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove contaminating proteins and cellular debris. Centrifuge after each wash to collect the pellet.[3]
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M Guanidinium Hydrochloride or 8 M Urea, 10 mM DTT).[1]
-
Incubation: Incubate the suspension at room temperature with gentle agitation for 1-2 hours or until the solution becomes clear.
-
Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material. The supernatant contains the denatured NTPDase.
Protocol 2: Refolding of Recombinant NTPDase by Stepwise Dialysis
-
Preparation: Place the clarified, solubilized NTPDase solution into a dialysis bag with an appropriate molecular weight cut-off.
-
First Dialysis Step: Dialyze against a buffer containing a reduced concentration of the denaturant (e.g., 4 M Urea in a suitable buffer like 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM CaCl₂, 1 mM DTT) for 4-6 hours at 4°C.
-
Subsequent Dialysis Steps: Gradually decrease the denaturant concentration in the dialysis buffer in a stepwise manner (e.g., 2 M Urea, 1 M Urea, 0.5 M Urea, and finally no Urea). Each dialysis step should be for 4-6 hours or overnight at 4°C. The final dialysis buffer should contain all the necessary components for NTPDase stability, including divalent cations and a redox system if required.
-
Recovery: After the final dialysis step, recover the refolded protein from the dialysis bag.
-
Clarification: Centrifuge the refolded protein solution to remove any precipitated protein. The supernatant contains the refolded, soluble NTPDase.
Protocol 3: Measurement of NTPDase Activity using the Malachite Green Assay
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM CaCl₂.
-
Substrate Solution: Prepare a stock solution of ATP or ADP (e.g., 10 mM) in the assay buffer.
-
Malachite Green Reagent: Prepare fresh by mixing a solution of malachite green with ammonium molybdate in an acidic solution, according to the manufacturer's instructions.[6][12][13][14][15]
-
Phosphate Standard: Prepare a series of known concentrations of a phosphate standard to generate a standard curve.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a specific amount of the refolded NTPDase to the assay buffer.
-
Initiate the reaction by adding the substrate (ATP or ADP) to a final concentration appropriate for your NTPDase (e.g., 1 mM).
-
Incubate the reaction at the optimal temperature for your NTPDase (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding the acidic malachite green reagent. This will also initiate the color development.
-
Incubate at room temperature for 15-20 minutes to allow the color to develop fully.
-
-
Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 620-650 nm using a microplate reader.
-
-
Quantification:
-
Determine the amount of phosphate released by comparing the absorbance of your samples to the phosphate standard curve.
-
Calculate the specific activity of your refolded NTPDase (e.g., in µmol of Pi released per minute per mg of protein).
-
Mandatory Visualizations
Caption: Experimental workflow for the refolding of recombinant NTPDases from inclusion bodies.
Caption: The role of NTPDases in the purinergic signaling pathway.[7][8][9][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Ca2+ versus Mg2+ coordination at the nucleotide-binding site of the sarcoplasmic reticulum Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of refolding conditions for a disulfide-bond-containing protein using a concise 18O-labeling technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabonline.in [jabonline.in]
- 7. Characterization of disulfide bonds in human nucleoside triphosphate diphosphohydrolase 3 (NTPDase3): implications for NTPDase structural modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bacterial expression, characterization, and disulfide bond determination of soluble human NTPDase6 (CD39L2) nucleotidase: implications for structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulatory role of E-NTPase/E-NTPDase in Ca2+/Mg2+ transport via gated channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory role of E-NTPase/E-NTPDase in Ca2+/Mg2+ transport via gated channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disulfide bonds in protein folding [beckwith.med.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. On-column refolding of an insoluble histidine tag recombinant exopolyphosphatase from Trypanosoma brucei overexpressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Activity of h-NTPDase-IN-5 Against Specific NTPDase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of h-NTPDase-IN-5 against various human ectonucleoside triphosphate diphosphohydrolase (NTPDase) isoforms. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a pharmacological tool for studying purinergic signaling pathways and as a potential therapeutic agent.
Comparative Inhibitory Activity of NTPDase Inhibitors
The inhibitory potency of this compound and other common NTPDase inhibitors are summarized in the table below. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 | Species & Assay Method |
| This compound | 1.10 µM[1] | 44.73 µM[1] | 26.14 µM[1] | 0.32 µM[1] | Human, Malachite Green Assay |
| ARL67156 | Kᵢ = 11 µM[2][3] | - | Kᵢ = 18 µM[2][3] | - | Human, Competitive Inhibition[2][3] |
| PSB-06126 | Kᵢ = 0.33 µM | Kᵢ = 19.1 µM | Kᵢ = 2.22 µM | - | Rat[4][5] |
| - | - | IC50 = 7.76 µM, Kᵢ = 4.39 µM | - | Human[4][6] | |
| Reactive Blue 2 | - | - | - | - | P2Y receptor antagonist activity noted |
| Suramin | - | - | - | - | General P2 receptor antagonist, IC50 > 100 µM for some NTPDases |
Experimental Protocols
NTPDase Inhibition Assay using Malachite Green
This protocol is based on the method likely used for the characterization of this compound[3]. It measures the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases.
Materials:
-
Recombinant human NTPDase isoforms (1, 2, 3, and 8)
-
ATP and ADP (substrate)
-
This compound and other test inhibitors
-
Malachite Green reagent
-
Tris buffer (50 mM, pH 7.4)
-
CaCl₂ (5 mM)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the appropriate solvent.
-
In a 96-well plate, add 25 µL of Tris buffer.
-
Add 5 µL of the inhibitor solution to the respective wells.
-
Add 10 µL of the NTPDase enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATP or ADP).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
After a 20-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Capillary Electrophoresis (CE) for NTPDase Activity Assay
This method offers a high-throughput and sensitive way to measure NTPDase activity and inhibition.
Materials:
-
Capillary Electrophoresis system with UV detection
-
Fused-silica capillaries
-
Recombinant NTPDase isoforms
-
ATP and ADP (substrate)
-
Test inhibitors
-
HEPES buffer (10 mM, pH 7.4)
-
MgCl₂ (2 mM)
-
CaCl₂ (1 mM)
Procedure:
-
Prepare substrate solutions containing ATP or ADP in HEPES buffer with MgCl₂ and CaCl₂.
-
Prepare enzyme solutions of the different NTPDase isoforms.
-
Prepare inhibitor solutions at various concentrations.
-
For in-capillary assays, sequentially inject plugs of the substrate, enzyme, and inhibitor solutions into the capillary.
-
Allow the enzymatic reaction to proceed for a defined period within the capillary.
-
Apply a voltage to separate the substrate and the product (AMP or ADP) by electrophoresis.
-
Detect the separated molecules by UV absorbance at 260 nm.
-
Quantify the product peak to determine the enzyme activity.
-
To determine inhibitor potency, perform the assay with varying concentrations of the inhibitor and calculate the IC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving the NTPDase isoforms targeted by this compound and a general experimental workflow for its validation.
Caption: NTPDase1 in Platelet Aggregation.
Caption: NTPDase2 in Neurogenesis.
Caption: NTPDase3 in Insulin Secretion.
Caption: NTPDase8 in Intestinal Inflammation.
Caption: Experimental Workflow.
References
- 1. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synthesis-of-thieno-3-2-d-pyrimidine-derivatives-through-sequential-snar-and-suzuki-reactions-as-selective-h-ntpdases-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global deletion of NTPDase3 protects against diet-induced obesity by increasing basal energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of h-NTPDase-IN-5 and ARL67156 for Researchers
A deep dive into the inhibitory profiles, mechanisms of action, and experimental considerations for two key ectonucleotidase inhibitors.
This guide provides a comprehensive comparison of two inhibitors of nucleoside triphosphate diphosphohydrolases (NTPDases): h-NTPDase-IN-5 and ARL67156. This analysis is intended for researchers, scientists, and drug development professionals working in the fields of purinergic signaling, immuno-oncology, and inflammation. We present a side-by-side look at their inhibitory activity, selectivity, and the experimental protocols used for their characterization.
At a Glance: Key Performance Indicators
The following table summarizes the quantitative inhibitory data for this compound and ARL67156 against various human NTPDase isoforms. It is important to note that the data for this compound is presented as IC50 values, while the data for ARL67156 is presented as Ki values. While both values indicate potency, they are not directly comparable. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, whereas Ki is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.
| Inhibitor | Target Isoform | IC50 (µM)[1] | Ki (µM) |
| This compound | h-NTPDase1 | 1.10 | - |
| h-NTPDase2 | 44.73 | - | |
| h-NTPDase3 | 26.14 | - | |
| h-NTPDase8 | 0.32 | - | |
| ARL67156 | h-NTPDase1 | - | 11[2][3][4] |
| h-NTPDase3 | - | 18[2][3][4] | |
| h-NPP1 | - | 12[2][3][4] |
Delving into the Mechanisms of Action
This compound is a recently identified pan-inhibitor of human NTPDases, demonstrating varied potency across different isoforms.[1] It exhibits the highest potency against h-NTPDase8, followed by h-NTPDase1, with significantly lower activity against h-NTPDase2 and h-NTPDase3.[1] The mechanism of inhibition for this compound has not been fully elucidated in the currently available literature.
ARL67156 is a well-established competitive inhibitor of NTPDases.[2][3] It is an ATP analog that competes with the natural substrate (ATP) for the active site of the enzyme.[2] ARL67156 displays moderate potency and is not entirely selective, inhibiting NTPDase1, NTPDase3, and nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with similar affinities.[2][3][4] It has been reported to have a weaker effect on NTPDase2 and NTPDase8.[2][3]
Visualizing the Purinergic Signaling Pathway
The diagram below illustrates the canonical purinergic signaling pathway and the points of intervention for NTPDase inhibitors like this compound and ARL67156. These inhibitors prevent the hydrolysis of ATP and ADP, thereby modulating the activation of P2 receptors and downstream signaling cascades.
Caption: Inhibition of NTPDases by this compound or ARL67156.
Experimental Protocols: A How-To for NTPDase Inhibition Assays
Accurate and reproducible experimental design is paramount for the characterization of enzyme inhibitors. Below are detailed methodologies for assessing the inhibitory activity of this compound and ARL67156.
Malachite Green Assay for this compound
This protocol is based on the method described by Zaman et al. (2023) for the characterization of thieno[3,2-d]pyrimidine derivatives, including this compound.[5]
Objective: To determine the IC50 value of this compound against various h-NTPDase isoforms.
Materials:
-
Recombinant human NTPDase enzymes (h-NTPDase1, 2, 3, 8)
-
This compound
-
ATP (substrate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Calcium Chloride (CaCl2, 5 mM)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2).
-
Add 5 µL of the test compound (this compound) at various concentrations. For the control, add 5 µL of the solvent.
-
Add 10 µL of the respective recombinant human NTPDase enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of ATP solution (final concentration to be optimized for each enzyme, typically near the Km value).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the malachite green-based NTPDase inhibition assay.
Capillary Electrophoresis Assay for ARL67156
This protocol is based on the methodology described by Lévesque et al. (2007) for the characterization of ARL67156.[3]
Objective: To determine the Ki value of ARL67156 against various NTPDase isoforms.
Materials:
-
Recombinant NTPDase enzymes
-
ARL67156
-
ATP or ADP (substrates)
-
Assay buffer (e.g., 80 mM Tris, pH 7.4, with 5 mM CaCl2)
-
Capillary electrophoresis system with UV detection
Procedure:
-
Prepare solutions of ARL67156 at various concentrations.
-
The enzymatic reaction is carried out by incubating the recombinant NTPDase enzyme with a fixed concentration of substrate (ATP or ADP) and varying concentrations of the inhibitor (ARL67156) in the assay buffer.
-
The reaction is typically performed at 37°C for a specific time, ensuring that less than 20% of the substrate is hydrolyzed.
-
The reaction is stopped by adding a quenching solution (e.g., EDTA or by heat inactivation).
-
The reaction mixture is then analyzed by capillary electrophoresis to separate and quantify the substrate and the product (ADP or AMP).
-
The peak areas of the substrate and product are used to calculate the rate of the enzymatic reaction.
-
The type of inhibition (competitive, non-competitive, etc.) and the Ki value are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).
Caption: Workflow for the capillary electrophoresis-based NTPDase inhibition assay.
Conclusion and Future Directions
Both this compound and ARL67156 are valuable tools for studying the role of NTPDases in health and disease. This compound emerges as a potent, pan-NTPDase inhibitor with notable selectivity for h-NTPDase8 and h-NTPDase1. In contrast, ARL67156 is a moderately potent, competitive inhibitor of NTPDase1 and NTPDase3. The choice of inhibitor will depend on the specific research question, the NTPDase isoforms of interest, and the experimental system. For studies requiring broad inhibition of NTPDase activity, particularly targeting NTPDase8, this compound may be the preferred compound. For investigations focused on the competitive inhibition of NTPDase1 and 3, ARL67156 remains a relevant tool. Future research should focus on direct, head-to-head comparisons of these inhibitors under identical experimental conditions to provide a more definitive assessment of their relative potencies and selectivities. Elucidating the precise mechanism of inhibition for this compound will also be a critical next step in its characterization.
References
- 1. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis-based nanoscale assays for monitoring ecto-5'-nucleotidase activity and inhibition in preparations of recombinant enzyme and melanoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NTPDase Inhibitors: h-NTPDase-IN-5 vs. Suramin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Nucleoside Triphosphate Diphosphohydrolases (NTPDases): h-NTPDase-IN-5 and the well-established but non-selective compound, suramin. This document aims to offer an objective analysis of their performance based on available experimental data, detailing their inhibitory profiles and the methodologies used for their characterization.
Introduction to NTPDase Inhibition
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates (like ATP and ADP) to nucleoside monophosphates (e.g., AMP). This enzymatic activity terminates nucleotide-mediated signaling through P2X and P2Y receptors, which is pivotal in a wide array of physiological processes including neurotransmission, inflammation, thrombosis, and immune responses. The development of potent and selective NTPDase inhibitors is therefore of significant interest for therapeutic intervention in various pathological conditions.
This compound: A Pan-NTPDase Inhibitor
This compound is a thieno[3,2-d]pyrimidine derivative identified as a pan-inhibitor of several human NTPDase isoforms. Its inhibitory activity has been characterized against multiple h-NTPDase enzymes, providing a profile of its potency and selectivity.
Suramin: A Broad-Spectrum Inhibitor
Suramin is a polysulfonated naphthylurea that has been in clinical use for over a century, primarily for the treatment of African trypanosomiasis. Its mechanism of action is complex and involves the inhibition of a wide range of enzymes and the antagonism of various receptors. While known to inhibit NTPDases, suramin's utility as a specific research tool for this enzyme family is limited by its profound lack of selectivity.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of this compound and suramin against specific human NTPDase isoforms is hampered by the limited availability of specific IC50 values for suramin in the public domain. However, the available data for this compound allows for a clear characterization of its inhibitory profile.
| Inhibitor | Target Isoform | IC50 (µM) | Reference |
| This compound | h-NTPDase1 | 1.10 | [1] |
| h-NTPDase2 | 44.73 | [1] | |
| h-NTPDase3 | 26.14 | [1] | |
| h-NTPDase8 | 0.32 | [1] | |
| Suramin | h-NTPDase1 | Data not available | - |
| h-NTPDase2 | Data not available | - | |
| h-NTPDase3 | Data not available | - | |
| h-NTPDase8 | Data not available | - |
Note: While suramin is widely cited as an NTPDase inhibitor, specific IC50 values against individual human isoforms are not consistently reported in publicly available literature, reflecting its characterization as a non-selective inhibitor with a broad range of biological targets. Its inhibitory effects extend to protein-tyrosine phosphatases, neutrophil serine proteinases, and various other enzymes and receptors, often with Ki and IC50 values in the low micromolar to nanomolar range for these other targets.
Experimental Protocols
The determination of NTPDase inhibitory activity is commonly performed using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP. The malachite green assay is a widely used method for this purpose.
NTPDase Inhibition Assay using Malachite Green
Principle: This assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a stable green complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of inorganic phosphate released by NTPDase activity.
Materials:
-
Recombinant human NTPDase enzymes (h-NTPDase1, 2, 3, 8)
-
ATP or ADP (substrate)
-
Tris buffer (or other suitable buffer at optimal pH for the specific isoform)
-
Divalent cations (e.g., CaCl₂ or MgCl₂)
-
This compound and suramin (inhibitors)
-
Malachite green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
In a 96-well microplate, add the assay buffer, the NTPDase enzyme, and the inhibitor (this compound or suramin) at various concentrations.
-
Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATP or ADP).
-
Incubate for a specific time, ensuring the reaction remains within the linear range.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding the malachite green reagent. This reagent is typically acidic, which denatures the enzyme.
-
Allow the color to develop for a specified time at room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at a wavelength between 620 and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the phosphate standard to determine the concentration of phosphate released in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Context: Signaling Pathways and Experimental Workflow
To better understand the role of NTPDases and the experimental approach to studying their inhibition, the following diagrams are provided.
References
Selectivity Profiling of h-NTPDase-IN-5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the ectonucleotidase inhibitor h-NTPDase-IN-5 against various ectonucleotidases. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery and development.
Introduction to this compound and Ectonucleotidases
Extracellular nucleotides such as ATP and ADP play a crucial role in a multitude of physiological processes, including neurotransmission, immune responses, and platelet aggregation.[1] The concentration and signaling of these molecules are tightly regulated by a family of cell-surface enzymes known as ectonucleotidases. This enzyme family includes four major classes:
-
Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases): These enzymes hydrolyze nucleoside tri- and diphosphates. There are eight known human NTPDases (h-NTPDase1-8).
-
Ecto-5'-nucleotidase (CD73): This enzyme primarily hydrolyzes adenosine monophosphate (AMP) to adenosine.
-
Alkaline Phosphatases (APs): These enzymes exhibit broad substrate specificity and can hydrolyze various phosphate-containing compounds, including nucleotides.
-
Ectonucleotide Pyrophosphatase/Phosphodiesterases (ENPPs): This family of enzymes cleaves pyrophosphate and phosphodiester bonds in nucleotides and other substrates.
Dysregulation of ectonucleotidase activity is implicated in various pathological conditions, making them attractive therapeutic targets. This compound is a recently developed inhibitor belonging to the thieno[3,2-d]pyrimidine class of compounds.[2][3] It has been identified as a pan-inhibitor of several human NTPDase isoforms.[2] This guide provides a comprehensive overview of the selectivity profile of this compound based on available experimental data.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been evaluated against several human NTPDase isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Ectonucleotidase Target | This compound IC50 (µM) |
| h-NTPDase1 | 1.10[2] |
| h-NTPDase2 | 44.73[2] |
| h-NTPDase3 | 26.14[2] |
| h-NTPDase8 | 0.32[2] |
| Ecto-5'-nucleotidase (CD73) | Data not reported |
| Alkaline Phosphatases (APs) | Data not reported |
| Ectonucleotide Pyrophosphatase/Phosphodiesterases (ENPPs) | Data not reported |
Note: The selectivity of this compound against other classes of ectonucleotidases (CD73, APs, ENPPs) has not been reported in the currently available scientific literature.
Purinergic Signaling Pathway and the Role of Ectonucleotidases
The following diagram illustrates the central role of ectonucleotidases in modulating purinergic signaling by controlling the extracellular concentrations of ATP, ADP, AMP, and adenosine.
Caption: Ectonucleotidase cascade in purinergic signaling.
Experimental Methodologies
The inhibitory activity of this compound against various NTPDase isoforms was determined using a malachite green-based colorimetric assay. This assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP.
Principle of the Malachite Green Assay
The assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a stable green complex. The intensity of the color, measured spectrophotometrically at a wavelength of approximately 620-650 nm, is directly proportional to the concentration of inorganic phosphate released by the ectonucleotidase.
Experimental Workflow for Determining IC50 Values
The following diagram outlines the typical workflow for determining the IC50 value of an inhibitor using the malachite green assay.
Caption: Workflow for IC50 determination using the malachite green assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing the substrate (ATP or ADP at a concentration close to its Km value) and divalent cations (e.g., 5 mM CaCl2 and 5 mM MgCl2).
-
Prepare a solution of the recombinant human NTPDase enzyme in an appropriate buffer.
-
Prepare the malachite green colorimetric detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of a 96-well microplate. Include control wells with solvent only (for 100% activity) and wells without enzyme (for background).
-
Add the enzyme solution to all wells except the background controls.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate-containing reaction buffer to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes), allowing for sufficient product formation within the linear range of the assay.
-
-
Detection and Data Analysis:
-
Stop the reaction by adding the malachite green reagent to each well. This reagent typically contains a strong acid to denature the enzyme.
-
Allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 630 nm).
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a potent pan-inhibitor of several human NTPDase isoforms, with particular potency against h-NTPDase8 and h-NTPDase1.[2] Its thieno[3,2-d]pyrimidine scaffold represents a promising starting point for the development of more selective or potent ectonucleotidase inhibitors.[3]
A significant gap in the current understanding of this compound is its selectivity profile against other major families of ectonucleotidases, including ecto-5'-nucleotidase (CD73), alkaline phosphatases (APs), and ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs). Future studies should aim to characterize the inhibitory activity of this compound against these enzymes to fully elucidate its selectivity and potential off-target effects. Such data is crucial for its validation as a specific pharmacological tool and for any potential therapeutic development. Researchers utilizing this compound should be mindful of its currently undefined broader selectivity profile.
References
In Vitro Validation of h-NTPDase-IN-5: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro validation of the mechanism of action for h-NTPDase-IN-5, a pan-inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). The performance of this compound is compared with other known NTPDase inhibitors, supported by experimental data and detailed methodologies.
Introduction to h-NTPDases and Purinergic Signaling
Human NTPDases are a family of ecto-enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1][2] This enzymatic activity modulates the activation of P2X and P2Y receptors, which are involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and cancer.[1][2] The inhibition of NTPDases is a promising therapeutic strategy for various diseases.
This compound: A Pan-NTPDase Inhibitor
This compound, a thieno[3,2-d]pyrimidine derivative, has been identified as a pan-inhibitor of several human NTPDase isoforms. While its broad inhibitory activity is established, the precise mechanism of action (e.g., competitive, non-competitive) has not been detailed in currently available literature. Molecular docking studies from the discovery of related thieno[3,2-d]pyrimidine derivatives suggest that these compounds interact with key amino acid residues within the enzyme's active site.[3][4] However, experimental validation of the inhibition kinetics for this compound is not yet publicly available.
Comparative Analysis of h-NTPDase Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other selected NTPDase inhibitors against various h-NTPDase isoforms. It is important to note that direct comparison of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target Isoform(s) | IC50 (µM) | Ki (µM) | Mechanism of Action | Reference |
| This compound | h-NTPDase1 | 1.10 | Not Reported | Not Reported | (Zaman G, et al., 2023) |
| h-NTPDase2 | 44.73 | ||||
| h-NTPDase3 | 26.14 | ||||
| h-NTPDase8 | 0.32 | ||||
| NTPDase-IN-1 | h-NTPDase1 | 0.05 | Not Reported | Non-competitive | MedchemExpress |
| h-NTPDase2 | 0.23 | ||||
| h-NTPDase8 | 0.54 | ||||
| NTPDase-IN-2 | h-NTPDase2 | 0.04 | Not Reported | Non-competitive | MedchemExpress |
| h-NTPDase8 | 2.27 | ||||
| PSB-6426 | h-NTPDase2 | Not Reported | 8.2 | Competitive | (Müller CE, et al., 2006) |
| ARL67156 | h-NTPDase1 | Not Reported | 11 | Competitive | MedchemExpress |
| h-NTPDase3 | Not Reported | 18 | |||
| 8-BuS-AMP | h-NTPDase1 | <1 | <1 | Mixed (predominantly competitive) | (Lévesque SA, et al., 2007) |
| 8-BuS-ADP | h-NTPDase1 | <1 | <1 | Mixed (predominantly competitive) | (Lévesque SA, et al., 2007) |
Experimental Protocols
In Vitro NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay is a common method to determine the activity of NTPDases by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Materials:
-
Recombinant human NTPDase enzymes (isoforms 1, 2, 3, 8)
-
ATP and ADP (substrate)
-
This compound and other inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 N HCl
-
Solution C: 34% (w/v) sodium citrate
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, and then add 1 part of Solution C.
-
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant h-NTPDase enzymes to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the enzyme solution. b. Add 10 µL of the inhibitor solution (or buffer for control wells) to the respective wells. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 20 µL of the substrate (ATP or ADP) solution. The final concentration of the substrate should be close to its Km value for the specific enzyme isoform. e. Incubate the plate at 37°C for a specific period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Color Development: a. Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well. b. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Data Acquisition: a. Measure the absorbance at 620-640 nm using a microplate reader. b. Prepare a standard curve using the phosphate standard to determine the concentration of Pi released in each well.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. c. To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Visualizing Pathways and Workflows
Purinergic Signaling Pathway and NTPDase Action
Caption: Purinergic signaling cascade showing the role of h-NTPDase.
Experimental Workflow for In Vitro NTPDase Inhibition Assay
Caption: Workflow for determining h-NTPDase inhibition in vitro.
Conclusion
This compound is a potent, pan-inhibitor of several key human NTPDase isoforms. Its ability to inhibit multiple NTPDases suggests its potential as a valuable research tool and a lead compound for therapeutic development in diseases where broad modulation of purinergic signaling is desired. Further in-depth kinetic studies are required to fully elucidate its mechanism of inhibition and to provide a more comprehensive comparison with other NTPDase inhibitors. The provided experimental protocol for the malachite green assay offers a robust method for such investigations.
References
- 1. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of thienopyrimidine glycinates as selective inhibitors for h-NTPDases - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the potency of different thieno[3,2-d]pyrimidine-based NTPDase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various thieno[3,2-d]pyrimidine-based inhibitors targeting Nucleoside Triphosphate Diphosphohydrolases (NTPDases). The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
NTPDases are a family of ecto-enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. Their involvement in various pathological processes, including thrombosis, inflammation, and cancer, has made them attractive targets for drug discovery. The thieno[3,2-d]pyrimidine scaffold has emerged as a promising chemical starting point for the development of potent and selective NTPDase inhibitors.
Comparative Potency of Thieno[3,2-d]pyrimidine Derivatives
The inhibitory potential of several thieno[3,2-d]pyrimidine derivatives has been evaluated against different human NTPDase isoforms (h-NTPDase1, -2, -3, and -8). The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds, providing a clear comparison of their potency and selectivity.
| Compound ID | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |
| 3j | 0.62 ± 0.02 | - | - | - | [1][2] |
| 4d | - | 0.33 ± 0.09 | - | - | [1][2] |
| 4c | - | - | 0.13 ± 0.06 | - | [1][2] |
| 3b | - | - | - | 0.32 ± 0.10 | [1][2] |
| 3i | - | - | 0.72 ± 0.11 | - | [1] |
| 2d | - | - | - | 0.28 ± 0.07 | [1] |
Note: "-" indicates data not reported in the cited sources.
Experimental Protocols
The determination of the inhibitory potency of the thieno[3,2-d]pyrimidine derivatives was performed using a malachite green-based colorimetric assay. This assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP.
NTPDase Inhibition Assay using Malachite Green Method
Principle: The NTPDase-mediated hydrolysis of ATP releases inorganic phosphate (Pi). The malachite green reagent forms a colored complex with the liberated Pi, and the absorbance of this complex is measured spectrophotometrically. The concentration of Pi is proportional to the enzyme activity. The inhibitory effect of the compounds is determined by measuring the reduction in Pi formation in the presence of the inhibitor.
Materials:
-
Tris-HCl buffer
-
ATP (substrate)
-
Calcium Chloride (CaCl2)
-
Recombinant human NTPDase enzymes (isoforms 1, 2, 3, and 8)
-
Thieno[3,2-d]pyrimidine-based inhibitors
-
Malachite green reagent
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing Tris-HCl buffer, CaCl2, and the specific NTPDase enzyme isoform.
-
Inhibitor Addition: The thieno[3,2-d]pyrimidine-based inhibitors, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A control group without any inhibitor is also included.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATP, to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Termination of Reaction: The reaction is stopped by adding the malachite green reagent.
-
Color Development: The plate is incubated at room temperature to allow for the development of the color complex.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 620-650 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells. The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Key Processes
To better understand the context of NTPDase inhibition, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: NTPDase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for NTPDase Inhibition Assay.
References
head-to-head comparison of pan-NTPDase inhibitors in a specific disease model
For Researchers, Scientists, and Drug Development Professionals
Extracellular nucleotides such as ATP and ADP play a pivotal role in the pathophysiology of various diseases, including cancer, inflammation, and thrombosis. The hydrolysis of these signaling molecules is primarily regulated by a family of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). The development of pan-NTPDase inhibitors, which can block the activity of multiple NTPDase family members, represents a promising therapeutic strategy to modulate purinergic signaling in these disease contexts.
This guide provides a comparative overview of the performance of prominent pan-NTPDase inhibitors, summarizing their in vitro inhibitory activities and presenting available in vivo data from relevant disease models.
In Vitro Inhibitory Activity of Pan-NTPDase Inhibitors
The following table summarizes the inhibitory constants (IC50 or Ki) of commonly studied pan-NTPDase inhibitors against different human (h) and rat (r) NTPDase isoforms. This data provides a baseline for comparing the potency and selectivity of these compounds.
| Inhibitor | Target NTPDase Isoform | IC50 / Ki (μM) | Source |
| Suramin | h-NTPDase1, h-NTPDase2, h-NTPDase3 | Broad, non-specific | [1][2] |
| h-NTPDase8 | Broad, non-specific | [3] | |
| ARL67156 | h-NTPDase1, h-NTPDase3 | Ki: 11, 18 | [3] |
| POM-1 | h-NTPDase1, h-NTPDase2, h-NTPDase3 | Broad, potent | [4] |
| h-NTPDase-IN-5 | h-NTPDase1 | 1.10 | [3] |
| h-NTPDase2 | 44.73 | [3] | |
| h-NTPDase3 | 26.14 | [3] | |
| h-NTPDase8 | 0.32 | [3] | |
| PSB-06126 | r-NTPDase1 | Ki: 0.33 | [3] |
| r-NTPDase2 | Ki: 19.1 | [3] | |
| r-NTPDase3 | Ki: 2.22 | [3] | |
| h-NTPDase3 | IC50: 7.76, Ki: 4.39 | [3] |
Performance in a Pancreatic Cancer Xenograft Model
Suramin has been evaluated for its anti-tumor effects in an orthotopic nude mouse model of human pancreatic cancer. The study demonstrated that in vivo treatment with Suramin significantly reduced primary tumor size and metastatic spread.[5]
In Vivo Efficacy of Suramin in Pancreatic Cancer:
| Cell Line | Tumor Size Reduction (%) | Metastatic Spread Reduction (%) |
| MiaPaCa-2 | 74 | 79 |
| AsPC-1 | 41 | 34 |
| Capan-1 | 49 | 38 |
Data extracted from a study investigating the effects of Suramin on proliferation and angiogenesis in human pancreatic cancer cell lines and an orthotopic nude mouse model.[5]
Performance in an In Vitro Macrophage Inflammation Model
Polyoxometalate 1 (POM-1) has been investigated for its effects on the inflammatory response in murine macrophages. The study revealed that POM-1 can be considered an anti-inflammatory compound as it prevents the release of key inflammatory mediators.[4][6]
Anti-Inflammatory Effects of POM-1 on Macrophages:
| Inflammatory Mediator | Effect of POM-1 |
| TNF-α Release | Inhibited |
| Nitric Oxide (NO) Release | Inhibited |
Data from an in vitro study on the effects of POM-1 on P2 receptors and inflammatory responses in murine macrophages.[4][6]
Experimental Protocols
In Vitro NTPDase Inhibition Assay (Malachite Green Assay)
This protocol outlines a common method for determining the inhibitory activity of compounds against NTPDase enzymes.
-
Enzyme Preparation : Recombinant human or rodent NTPDase enzymes are expressed and purified.
-
Reaction Mixture : A reaction buffer is prepared containing 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, and the NTPDase enzyme at a predetermined concentration.
-
Inhibitor Addition : The test inhibitor is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Substrate Addition : The reaction is initiated by adding the substrate (e.g., ATP or ADP) at a concentration close to its Km value.
-
Incubation : The reaction is incubated at 37°C for a specific time (e.g., 20 minutes).
-
Reaction Termination and Phosphate Detection : The reaction is stopped by adding a malachite green reagent, which forms a colored complex with the inorganic phosphate released during the hydrolysis of the nucleotide substrate.
-
Absorbance Measurement : The absorbance of the colored complex is measured spectrophotometrically at a wavelength of 620 nm.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy of an NTPDase inhibitor.
-
Cell Culture : Human cancer cells (e.g., pancreatic, colorectal) are cultured in appropriate media.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation : A suspension of cancer cells is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Administration : Once tumors reach a specified volume, mice are randomized into treatment and control groups. The NTPDase inhibitor is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation : Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Metastasis Assessment : Organs such as the lungs and liver are examined for the presence of metastases.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.[5]
In Vivo Acute Inflammation Model (Carrageenan-Induced Paw Edema)
This protocol details a widely used model to assess the in vivo anti-inflammatory activity of test compounds.
-
Animal Preparation : Rodents (e.g., rats or mice) are used for this model.
-
Compound Administration : The test NTPDase inhibitor is administered to the animals, typically via oral or intraperitoneal routes, at a specific time before the induction of inflammation. A control group receives the vehicle.
-
Induction of Inflammation : A sub-plantar injection of a phlogistic agent, such as carrageenan (1% solution), is administered into the hind paw of the animals.
-
Edema Measurement : The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema is calculated for each time point by comparing the paw volume in the treated group with that of the control group.
Visualizations
Caption: Purinergic signaling pathway and the role of NTPDase inhibitors.
Caption: Experimental workflow for an in vivo tumor growth inhibition study.
Caption: Logical framework for the comparative evaluation of pan-NTPDase inhibitors.
References
- 1. Suramin, a drug for the treatment of trypanosomiasis, reduces the prothrombotic and metastatic phenotypes of colorectal cancer cells by inhibiting hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. POM-1 inhibits P2 receptors and exhibits anti-inflammatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suramin inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POM-1 inhibits P2 receptors and exhibits anti-inflammatory effects in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of h-NTPDase-IN-5 and Alternative NTPDase Inhibitors: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of h-NTPDase-IN-5, a potent pan-inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), against other known inhibitors of this enzyme family. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate chemical tools for research and drug development in areas such as oncology and immunology.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor targeting several human NTPDase isoforms, which are key enzymes in the regulation of extracellular nucleotide signaling.[1] These enzymes hydrolyze ATP and ADP to AMP, thereby modulating purinergic signaling pathways that are crucial in various physiological and pathological processes, including inflammation, cancer, and thrombosis. The primary targets of this compound are h-NTPDase1 (CD39), h-NTPDase2, h-NTPDase3, and h-NTPDase8.
Comparative Analysis of Inhibitor Potency
While direct cross-validation of this compound's effects across multiple cell lines is not extensively documented in publicly available literature, a comparison of its enzymatic inhibitory activity against recombinant human NTPDases with other known inhibitors provides valuable insights into its potency and selectivity.
| Inhibitor | Target(s) | IC50 / Kᵢ (µM) | Notes |
| This compound | h-NTPDase1 | 1.10 | Pan-inhibitor with high potency for NTPDase8.[1] |
| h-NTPDase2 | 44.73 | ||
| h-NTPDase3 | 26.14 | ||
| h-NTPDase8 | 0.32 | ||
| ARL67156 | h-NTPDase1 | Kᵢ: 11 | Competitive inhibitor. Also inhibits NPP1.[2][3] |
| h-NTPDase3 | Kᵢ: 18 | ||
| PSB-06126 | rat NTPDase1 | Kᵢ: 0.33 | Selective inhibitor for rat NTPDase1 and 3. |
| rat NTPDase2 | Kᵢ: 19.1 | ||
| rat NTPDase3 | Kᵢ: 2.22 | ||
| human NTPDase3 | IC₅₀: 7.76 | ||
| CD39-IN-1 | h-CD39 | IC₅₀: 0.0687 | Potent and selective CD39 inhibitor. |
Note: The data presented is primarily from enzymatic assays with recombinant proteins. The cellular effects of these inhibitors can vary depending on cell type, expression levels of the target enzymes, and other factors.
Effects in Cell Lines: A Review of Available Data
Currently, there is a lack of published data specifically detailing the cytotoxic or anti-proliferative effects of This compound across a panel of cancer cell lines.
For alternative inhibitors, some cell-based data is available:
-
ARL67156 : This inhibitor has been shown to enhance the cytotoxicity of natural killer (NK) cells against gastric cancer cells.[4] It has also been noted to enhance the cytotoxic effects produced by NK tumor cell lines when acting as a dual inhibitor of CD39/CD73.[5]
-
CD39 Inhibitors (General) : The administration of CD39 inhibitors or blocking antibodies has been shown to reduce tumor-induced suppression of CD4+ and CD8+ T-cell proliferation and enhance the cytotoxic activity of cytotoxic T lymphocytes and NK cells.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving NTPDases and a typical experimental workflow for assessing the effects of inhibitors on cell viability.
Caption: Purinergic signaling pathway modulated by NTPDases and targeted by inhibitors.
Caption: General workflow for assessing cell viability using the MTT assay.
Experimental Protocols
NTPDase Activity Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases.
Materials:
-
Recombinant human NTPDase enzymes (NTPDase1, 2, 3, or 8)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂)
-
ATP or ADP substrate solution
-
NTPDase inhibitors (this compound, ARL67156, etc.)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the NTPDase inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant NTPDase enzyme to each well.
-
Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the ATP or ADP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent will react with the released inorganic phosphate to produce a colored product.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Adherent or suspension cancer cell lines
-
Complete cell culture medium
-
NTPDase inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure for Adherent Cells:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Remove the medium and add fresh medium containing serial dilutions of the NTPDase inhibitors. Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[7]
-
After the incubation period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Carefully remove the MTT solution.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion and Future Directions
This compound demonstrates potent, pan-inhibitory activity against several key human NTPDase isoforms in enzymatic assays. While this positions it as a valuable tool for studying purinergic signaling, a comprehensive understanding of its cellular effects requires further investigation. Direct comparative studies of this compound across a panel of well-characterized cell lines are crucial to validate its on-target effects and to explore its potential as a therapeutic agent. Future research should focus on generating this critical cell-based data to enable a more complete comparison with other NTPDase inhibitors and to elucidate its mechanism of action in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [ARL67156, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Specificity of h-NTPDase-IN-5 in Complex Biological Systems: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic effects and off-target toxicities. This guide provides a comprehensive comparison of h-NTPDase-IN-5 with other known human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of inhibitor specificity within complex biological environments.
Comparative Analysis of h-NTPDase Inhibitors
This compound has been identified as a pan-inhibitor of the major cell surface NTPDases, with varying potency across the different isoforms.[1][2][3][4] To provide a clear perspective on its performance, the following table summarizes the inhibitory activity (IC50 values) of this compound against the human ecto-NTPDases (h-NTPDase1, 2, 3, and 8) and compares it with other commercially available inhibitors. This allows for a direct assessment of selectivity and potential applications.
| Inhibitor | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Selectivity Profile | Reference |
| This compound | 1.10 | 44.73 | 26.14 | 0.32 | Pan-inhibitor, most potent against h-NTPDase8 | [1][2][3][4] |
| NTPDase-IN-1 | 0.05 | 0.23 | >100 | 0.54 | Selective for h-NTPDase1, -2, and -8 over -3 | [1][4] |
| NTPDase-IN-2 | >100 | 0.04 | >100 | 2.27 | Highly selective for h-NTPDase2 | [5] |
| PSB-6426 | - | 8.2 (Ki) | - | - | Selective for h-NTPDase2 | [1] |
| ARL67156 | Potent Inhibitor | - | - | - | NTPDase1 inhibitor | [2] |
| 8-BuS-AMP | Potent Inhibitor | - | - | - | Selective NTPDase1 inhibitor | [2] |
Signaling Pathway Context: The Role of NTPDases
Human NTPDases are critical regulators of purinergic signaling, a communication pathway mediated by extracellular nucleotides like ATP and ADP. These enzymes hydrolyze ATP and ADP to AMP, thereby controlling the activation of P2 receptors (P2X and P2Y) and the production of adenosine, which in turn activates P1 receptors. The specific NTPDase isoform expressed on a cell surface dictates the local concentration of these signaling molecules, influencing a wide array of physiological and pathological processes, including inflammation, thrombosis, and cancer.[]
Caption: Purinergic signaling cascade regulated by h-NTPDases.
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of this compound in a complex biological system, a multi-faceted approach is recommended. This involves biochemical assays with recombinant enzymes, cell-based assays, and broader off-target screening.
A common and robust method for measuring NTPDase activity is the malachite green assay, which colorimetrically detects the inorganic phosphate (Pi) released during ATP or ADP hydrolysis.[7][8]
Protocol: Malachite Green Assay for IC50 Determination
-
Enzyme Preparation: Use commercially available recombinant human NTPDase1, -2, -3, and -8. Prepare membrane fractions from cells overexpressing the specific NTPDase isoform.
-
Reaction Buffer: Prepare a buffer containing 10 mM HEPES, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the desired concentration of this compound or a vehicle control (DMSO).
-
Add the prepared enzyme to each well.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATP or ADP, typically at a concentration close to the Km of the enzyme).
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of approximately 620-650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To confirm that this compound can inhibit its target in a cellular context, assays using whole cells or cell lysates are essential.
Protocol: Intact Cell NTPDase Activity Assay
-
Cell Culture: Culture a cell line that endogenously expresses the NTPDase of interest (e.g., human umbilical vein endothelial cells (HUVECs) for NTPDase1).
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Wash the cells with assay buffer (e.g., Tyrode's solution) and then incubate with various concentrations of this compound or vehicle control for a predetermined time.
-
Substrate Addition: Add the substrate (e.g., ATP) to the wells and incubate at 37°C.
-
Sample Collection and Analysis: At different time points, collect aliquots of the supernatant. The amount of remaining substrate or the formation of product can be quantified using methods like HPLC or a luciferase-based ATP detection assay.
-
Data Analysis: Calculate the rate of substrate hydrolysis in the presence of the inhibitor compared to the control to determine the cellular IC50.
To evaluate the broader specificity of this compound, it is crucial to screen it against a panel of other related and unrelated enzymes.
Protocol: Kinase and Phosphatase Profiling
-
Commercial Screening Services: Utilize commercially available services that offer large panels of kinases and phosphatases for inhibitor profiling. These services typically use radiometric or fluorescence-based assays.
-
Data Interpretation: Analyze the percentage of inhibition at a fixed concentration (e.g., 10 µM) of this compound against each target. Significant inhibition of unintended targets will indicate potential off-target effects.
Workflow for Evaluating Inhibitor Specificity
The following diagram illustrates a logical workflow for a comprehensive evaluation of the specificity of an NTPDase inhibitor like this compound.
Caption: A streamlined workflow for assessing inhibitor specificity.
By following these protocols and comparative analyses, researchers can build a robust specificity profile for this compound, enabling more accurate interpretation of experimental outcomes and informed decisions in the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NTPDase | 外核苷三磷酸二磷酸水解酶 | 拮抗剂 抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Trafficking and intracellular ATPase activity of human ecto-nucleotidase NTPDase3, and the effect of ER-targeted NTPDase3 on protein folding - PMC [pmc.ncbi.nlm.nih.gov]
assessing the advantages of h-NTPDase-IN-5 over older NTPDase inhibitors
For researchers and professionals in drug development, the pursuit of potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. In the field of purinergic signaling, nucleoside triphosphate diphosphohydrolases (NTPDases) have emerged as critical targets for modulating a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer. This guide provides a detailed comparison of a novel inhibitor, h-NTPDase-IN-5, with established, older NTPDase inhibitors, offering insights into its potential advantages based on available experimental data.
Introduction to NTPDases and Their Inhibition
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.[1] The four major isoforms, NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8, play a pivotal role in regulating the concentration of ATP and ADP, thereby controlling the activation of P2 purinergic receptors. Inhibition of these enzymes can prolong the signaling of immunostimulatory ATP and prevent the generation of immunosuppressive adenosine, making NTPDase inhibitors promising therapeutic agents.
Comparative Analysis of Inhibitor Potency
A key determinant of a drug candidate's utility is its potency against its target enzyme. The following table summarizes the available inhibitory concentration (IC50) and inhibition constant (Ki) data for this compound and a selection of older, more established NTPDase inhibitors. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Inhibitor | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 | Reference(s) |
| This compound | IC50: 1.10 µM | IC50: 44.73 µM | IC50: 26.14 µM | IC50: 0.32 µM | [2] |
| ARL 67156 | Ki: 11 µM | Weakly active | Ki: 18 µM | Weakly active | [3][4][5] |
| Suramin | Broad, non-selective inhibition | Broad, non-selective inhibition | Broad, non-selective inhibition | Broad, non-selective inhibition | [6] |
| Reactive Blue 2 | IC50: ~28.4 µM (P2X1-R) | - | - | - | [7] |
| 8-BuS-ADP | Ki: <1 µM | Inactive | Inactive | Inactive | [8] |
Key Observations:
-
This compound demonstrates a notable potency, particularly against h-NTPDase8 with a sub-micromolar IC50 value. Its activity against h-NTPDase1 is also in the low micromolar range.[2]
-
ARL 67156 , a widely used tool compound, shows moderate potency against NTPDase1 and NTPDase3 but is a weak inhibitor of NTPDase2 and NTPDase8.[3][4][5]
-
Suramin is a potent but notoriously non-selective inhibitor, affecting a wide range of enzymes and receptors, which leads to significant off-target effects and toxicity.[6]
-
Reactive Blue 2 also exhibits inhibitory activity but is primarily known as a P2 receptor antagonist, indicating a lack of selectivity for NTPDases.[7]
-
8-BuS-ADP , a derivative of an older inhibitor, displays high potency and selectivity for NTPDase1.[8]
Advantages of this compound in Selectivity
A major drawback of older NTPDase inhibitors like suramin and reactive blue 2 is their lack of selectivity, leading to a broad range of off-target effects. Suramin, for instance, interacts with numerous proteins, including growth factor receptors and polymerases, contributing to its significant toxicity.[6] Reactive Blue 2 and another older inhibitor, PPADS, are known to act as antagonists at various P2 purinergic receptors, confounding the interpretation of experimental results.[7][9]
While comprehensive off-target screening data for this compound is not yet publicly available, its chemical structure as a thieno[3,2-d]pyrimidine derivative suggests a more targeted interaction profile compared to the polysulfonated structures of suramin and reactive dyes. The development of isoform-selective inhibitors is a key goal in the field, and the data for this compound, showing preferential inhibition of NTPDase8 and NTPDase1 over NTPDase2 and NTPDase3, represents a step in this direction. Further studies are required to fully characterize its selectivity against a broader panel of enzymes and receptors.
Experimental Protocols
The determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for key experiments cited in this guide.
NTPDase Inhibition Assay using Malachite Green
This colorimetric assay is a common method for measuring the activity of ATPases and other phosphate-generating enzymes. The protocol outlined below is a general procedure and is based on the methods described in the study by Zaman et al. (2023), which characterized this compound.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The free phosphate forms a complex with malachite green and molybdate in an acidic solution, resulting in a colored product that can be quantified spectrophotometrically at approximately 630 nm.
Materials:
-
Recombinant human NTPDase enzymes (NTPDase1, -2, -3, -8)
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a surfactant in acidic solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
To the wells of a 96-well plate, add a defined amount of the respective recombinant h-NTPDase enzyme (e.g., 12 ng of h-NTPDase1, 39 ng of h-NTPDase2, 41 ng of h-NTPDase3, or 61 ng of h-NTPDase8).
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add assay buffer to bring the total volume to a defined pre-incubation volume.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a specific concentration of ATP (e.g., 100 µM) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and Color Development:
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent's acidic nature will denature the enzyme and initiate the color-forming reaction with the released phosphate.
-
Incubate at room temperature for 15-30 minutes to allow for full color development.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Landscape of NTPDase Inhibition
To better understand the context of NTPDase inhibition, the following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Caption: NTPDase Signaling Pathway and Point of Inhibition.
Caption: Workflow for NTPDase Inhibition Assay.
Conclusion
The landscape of NTPDase inhibitors is evolving, with newer compounds like this compound offering the promise of improved potency and selectivity over older, less specific agents. The available data suggests that this compound is a potent inhibitor, particularly of NTPDase8 and NTPDase1, and its more defined chemical structure may translate to a better safety profile compared to promiscuous inhibitors like suramin. However, a comprehensive assessment of its advantages requires further investigation into its off-target effects and a direct, head-to-head comparison with a broader range of inhibitors under standardized conditions. For researchers in the field, this compound represents a valuable new tool for dissecting the roles of specific NTPDase isoforms and holds potential for the development of novel therapeutics targeting purinergic signaling pathways.
References
- 1. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of nucleoside triphosphate diphosphohydrolases: chemical synthesis and biochemical and pharmacological characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. interchim.fr [interchim.fr]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Quantification of NTPDase Inhibitors: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate in vitro quantification of Nucleoside Triphosphate Diphosphohydrolase (NTPDase) inhibitors is paramount for the discovery and development of novel therapeutics targeting purinergic signaling pathways. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative assays, supported by experimental data and detailed protocols.
Extracellular nucleotides such as ATP and ADP play a crucial role in a multitude of physiological processes, including immune responses, inflammation, and platelet aggregation, by acting on P2X and P2Y receptors.[1] The activity of these signaling pathways is terminated by ectonucleotidases, primarily the NTPDase family, which hydrolyze ATP and ADP to AMP.[1][2] Consequently, inhibitors of NTPDases are promising therapeutic agents for various conditions, including cancer and cardiovascular diseases.
This guide will delve into the validation of an HPLC method for the quantification of NTPDase inhibitors, compare its performance with the commonly used malachite green assay, and provide the necessary tools to make an informed decision for your research needs.
Methodology Comparison: HPLC vs. Malachite Green Assay
The choice of an analytical method for quantifying NTPDase inhibition is critical and depends on factors such as specificity, sensitivity, throughput, and the nature of the inhibitor. Below is a comparative summary of a validated HPLC method and the malachite green colorimetric assay.
| Parameter | HPLC Method | Malachite Green Assay |
| Principle | Separation and quantification of the inhibitor, substrate (e.g., ATP, ADP), and/or product (e.g., ADP, AMP) based on their physicochemical properties. | Colorimetric detection of inorganic phosphate (Pi) released from nucleotide hydrolysis. |
| Specificity | High. Can distinguish between the inhibitor, various nucleotides, and their metabolites in a single run. | Low. Measures the total inorganic phosphate produced, which can be influenced by non-enzymatic hydrolysis or contaminating phosphatases. |
| Sensitivity | High. Limit of Detection (LOD) and Limit of Quantification (LOQ) are typically in the low ng/mL to µg/mL range.[3] | Moderate. Sensitivity is generally lower than HPLC. |
| Throughput | Lower. Each sample requires a chromatographic run, which can take several minutes. | High. Suitable for screening large numbers of compounds in a multi-well plate format.[4][5] |
| Direct/Indirect | Can be a direct measurement of the inhibitor concentration or an indirect measurement of enzyme activity by quantifying substrate/product. | Indirect measurement of enzyme activity. |
| Interference | Minimal, as compounds are separated before detection. | Potential interference from compounds that absorb at the same wavelength or that contain phosphate. |
| Cost | Higher initial instrument cost and ongoing solvent and column expenses. | Lower cost per sample and minimal equipment requirements (a spectrophotometer). |
HPLC Method Validation for an NTPDase Inhibitor
A robust and reliable HPLC method is essential for the accurate quantification of NTPDase inhibitors. Validation of the method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][6][7][8]
Experimental Protocol: HPLC Method
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the quantification of a hypothetical NTPDase inhibitor.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[6][7]
-
Detection Wavelength: Determined by the UV absorbance maximum of the inhibitor.
-
Injection Volume: 10-20 µL.[6]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the NTPDase inhibitor in a suitable solvent (e.g., methanol or DMSO).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution in the mobile phase or a relevant buffer to cover the expected concentration range.
-
In Vitro Reaction Samples: Following the NTPDase inhibition assay, terminate the enzymatic reaction (e.g., by adding a strong acid or organic solvent). Centrifuge the samples to pellet any precipitated protein and collect the supernatant for HPLC analysis.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the inhibitor against its concentration for the calibration standards.
-
Determine the concentration of the inhibitor in the experimental samples by interpolating their peak areas from the calibration curve.
Summary of Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of an HPLC method for NTPDase inhibitor quantification.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995[6][7] |
| Accuracy (% Recovery) | 90-110%[3] |
| Precision (% RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interfering peaks at the retention time of the analyte. |
Alternative Method: Malachite Green Assay
The malachite green assay is a widely used colorimetric method for measuring the activity of ATPases and other phosphate-releasing enzymes.[4]
Experimental Protocol: Malachite Green Assay
1. Reagent Preparation:
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.
-
Reaction Buffer: A buffer appropriate for the NTPDase enzyme (e.g., Tris-HCl with CaCl₂).
2. Assay Procedure:
-
Incubate the NTPDase enzyme with its substrate (e.g., ATP) and varying concentrations of the inhibitor in a 96-well plate.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (typically around 620-650 nm) after a short incubation period for color development.
3. Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each well from the standard curve.
-
Determine the inhibitory activity by comparing the phosphate released in the presence of the inhibitor to the control (no inhibitor).
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the NTPDase signaling pathway and the workflow for HPLC-based inhibitor quantification.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 3. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jarem.org [jarem.org]
- 7. bezmialemscience.org [bezmialemscience.org]
- 8. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
Confirming the On-Target Effects of h-NTPDase-IN-5: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of h-NTPDase-IN-5 with alternative inhibitors and outlines genetic approaches to validate its on-target effects. The information is intended to assist researchers in designing and interpreting experiments aimed at confirming the specific inhibition of human nucleoside triphosphate diphosphohydrolases (NTPDases) by this compound.
Introduction to this compound and Purinergic Signaling
This compound is a chemical probe that acts as a pan-inhibitor of several human NTPDase enzymes, which are crucial regulators of purinergic signaling.[1] These cell-surface enzymes hydrolyze extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP), thereby controlling the concentration of these signaling molecules in the extracellular space.[2][3][4] Dysregulation of purinergic signaling is implicated in a variety of pathological processes, including thrombosis, inflammation, and cancer, making NTPDases attractive therapeutic targets.[3]
The on-target validation of a chemical inhibitor like this compound is critical to ensure that its observed biological effects are indeed due to the inhibition of its intended target and not a result of off-target activities. Genetic approaches, such as gene knockout and knockdown, provide the gold standard for such validation by mimicking the effect of the inhibitor through genetic manipulation of the target protein.
Comparative Analysis of NTPDase Inhibitors
This compound exhibits inhibitory activity against multiple NTPDase isoforms. A comparison with other commonly used NTPDase inhibitors highlights the varying degrees of potency and selectivity among these compounds. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) are key parameters for this comparison.
| Inhibitor | Target(s) | IC50 / Ki (µM) | Notes |
| This compound | h-NTPDase1, h-NTPDase2, h-NTPDase3, h-NTPDase8 | IC50: 1.10 (h-NTPDase1), 44.73 (h-NTPDase2), 26.14 (h-NTPDase3), 0.32 (h-NTPDase8) | Pan-inhibitor with varying potency across isoforms. |
| ARL 67156 | NTPDase1, NTPDase3, NPP1 | Ki: ~10-50 | A widely used, but not entirely specific, NTPDase inhibitor.[5] |
| PSB-06126 | rat NTPDase1, NTPDase2, NTPDase3 | Ki: 0.33 (rNTPDase1), 19.1 (rNTPDase2), 2.22 (rNTPDase3) | Selective inhibitor with demonstrated potency against rat NTPDases.[1] |
| NTPDase-IN-1 | h-NTPDase1, h-NTPDase2, h-NTPDase8 | IC50: 0.05 (h-NTPDase1), 0.23 (h-NTPDase2), 0.54 (h-NTPDase8) | A selective inhibitor of human NTPDase isoforms 1, 2, and 8.[1] |
| NTPDase-IN-3 | h-NTPDase1, h-NTPDase2, h-NTPDase3, h-NTPDase8 | IC50: 0.21 (h-NTPDase1), 1.07 (h-NTPDase2), 0.38 (h-NTPDase3), 0.05 (h-NTPDase8) | A pan-inhibitor of several human NTPDase isoforms.[1] |
Note: The inhibitory activities listed above are compiled from various sources and may not be directly comparable due to different experimental conditions. Head-to-head comparative studies are recommended for a precise evaluation of these inhibitors.
Genetic Approaches for On-Target Validation
The most rigorous method to confirm that the phenotype observed with this compound is due to the inhibition of a specific NTPDase is to compare its effects with those of genetically ablating the target enzyme.
Gene Knockout (CRISPR/Cas9)
Creating a knockout cell line or animal model for the specific NTPDase isoform(s) targeted by this compound allows for a direct comparison of the inhibitor's phenotype with the genetic null phenotype. A concordance between the two strongly supports on-target activity.
Key Phenotypes of NTPDase Knockout Mice:
| Gene Knockout | Key Phenotypes | References |
| NTPDase1 (CD39) | - Altered hemostasis and increased thrombosis. - Modified inflammatory and immune responses. - Protection from diet-induced obesity. | [6] |
| NTPDase2 | - Impaired taste perception. - Altered neural progenitor cell proliferation. | [7] |
| NTPDase3 | - Resistance to diet-induced obesity and improved glucose tolerance. | [8][9] |
Gene Knockdown (siRNA/shRNA)
Transiently reducing the expression of a specific NTPDase using small interfering RNA (siRNA) or short hairpin RNA (shRNA) offers a faster alternative to generating stable knockout lines. The on-target effect of this compound can be confirmed if the inhibitor fails to produce a further biological effect in cells where the target NTPDase has been significantly knocked down.
Experimental Protocols
NTPDase Activity Assay (Malachite Green Method)
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases.
Materials:
-
Cell lysates or purified enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM MgCl2)
-
ATP or ADP substrate solution (e.g., 1 mM)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the phosphate standard.
-
Add cell lysate or purified enzyme to the wells of a 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with this compound or other inhibitors for a specified time.
-
Initiate the reaction by adding the ATP or ADP substrate.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at ~620 nm.
-
Calculate the amount of Pi released by comparing the absorbance to the phosphate standard curve.
CRISPR/Cas9-Mediated NTPDase Knockout in a Cell Line
This protocol provides a general workflow for generating an NTPDase knockout cell line.
Workflow:
-
gRNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting an early exon of the NTPDase gene of interest into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA construct into the target cell line.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.
-
Genotyping: Screen individual clones for the presence of insertions or deletions (indels) at the target locus by PCR and Sanger sequencing.
-
Validation of Knockout: Confirm the absence of the target NTPDase protein by Western blot or flow cytometry and the loss of enzymatic activity using the NTPDase activity assay.
siRNA-Mediated NTPDase Knockdown
This protocol outlines the transient knockdown of an NTPDase gene.
Workflow:
-
siRNA Selection: Select at least two independent, validated siRNAs targeting the NTPDase of interest, along with a non-targeting control siRNA.
-
Transfection: Transfect the siRNAs into the target cells using a suitable transfection reagent.
-
** knockdown Validation:** After 48-72 hours, assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).
-
Phenotypic Analysis: Perform the relevant functional assay in the presence and absence of this compound in both control and knockdown cells. A diminished effect of the inhibitor in the knockdown cells indicates on-target activity.
Visualizations
Caption: Purinergic signaling pathway and the role of NTPDases.
Caption: Workflow for genetic validation of on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NTPDase2 and Purinergic Signaling Control Progenitor Cell Proliferation in Neurogenic Niches of the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global deletion of NTPDase3 protects against diet-induced obesity by increasing basal energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of NTPDase Inhibitors in Immune Response Modulation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of common Nucleoside Triphosphate Diphosphohydrolase (NTPDase) inhibitors, focusing on their efficacy and impact on immune responses. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid in the selection and application of these inhibitors in immunological research.
Introduction to NTPDase Inhibition in Immunity
Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are critical signaling molecules in the immune system.[1] Released during cellular stress or damage, they act as "danger signals" that modulate the activity of various immune cells, including T cells, dendritic cells (DCs), and macrophages. NTPDases, particularly the ecto-NTPDases like CD39, play a crucial role in regulating these signals by hydrolyzing ATP and ADP to adenosine monophosphate (AMP), which can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).[1]
Inhibition of NTPDases can therefore amplify pro-inflammatory ATP-mediated signaling, making NTPDase inhibitors valuable tools for studying immune activation and potential therapeutic agents for enhancing anti-tumor immunity. This guide focuses on a comparative analysis of three widely used NTPDase inhibitors: ARL67156, Suramin, and Polyoxometalate 1 (POM-1).
Comparative Efficacy of NTPDase Inhibitors
The potency of NTPDase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the available data for ARL67156, Suramin, and POM-1 against various NTPDase isoforms. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration and pH.
| Inhibitor | Target NTPDase(s) | Ki (μM) | IC50 (μM) | Notes |
| ARL67156 | NTPDase1 (CD39), NTPDase3, NPP1 | 11 (hNTPDase1), 18 (hNTPDase3), 12 (hNPP1)[2] | - | Competitive inhibitor. Less effective against NTPDase2 and NTPDase8.[2] |
| Suramin | Broad-spectrum P2 receptor antagonist and NTPDase inhibitor | 30 (Ca2+-ADPase), 43 (Ca2+-ATPase) | 1.5 (Cdc25A)[3] | Non-competitive inhibitor of apyrase.[4] Also inhibits other enzymes like protein-tyrosine phosphatases.[3] |
| POM-1 | NTPDases 1, 2, and 3 | - | - | More effective at blocking ATP breakdown in cerebellar slices than ARL67156. However, it has off-target effects on synaptic transmission. |
Impact on Immune Cell Function
NTPDase inhibitors modulate the function of key immune cells by altering the balance of extracellular nucleotides and nucleosides.
T Cell Activation and Proliferation
-
ARL67156: By inhibiting ATP hydrolysis, ARL67156 can enhance ATP-mediated T cell activation and proliferation.
-
Suramin: Suramin has been shown to inhibit the proliferation of both Th1 and Th2 T cell clones.[2] It also modulates cytokine production, inhibiting IFN-γ while increasing IL-4.[2][5]
-
POM-1: Inhibition of CD39 by POM-1 can decrease TIDC (tumor-infiltrating dendritic cell) suppressive activity and IFN-γ production by T lymphocytes.
Dendritic Cell (DC) Maturation and Antigen Presentation
-
ARL67156: By increasing extracellular ATP levels, ARL67156 can promote DC maturation, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86, and MHC class II.[6][7][8] This enhanced maturation can lead to more effective antigen presentation and T cell priming.
-
Suramin and POM-1: The effects of these inhibitors on DC maturation are less well-characterized in direct comparative studies, but their ability to increase extracellular ATP suggests a potential to promote DC activation.
Macrophage Activation and Cytokine Release
-
ARL67156, Suramin, and POM-1: By preventing the breakdown of pro-inflammatory ATP, these inhibitors can enhance the activation of the P2X7 receptor on macrophages. This can lead to the assembly of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[9] The specific cytokine profile can vary depending on the macrophage phenotype and the stimulus.[10][11]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions modulated by NTPDase inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of NTPDase inhibition and its effect on immune cells.
References
- 1. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro studies on the immunomodulatory effects of extracts of Osbeckia aspera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 5. In vitro immunopharmacologic effect of suramin on modifying Th-subset cytokine levels in splenocytes and T-cell clones: a therapeutic application for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD80 and CD86 Differentially Regulate Mechanical Interactions of T-Cells with Antigen-Presenting Dendritic Cells and B-Cells | PLOS One [journals.plos.org]
- 7. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential role of dendritic cell CD80/CD86 costimulation in the induction, but not reactivation, of TH2 effector responses in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2X7 receptors from the perspective of NLRP3 inflammasome pathway in depression: Potential role of cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Ecto-NTPDase CD39 is a negative checkpoint that inhibits follicular helper cell generation [jci.org]
- 11. researchgate.net [researchgate.net]
benchmarking h-NTPDase-IN-5 against a panel of known purinergic signaling modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of h-NTPDase-IN-5 against a panel of known purinergic signaling modulators. The data presented herein is intended to assist researchers in selecting the appropriate tools for studying the intricate roles of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) in health and disease.
Introduction to Purinergic Signaling and NTPDases
Purinergic signaling is a fundamental form of extracellular communication mediated by nucleotides like ATP and ADP, and the nucleoside adenosine.[1][2][3] These molecules are released into the extracellular space where they activate P1 (adenosine-responsive) and P2 (ATP/ADP-responsive) receptors, influencing a vast array of physiological and pathological processes, including neurotransmission, inflammation, immunity, and thrombosis.[2][3][4][5]
The concentration and duration of nucleotide signaling are tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases.[6][7] Key among these are the Ecto-Nucleoside Triphosphate Diphosphohydrolases (NTPDases), a family of eight enzymes (NTPDase1-8) that hydrolyze ATP and ADP to AMP.[2][3] Specifically, the cell-surface-located NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8 play crucial roles in terminating P2 receptor signaling and initiating P1 receptor activation by producing the substrate (AMP) for ecto-5'-nucleotidase (CD73), which in turn generates adenosine.[3][8][9][10] Given their central role, NTPDase inhibitors are invaluable pharmacological tools and potential therapeutic agents for conditions like cancer, thrombosis, and immune disorders.[2][11]
Overview of this compound
This compound is a thieno[3,2-d]pyrimidine derivative identified as a pan-inhibitor of human NTPDases. Its broad-spectrum activity makes it a useful tool for investigating the overall effects of NTPDase inhibition.
Comparative Performance Data
The inhibitory potency (IC50) of this compound is compared with other known purinergic signaling modulators, including the non-selective inhibitor Suramin and various isoform-selective inhibitors. This allows for a clear distinction between pan-inhibition and selective modulation of specific NTPDase isoforms.
Table 1: Comparative Inhibitory Activity (IC50 in µM) of Purinergic Modulators against Human NTPDase Isoforms
| Compound | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 | Selectivity Profile | Reference |
| This compound | 1.10 | 44.73 | 26.14 | 0.32 | Pan-Inhibitor (highest potency for NTPDase8) | [12] |
| Suramin | 11.2 | 3.9 | 12.3 | 41.5 | Non-selective | [11] (as reference) |
| Compound 5e | 2.52 | > 50 | > 50 | > 50 | Selective for NTPDase1 | [11] |
| Compound 4g | > 50 | 1.72 | > 50 | > 50 | Selective for NTPDase2 | [11] |
| PSB-6426 (19a) | > 100 | 8.2 | > 100 | > 100 | Selective for NTPDase2 | [13] |
| Compound 5n | > 50 | > 50 | 1.22 | > 50 | Selective for NTPDase3 | [11] |
| Compound 5b | > 50 | > 50 | > 50 | 0.35 | Selective for NTPDase8 | [11] |
Note: IC50 values are sourced from the cited literature and may vary based on experimental conditions.
Visualization of Pathways and Workflows
To better illustrate the context of this comparison, the following diagrams outline the purinergic signaling pathway and a typical experimental workflow for assessing NTPDase inhibition.
Caption: Purinergic signaling pathway highlighting the role of NTPDases.
Caption: Experimental workflow for an NTPDase inhibition assay.
Experimental Protocols
The inhibitory activities reported in this guide are typically determined using one of the following robust methods.
Malachite Green Phosphate Assay
This colorimetric method is a widely used endpoint assay to measure NTPDase activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.[11][14]
Principle: The assay is based on the reaction between inorganic phosphate and a molybdate-malachite green reagent, which forms a stable, colored complex. The absorbance of this complex is measured spectrophotometrically (typically at ~630 nm) and is directly proportional to the amount of phosphate released.
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), CaCl2 (0.5 mM), and the purified recombinant human NTPDase enzyme.[14]
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the wells. A control reaction without any inhibitor is included.
-
Pre-incubation: The plate is pre-incubated for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, either ATP or ADP, to a final concentration (e.g., 2 mM).[14]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a quenching agent, such as 10% trichloroacetic acid.[14]
-
Color Development: The malachite green reagent is added to each well, and the plate is incubated at room temperature for approximately 10 minutes to allow for color development.[14]
-
Measurement: The absorbance is read using a microplate reader at ~630 nm.
-
Data Analysis: A phosphate standard curve is used to convert absorbance values to the concentration of Pi released. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Fluorescence Polarization (FP) Immunoassay
This is a sensitive, high-throughput compatible method that directly quantifies the product of the NTPDase reaction (ADP or AMP) rather than the phosphate byproduct.[15]
Principle: The assay relies on the competition between the enzyme-generated product (e.g., AMP) and a fluorescently labeled tracer (e.g., AMP-tracer) for binding to a specific antibody. When the tracer is bound to the large antibody, it tumbles slowly in solution, emitting highly polarized light. When displaced by the unlabeled AMP from the enzyme reaction, the small, free-moving tracer tumbles rapidly, emitting depolarized light. The change in fluorescence polarization is measured and is proportional to the amount of product formed.
Detailed Methodology:
-
Reaction Setup: The NTPDase enzyme, assay buffer, and varying concentrations of the inhibitor are added to a low-volume 384-well plate.
-
Reaction Initiation: The reaction is started by the addition of a low concentration of substrate (e.g., 20 µM ATP).[15]
-
Incubation: The enzymatic reaction proceeds for a defined period at room temperature or 37°C.
-
Detection: A detection reagent containing the specific antibody (e.g., anti-AMP) and the corresponding fluorescent tracer is added to each well. This stops the enzymatic reaction and initiates the competitive binding.
-
Measurement: After a brief incubation period to reach binding equilibrium, the fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The change in polarization is used to calculate the amount of product formed. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration. The high Z'-factors (>0.7) reported for this assay indicate its robustness for high-throughput screening.[15]
Conclusion
This compound serves as a potent pan-inhibitor of human NTPDases, with particular efficacy against NTPDase8. This contrasts with other available modulators that exhibit high selectivity for specific isoforms. The choice of inhibitor—pan-selective versus isoform-selective—will depend entirely on the research question. For studies aiming to elucidate the function of a specific enzyme (e.g., NTPDase1 in platelet aggregation), a selective inhibitor like Compound 5e is appropriate. Conversely, to investigate the broad consequences of inhibiting extracellular ATP and ADP hydrolysis in a system, a pan-inhibitor like this compound would be the more suitable tool. This guide, by presenting comparative data and standardized protocols, aims to empower researchers to make informed decisions in the dynamic field of purinergic signaling.
References
- 1. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTPDase and 5'-nucleotidase activities in physiological and disease conditions: new perspectives for human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for h-NTPDase-IN-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing h-NTPDase-IN-5, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this pan-inhibitor of NTPDases.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety practices include wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must comply with all applicable local, state, and federal regulations for chemical waste.
-
Segregation of Waste: All materials that have come into contact with this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), must be segregated as chemical waste. Do not mix this waste with regular laboratory trash or other incompatible waste streams.
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound and contaminated disposable items in a clearly labeled, sealed, and chemically resistant container. The label should include the chemical name ("this compound"), relevant hazard symbols, and the date of accumulation.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass bottle). The label must clearly state the contents, including the name and approximate concentration of this compound and any other solvents or reagents present.
-
-
Storage of Waste: Store the sealed waste containers in a designated and secure secondary containment area away from incompatible materials. This area should be well-ventilated and clearly marked as a chemical waste storage area.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Provide them with a detailed inventory of the waste, including the chemical name and quantity.
-
Documentation: Maintain accurate records of the generation, accumulation, and disposal of all this compound waste as required by your institution and regulatory agencies.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human NTPDase isoforms.[1][2][3]
| NTPDase Isoform | IC50 (µM) |
| h-NTPDase1 | 1.10 |
| h-NTPDase2 | 44.73 |
| h-NTPDase3 | 26.14 |
| h-NTPDase8 | 0.32 |
Experimental Protocol: Malachite Green Assay for NTPDase Inhibitor Screening
This protocol provides a general methodology for evaluating the inhibitory activity of compounds like this compound against NTPDases using a malachite green assay, which measures the inorganic phosphate released from ATP hydrolysis.
Materials:
-
Recombinant human NTPDase enzymes
-
Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
ATP solution (substrate)
-
This compound or other test inhibitors at various concentrations
-
Malachite green reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the NTPDase enzyme, and the different concentrations of the inhibitor. Include control wells with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent to all wells. This reagent will react with the inorganic phosphate produced during the reaction to generate a colored product.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: General Laboratory Chemical Waste Disposal Workflow.
References
Personal protective equipment for handling h-NTPDase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Low-Energy Operations (e.g., weighing, preparing solutions in a fume hood) | - Primary Gloves: Nitrile or neoprene gloves.[1]- Secondary Gloves: A second pair of nitrile or neoprene gloves.- Lab Coat: Standard laboratory coat.[1]- Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.[1] |
| High-Energy or High-Risk Operations (e.g., sonication, potential for aerosol generation, handling outside of a fume hood) | - Primary & Secondary Gloves: As above.- Lab Coat: Disposable, fluid-resistant lab coat over a standard lab coat.- Eye & Face Protection: Chemical splash goggles and a full-face shield.[1]- Respiratory Protection: A NIOSH-approved respirator may be required based on a risk assessment. Consult with your institution's Environmental Health & Safety (EH&S) department.[2] |
| Spill Cleanup | - All PPE listed for high-risk operations.- Chemical-resistant boots or disposable shoe covers. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to minimize exposure risk during the handling and storage of h-NTPDase-IN-5.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood.[3][4] This is crucial for preventing the inhalation of any airborne particles or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5]
Handling Procedures
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If handling the solid form, weigh the required amount directly into a tared container within the fume hood. Use anti-static weighing dishes if necessary.
-
Solution Preparation: Add solvent to the solid compound slowly and carefully to avoid splashing. Cap the container securely before mixing.
-
Moving the Compound: When transporting this compound, even in a sealed container, use a secondary, shatter-proof container.[1]
-
Post-Handling: After handling is complete, wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Remove and dispose of outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water.[5]
Storage
-
Primary Container: Store this compound in its original, tightly sealed vial.
-
Secondary Containment: Place the primary container inside a clearly labeled, leak-proof secondary container.[1]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The storage location should be a designated area for potent compounds.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. For sharps such as needles and syringes that may be contaminated, use a designated sharps container for hazardous materials.[7]
-
Disposal Method: The primary method for the disposal of potent pharmaceutical waste is incineration by a licensed waste disposal facility.[8][9] Do not dispose of this compound down the drain or in the regular trash.[9][10]
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's EH&S department for specific guidance.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. wilcoprime.com [wilcoprime.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. anentawaste.com [anentawaste.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
